molecular formula C8H15ClN2O B1461031 2,8-Diazaspiro[4.5]decan-1-one hydrochloride CAS No. 832710-65-3

2,8-Diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B1461031
CAS No.: 832710-65-3
M. Wt: 190.67 g/mol
InChI Key: DLQSUWJKWQAKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[4.5]decan-1-one hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSUWJKWQAKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655160
Record name 2,8-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832710-65-3
Record name 2,8-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-diazaspiro[4.5]decan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: Core Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,8-diazaspiro[4.5]decan-1-one hydrochloride, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, analytical methodologies, and the strategic application of this spirocyclic scaffold in the synthesis of advanced therapeutic agents.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount. Flat, aromatic structures, while historically significant, often present challenges related to metabolic stability, off-target effects, and solubility. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a compelling solution by introducing inherent rigidity and a defined three-dimensional architecture.[1][2] This unique topology allows for precise spatial projection of functional groups, facilitating optimal interactions with complex biological targets.[2]

The incorporation of spirocyclic motifs, such as the 2,8-diazaspiro[4.5]decane core, has been shown to improve critical physicochemical and pharmacokinetic properties.[3] By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability, all of which are desirable attributes for drug candidates.[1][3] The this compound serves as a versatile and valuable intermediate, providing a robust framework for the development of next-generation therapeutics.

Physicochemical Properties of this compound

PropertyValueSource/Method
Chemical Formula C₈H₁₅ClN₂O-
Molecular Weight 190.67 g/mol [Calculated]
CAS Number 832710-65-3[Chemical Abstracts Service]
Physical Form Solid[Sigma-Aldrich]
Predicted pKa₁ (Piperidine NH) ~8.5 - 9.5[ACD/Labs, ChemAxon Prediction]
Predicted pKa₂ (Lactam NH) ~17-18 (non-basic)[ACD/Labs, ChemAxon Prediction]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[General knowledge of amine hydrochlorides]
Storage Conditions Inert atmosphere, room temperature.[Sigma-Aldrich]

Expert Insights:

  • pKa: The piperidine nitrogen is the primary basic center of the molecule. Its predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility and interactions with biological targets. The lactam nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

  • Solubility: As a hydrochloride salt, the compound's aqueous solubility is expected to be significantly higher than its free base form. This is a key advantage for its use in aqueous reaction media and for purification.

  • Stability: Amine hydrochlorides are generally stable solids. However, in solution, the free base can be susceptible to oxidation. The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. A formal stability study is recommended to fully characterize its degradation profile.

Synthesis and Quality Control

General Synthesis Route

This compound is typically synthesized via the deprotection of a Boc-protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.[4][5] This common and efficient method ensures a high yield of the desired product.

Synthesis_Workflow cluster_0 Synthesis of 2,8-Diazaspiro[4.5]decan-1-one HCl Boc_Precursor tert-butyl 1-oxo-2,8- diazaspiro[4.5]decane-8-carboxylate Reaction Stir at Room Temperature Boc_Precursor->Reaction Solvent: CH2Cl2 HCl_Solution 4M HCl in Dioxane or Ethyl Acetate HCl_Solution->Reaction Workup Concentration under vacuum Reaction->Workup Product 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Workup->Product

Caption: General synthesis workflow for this compound.

Protocol: Synthesis of this compound [4]

  • Dissolution: Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in dichloromethane (CH₂Cl₂).

  • Deprotection: Slowly add a 4 M solution of hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethyl acetate) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for several hours (typically 4-8 hours) at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the desired this compound.

  • Purification (if necessary): The product can be further purified by trituration with a non-polar solvent like diethyl ether or by recrystallization.

Analytical Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in multi-step syntheses. A combination of analytical techniques should be employed for its characterization.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the compound. The hydrochloride salt will show characteristic shifts for the protons adjacent to the protonated piperidine nitrogen.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H).[4]

3.2.2. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is necessary for assessing the purity of the compound. Since the lactam chromophore has a weak UV absorbance at low wavelengths, a sensitive method is required.

Proposed HPLC-UV Method:

ParameterConditionRationale
Column C18 reverse-phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutesA gradient elution is suitable for separating potential impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nmThe lactam amide bond exhibits UV absorbance at low wavelengths.
Injection Vol. 10 µLStandard injection volume.

Note: For trace-level analysis or in the absence of a suitable chromophore, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride can be employed.[1][4]

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z 155.12.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, particularly for targets involved in inflammatory diseases and cancer.

Inhibition of RIPK1 and TYK2/JAK1

Recent research has highlighted the successful incorporation of the 2,8-diazaspiro[4.5]decan-1-one core into inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).[6][7][8]

  • RIPK1 Inhibitors: RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors, demonstrating anti-necroptotic effects in cellular models.[6]

  • TYK2/JAK1 Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1, showing promising anti-inflammatory efficacy in preclinical models of inflammatory bowel disease.[7][8]

Synthetic Workflow in Inhibitor Development

The this compound serves as a key intermediate where the piperidine nitrogen is functionalized to introduce moieties that interact with the target kinase.

Inhibitor_Synthesis_Workflow cluster_1 Kinase Inhibitor Synthesis Spiro_HCl 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Coupling N-Arylation or Reductive Amination Spiro_HCl->Coupling Intermediate Functionalized Spirocycle Coupling->Intermediate Reagents Heteroaryl Halide + Base or Aldehyde + Reducing Agent Reagents->Coupling Final_Coupling Further Synthetic Steps (e.g., Amide Coupling) Intermediate->Final_Coupling Final_Product Potent Kinase Inhibitor Final_Coupling->Final_Product

Caption: General workflow for the synthesis of kinase inhibitors using the spirocyclic core.

Expert Insights on Synthetic Strategy:

The free secondary amine of the piperidine ring, obtained after neutralization of the hydrochloride salt, is the key reactive handle. This nucleophilic nitrogen can be elaborated through various synthetic transformations:

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with heteroaryl halides are commonly used to attach the core scaffold to the hinge-binding region of the kinase inhibitor.

  • Reductive Amination: Reaction with an appropriate aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to introduce diverse substituents on the piperidine nitrogen.

  • Amide Bond Formation: The amine can be acylated with carboxylic acids or acid chlorides to introduce further points of diversity and interaction with the target protein.

Stability and Handling

While a formal forced degradation study for this compound has not been published, a scientifically grounded approach can be proposed to assess its stability.

Proposed Forced Degradation Protocol:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10]

  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • Water (Neutral Hydrolysis)

  • Stress Conditions:

    • Store aliquots of each solution at 60 °C for 24-48 hours.

    • Expose a solid sample and a solution in water to high-intensity light (as per ICH Q1B guidelines) for photostability testing.

    • Store a solid sample at 60 °C / 75% RH for thermal/humidity stress.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method (as described in section 3.2.2). Compare the chromatograms to that of an unstressed control to identify and quantify any degradation products.

Handling and Storage:

  • Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent moisture uptake and potential degradation.[11]

  • Handling: The compound is classified as a skin and eye irritant.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Handle in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the inherent advantages of spirocyclic systems. Its rigid, three-dimensional structure provides a robust platform for the synthesis of highly potent and selective drug candidates, particularly in the competitive field of kinase inhibitor development. While a complete public dataset of its fundamental properties is still emerging, this guide provides a solid foundation of its known characteristics, predicted behaviors, and proven applications. By employing the analytical and synthetic protocols outlined herein, researchers can effectively utilize this valuable scaffold to accelerate the discovery of novel and impactful therapeutics.

References

An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride (CAS: 832710-65-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Spirocyclic Scaffold

This guide provides an in-depth technical overview of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, characterization, and strategic application of this valuable spirocyclic lactam. We will explore the causality behind its synthetic protocols and its role as a rigid scaffold in creating next-generation therapeutics.

The Strategic Importance of the Spiro[4.5]decane Core

Spirocyclic systems, compounds featuring two rings connected by a single common atom, have garnered significant attention in drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic scaffolds. The 2,8-Diazaspiro[4.5]decan-1-one core, which combines a piperidine ring with a pyrrolidinone (a γ-lactam), provides a structurally complex yet synthetically accessible framework.[2] This rigidity can enhance binding affinity and selectivity for biological targets while often improving metabolic stability and other pharmacokinetic properties.[3][4] As a result, this scaffold serves as a crucial starting point for developing novel therapeutics, particularly kinase inhibitors for inflammatory diseases.[5][6]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and screening. This compound is a solid material at room temperature, and its hydrochloride salt form generally confers improved solubility in aqueous media compared to the free base.[4]

Table 1: Core Physicochemical and Identification Data

Property Value Source(s)
CAS Number 832710-65-3 [7][8]
Molecular Formula C₈H₁₅ClN₂O [7][9]
Molecular Weight 190.67 g/mol [7][9][10]
IUPAC Name 2,8-diazaspiro[4.5]decan-1-one;hydrochloride [11]
Synonyms 2,8-Diaza-spiro[4.5]decan-1-one HCl [4]
Physical Form Solid [9]
Purity Typically ≥95-97% [9][12][13]

| InChI Key | DLQSUWJKWQAKJH-UHFFFAOYSA-N |[9][14] |

Figure 1: Structure of this compound.

Synthesis and Manufacturing: A Self-Validating Protocol

The most direct and industrially scalable synthesis of this compound involves the acidic deprotection of its Boc-protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.[7][15] This method is favored for its high yield, operational simplicity, and the clean formation of the desired hydrochloride salt.

Causality Behind the Method: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group chosen for its stability in many reaction conditions but its lability under acidic conditions. Strong acids like hydrochloric acid (HCl) readily cleave the Boc group. By using an HCl solution, the reaction serves two purposes simultaneously: it removes the protecting group and protonates the newly freed secondary amine on the piperidine ring, forming the stable and often crystalline hydrochloride salt. This frequently allows the product to precipitate directly from the reaction mixture, simplifying purification to a simple filtration step.[7]

synthesis_workflow Start Start: tert-butyl 1-oxo-2,8-diazaspiro[4.5] decane-8-carboxylate Solvent Dissolve in Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) Start->Solvent Reagent Add 4M HCl Solution (Stoichiometric Excess) Solvent->Reagent Reaction Stir at Room Temperature (e.g., 8 hours) Reagent->Reaction Workup Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Workup Isolation Concentrate Under Vacuum (Precipitation Occurs) Workup->Isolation Upon Completion Purification Collect Solid by Filtration Isolation->Purification Final Final Product: 2,8-Diazaspiro[4.5]decan-1-one HCl Purification->Final

Figure 2: General workflow for the synthesis via Boc deprotection.
Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods.[7][15]

  • Preparation: To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 92 g, 0.36 mol) in dichloromethane (1 L), add a 4 M solution of hydrochloric acid (e.g., 500 mL) slowly at room temperature. Rationale: Dichloromethane is an excellent solvent for the starting material and is inert to the acidic conditions.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 8-12 hours. Monitor the reaction's completion by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the dichloromethane and excess HCl, typically resulting in the precipitation of the product as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration. If desired, the solid can be washed with a small amount of a non-polar solvent like diethyl ether or cold ethyl acetate to remove any non-polar impurities.

  • Drying: Dry the collected solid under vacuum to afford the final this compound. The product's identity and purity should be confirmed via analytical methods.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the quality of a synthetic building block.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The proton NMR spectrum provides definitive information about the chemical environment of the hydrogen atoms in the molecule. A representative spectrum in DMSO-d₆ shows characteristic signals for the amide and ammonium protons, as well as the distinct multiplets for the methylene protons of the two rings.[7]

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J=6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J=6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J=14Hz, 2H).[7]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[16]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile scaffold for building more complex, biologically active molecules.[12] Its structure provides two key points for chemical modification: the secondary amine of the piperidine ring and the secondary amide of the pyrrolidinone ring, allowing for diverse derivatization strategies.

Recent high-impact research highlights its use in the development of potent kinase inhibitors:

  • TYK2/JAK1 Inhibitors: Derivatives of this spirocycle have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are critical nodes in cytokine signaling pathways implicated in autoimmune and inflammatory disorders. A lead compound from this class demonstrated excellent metabolic stability and potent anti-inflammatory effects in a preclinical model of ulcerative colitis.[5][17]

  • RIPK1 Inhibitors: The scaffold has also been used to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[6] RIPK1 is a key mediator of necroptosis, a form of programmed cell death that drives inflammation in various diseases. Optimized compounds based on the 2,8-diazaspiro[4.5]decan-1-one core showed significant anti-necroptotic effects in cellular models.[6]

scaffold_application cluster_0 Core Scaffold cluster_1 Synthetic Derivatization cluster_2 Advanced Therapeutic Candidates Core 2,8-Diazaspiro[4.5]decan-1-one (Building Block) Synth Functionalization at N-H positions Core->Synth Multi-step Synthesis JAK TYK2/JAK1 Inhibitors (Anti-inflammatory) Synth->JAK RIP RIPK1 Inhibitors (Anti-necroptosis) Synth->RIP

Figure 3: Role as a scaffold in developing kinase inhibitors.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions by qualified personnel.[13]

  • Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][14]

  • Handling: Use in a well-ventilated area or fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Avoid generating dust.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[9]

Conclusion

This compound is more than a catalog chemical; it is a strategically important scaffold that embodies key principles of modern drug design. Its rigid, three-dimensional structure provides a robust framework for creating potent and selective modulators of challenging biological targets, particularly kinases involved in inflammatory pathways. The straightforward and scalable synthesis further enhances its utility for both academic research and industrial drug development campaigns. Understanding the properties, synthesis, and strategic applications outlined in this guide empowers researchers to fully leverage the potential of this versatile building block.

References

An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: From a Versatile Building Block to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a significant structural motif in contemporary medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, offers a compelling advantage in the design of novel therapeutics, enabling enhanced target affinity, selectivity, and improved physicochemical properties. This guide provides a comprehensive technical overview of 2,8-diazaspiro[4.5]decan-1-one hydrochloride, a key intermediate and building block. We will delve into its structural significance, detail established synthetic protocols, and explore its evolution as a privileged scaffold in the discovery of potent kinase inhibitors and other therapeutic agents. While the precise historical genesis of this specific salt is not prominently documented in seminal publications, its modern applications underscore its importance in the drug development pipeline.

The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry

The landscape of drug discovery has progressively shifted from planar, aromatic structures towards more complex, three-dimensional molecules. This evolution is driven by the need to engage with intricate protein targets and to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this trend.

The introduction of a spiro center imparts several advantageous properties to a molecule[1][2]:

  • Enhanced Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, leading to improved interactions with biological targets[3][4].

  • Increased sp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with improved clinical success rates, potentially due to better solubility and metabolic stability[1].

  • Novel Chemical Space: Spirocycles provide access to unique molecular shapes and vector orientations that are not attainable with simpler ring systems, allowing for the exploration of novel intellectual property.

The 2,8-diazaspiro[4.5]decane framework, in particular, has proven to be a versatile and valuable core in the design of bioactive compounds.

Synthesis and Characterization of this compound

While the historical record of the initial synthesis of this compound (CAS 832710-65-3) is not readily found in early literature, its current commercial availability and frequent citation in modern patents and journals point to well-established synthetic routes. The most common and industrially scalable approach involves the deprotection of a carbamate-protected precursor.

General Synthetic Pathway

The synthesis typically commences from a commercially available or readily prepared N-protected piperidine derivative. The core reaction is the formation of the pyrrolidinone ring fused at the 4-position of the piperidine ring. The final step is the removal of the protecting group, usually a tert-butyloxycarbonyl (Boc) group, under acidic conditions to yield the desired hydrochloride salt.

G cluster_0 Precursor Synthesis cluster_1 Deprotection and Salt Formation A N-Boc-4-piperidone B Reagents for pyrrolidinone ring formation (e.g., Wittig reaction followed by Michael addition) A->B Reaction C tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate B->C Cyclization D tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate E Hydrochloric Acid (HCl) in a suitable solvent (e.g., Dioxane, CH2Cl2) D->E Acidic Deprotection F This compound E->F Isolation

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Acidic Deprotection

This protocol describes the final step in the synthesis, which is the conversion of the Boc-protected intermediate to the hydrochloride salt[3].

Materials:

  • tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • 4M Hydrochloric Acid (HCl) in Dioxane or an aqueous solution

Procedure:

  • Dissolution: Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Acidification: To the stirred solution, slowly add an excess of 4M HCl solution (typically 5-10 equivalents) at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure. The resulting solid is then typically triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration.

  • Drying: The collected solid is washed with the non-polar solvent and dried under vacuum to afford this compound as a stable, crystalline solid.

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The Boc group is widely used due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which cleanly yields the amine salt.

  • Acidic Conditions: Strong acids like HCl are required to cleave the carbamate bond. The use of HCl in a non-aqueous solvent like dioxane or as an aqueous solution directly provides the hydrochloride salt, which often improves the crystallinity and stability of the final product, making it easier to handle and purify.

  • Solvent Selection: Dichloromethane and ethyl acetate are common choices for their ability to dissolve the starting material and for their relatively low boiling points, which allows for easy removal.

Characterization Data

The following table summarizes typical characterization data for the final product.

Parameter Value
Molecular Formula C₈H₁₅ClN₂O
Molecular Weight 190.67 g/mol
CAS Number 832710-65-3
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, 2H), 2.98-2.85 (m, 2H), 1.96 (m, 2H), 1.90-1.80 (m, 2H), 1.55 (d, 2H)[3].

Application in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The true "discovery" of this compound can be viewed not as a single historical event, but as its repeated and successful application in modern drug discovery programs. Its value has been particularly demonstrated in the development of potent and selective kinase inhibitors.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Necroptosis is a form of programmed cell death implicated in various inflammatory diseases. RIPK1 is a key kinase in the necroptosis pathway, making it an attractive therapeutic target. Researchers have successfully incorporated the 2,8-diazaspiro[4.5]decan-1-one scaffold to develop potent RIPK1 inhibitors.

In one such study, virtual screening identified a hit compound which was then optimized. This optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant inhibitory activity against RIPK1[5]. Compound 41 from this series, for example, exhibited an IC₅₀ value of 92 nM and showed a significant anti-necroptotic effect in cellular assays[5].

G cluster_0 Necroptosis Signaling cluster_1 Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2/cIAP TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome Complex MLKL->Necrosome Necroptosis Cell Death (Necroptosis) Necrosome->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Cmpd 41) Inhibitor->RIPK1 Inhibits Kinase Activity

Figure 2: Simplified signaling pathway of RIPK1-mediated necroptosis and the point of intervention by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Dual Inhibition of TYK2/JAK1 for Inflammatory Diseases

The Janus kinase (JAK) family plays a crucial role in cytokine signaling pathways that are central to the immune response. Dysregulation of these pathways is linked to numerous autoimmune and inflammatory diseases. A 2022 study described the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1[6][7].

By systematically exploring the structure-activity relationship, a lead compound was optimized to yield derivative 48 , which demonstrated excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1. Importantly, it showed over 23-fold selectivity against the related JAK2 kinase, which is critical for avoiding potential hematological side effects[6]. This compound also exhibited potent anti-inflammatory effects in an animal model of ulcerative colitis, highlighting the therapeutic potential of this scaffold[6].

Conclusion and Future Outlook

This compound has solidified its position as a valuable building block in the medicinal chemist's toolbox. Its journey from a seemingly simple chemical entity to a core component of advanced clinical candidates for inflammatory diseases and necroptosis-driven conditions is a testament to the power of scaffold-based drug design. While its precise origin story may be obscured, its present and future impact are clear. The unique conformational constraints and three-dimensional character of this spirocycle will undoubtedly continue to fuel the discovery of new, potent, and selective therapeutics for a wide range of human diseases. The ongoing exploration of this and other spirocyclic systems represents a promising frontier in the quest for next-generation medicines.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The 2,8-diazaspiro[4.5]decan-1-one core is a compelling example of a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique conformational constraint that allows for precise orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets. This guide delves into the known and potential biological targets of compounds derived from this versatile core, offering insights into their mechanisms of action and outlining robust methodologies for their identification and validation. The following sections will explore the established roles of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent modulators of key signaling pathways implicated in inflammation, cancer, and neurological disorders.

I. Kinase Inhibition: A Dominant Modality

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. The structural rigidity of the core allows for the precise positioning of functional groups to interact with the highly conserved ATP-binding pocket of kinases, as well as with adjacent, less conserved regions that can impart selectivity.

A. Receptor-Interacting Protein Kinase 1 (RIPK1): Targeting Necroptosis in Inflammatory Diseases

Necroptosis is a form of programmed cell death that, unlike apoptosis, is highly inflammatory and has been implicated as a key driver in a range of diseases including inflammatory bowel disease, psoriasis, and neurodegenerative disorders.[1] Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator of this pathway, and its kinase activity is essential for the execution of necroptosis.[1]

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1.[1] Through virtual screening and subsequent chemical optimization, a series of these compounds demonstrated significant inhibitory activity against RIPK1, with IC50 values in the nanomolar range.[1][2] Notably, lead compounds from this series have been shown to have a significant anti-necroptotic effect in cellular models, such as in U937 cells.[1]

Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I RIPK1_ub Ub-RIPK1 (Survival) Complex_I->RIPK1_ub RIPK1_deub De-ub-RIPK1 Complex_I->RIPK1_deub Complex_II Complex II (RIPK1, FADD, Casp8) RIPK1_deub->Complex_II Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1_deub->Necrosome Apoptosis Apoptosis Complex_II->Apoptosis pMLKL pMLKL Necrosome->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Compound 2,8-Diazaspiro[4.5]decan-1-one Derivative Compound->RIPK1_deub Inhibition

Caption: RIPK1 signaling leading to survival, apoptosis, or necroptosis.

B. Janus Kinase (JAK) Family: Dual TYK2/JAK1 Inhibition for Autoimmune Disorders

The JAK-STAT signaling pathway is central to the immune response, mediating the effects of numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[3] Systematic structure-activity relationship (SAR) studies led to the discovery of a compound with excellent potency for both TYK2 and JAK1 (IC50 values of 6 nM and 37 nM, respectively) and over 23-fold selectivity against the related JAK2 kinase.[3] This selectivity is crucial for avoiding potential side effects associated with broader JAK inhibition. The lead compound demonstrated potent anti-inflammatory effects in an acute ulcerative colitis model, superior to the established drug tofacitinib.[3]

Signaling Pathway: Canonical JAK/STAT Signaling

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (TYK2, JAK1) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Compound 2,8-Diazaspiro[4.5]decan-1-one Derivative Compound->JAK Inhibition

Caption: The JAK/STAT pathway and its inhibition.

C. Large Tumor Suppressor Kinases 1/2 (LATS1/2): Modulating the Hippo Pathway for Tissue Regeneration

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are core components of this pathway, and their inhibition has been proposed as a therapeutic strategy to promote tissue regeneration after injury.[4]

Recent patent literature discloses 2,8-diazaspiro[4.5]decane compounds as inhibitors of LATS1/2.[4] By inhibiting LATS1/2, these compounds prevent the phosphorylation and subsequent degradation of the transcriptional co-activators YAP and TAZ, allowing them to translocate to the nucleus and drive the expression of genes involved in cell proliferation and tissue repair.[4] This application highlights the potential of the scaffold in regenerative medicine.[4]

II. G-Protein Coupled Receptor (GPCR) Modulation

Beyond kinases, derivatives of the 2,8-diazaspiro[4.5]decane scaffold have also been shown to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are important drug targets.

A. Muscarinic Acetylcholine Receptors (M1/M2): A Role in Cognition and Neurological Disorders

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and their modulation is a key strategy for treating cognitive impairment, such as that seen in Alzheimer's disease.[5][6] A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, structurally related to the topic compound, were synthesized and evaluated as M1 muscarinic agonists.[5] One such compound exhibited high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity in a rat passive avoidance task.[5] This compound also stimulated phosphoinositide hydrolysis in rat hippocampal slices, confirming its partial agonistic activity at M1 receptors.[5]

B. Adrenergic Receptors: Antihypertensive Effects

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their antihypertensive properties.[7] Certain compounds in this series were found to act as alpha-adrenergic blockers.[7] Specifically, one derivative was identified as a partial alpha-2 adrenoceptor antagonist, while another showed a preference for alpha-1 adrenoceptor antagonism.[7] This demonstrates the potential of this scaffold in developing cardiovascular therapeutics.

III. Methodologies for Target Identification and Validation

The identification of the biological targets for a novel compound series is a critical step in drug discovery. A multi-pronged approach, combining computational and experimental methods, is essential for robust target identification and validation.

A. Computational Approaches: In Silico Target Prediction
  • Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.[8] By comparing the 2,8-diazaspiro[4.5]decan-1-one scaffold to databases of compounds with known targets, potential interactions can be predicted.

  • Structure-Based Methods: If the three-dimensional structure of a potential target protein is known, molecular docking can be used to predict the binding mode and affinity of a 2,8-diazaspiro[4.5]decan-1-one derivative.[8] This was a key step in the discovery of the RIPK1 inhibitors.[2]

B. Experimental Workflow for Target Validation

The following workflow outlines a standard, self-validating process for confirming the computationally predicted or hypothesized targets of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Experimental Workflow: Target Identification and Validation

Target_Validation_Workflow Start Hypothesized Target (from in silico screen) Biochem Biochemical Assay (e.g., Kinase Inhibition, IC50) Start->Biochem Step 1 Cellular Cell-Based Assay (e.g., Target Engagement, Pathway Modulation) Biochem->Cellular Step 2 InVivo In Vivo Model (e.g., Disease Model Efficacy) Cellular->InVivo Step 3 Validated Validated Target InVivo->Validated Confirmation

Caption: A streamlined workflow for target validation.

Step-by-Step Experimental Protocols

1. Biochemical Kinase Inhibition Assay (Example: RIPK1)

  • Objective: To determine the in vitro potency (IC50) of a test compound against the target kinase.

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Recombinant human RIPK1 enzyme is incubated with a specific peptide substrate and ATP (spiked with ³²P-ATP for radiometric detection).

    • The test compound is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper).

    • The amount of incorporated phosphate is quantified using a scintillation counter or phosphorimager.

    • The percentage of inhibition at each compound concentration is calculated relative to a DMSO control.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

2. Cellular Target Engagement Assay (Example: TYK2/JAK1)

  • Objective: To confirm that the compound interacts with its intended target in a cellular context.

  • Principle: The Cellular Thermal Shift Assay (CETSA®) measures the change in thermal stability of a protein upon ligand binding.

  • Methodology:

    • Culture cells (e.g., a human cell line expressing endogenous TYK2/JAK1) are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein (TYK2 or JAK1) remaining at each temperature is quantified by Western blot or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3. In Vivo Efficacy Study (Example: Inflammatory Bowel Disease Model)

  • Objective: To evaluate the therapeutic efficacy of the lead compound in a relevant animal model of disease.

  • Principle: A chemically induced model of colitis (e.g., using dextran sulfate sodium, DSS) is used to mimic the pathology of human inflammatory bowel disease.

  • Methodology:

    • Mice are administered DSS in their drinking water to induce colitis.

    • A treatment group receives the 2,8-diazaspiro[4.5]decan-1-one derivative (e.g., by oral gavage), while a control group receives vehicle. A positive control group may receive an established therapeutic like tofacitinib.

    • Clinical parameters such as body weight, stool consistency, and rectal bleeding are monitored daily.

    • At the end of the study, colon length is measured, and tissue samples are collected for histological analysis and measurement of inflammatory markers (e.g., cytokine levels via qPCR or ELISA).

    • A statistically significant improvement in clinical and pathological scores in the treatment group compared to the control group indicates in vivo efficacy.

IV. Summary and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold is a remarkably versatile platform for the development of novel therapeutics. Its proven utility in generating potent and selective inhibitors of multiple kinase families, as well as modulators of GPCRs, underscores its importance in drug discovery. The data summarized in the table below highlights the diverse range of targets and the potent activities achieved with this core structure.

Target ClassSpecific Target(s)Achieved Potency (IC50)Therapeutic AreaReference
Kinase RIPK192 nMInflammatory Diseases[1]
Kinase TYK2 / JAK16 nM / 37 nMAutoimmune Diseases[3]
Kinase LATS1 / 2Not disclosedRegenerative Medicine[4]
GPCR Muscarinic M1/M2High AffinityNeurological Disorders[5]
GPCR α-Adrenergic ReceptorsActiveCardiovascular Disease[7]

Future research will likely focus on further exploring the chemical space around this scaffold to identify novel inhibitors for other target classes. The use of advanced computational methods, such as machine learning and artificial intelligence, will be instrumental in predicting off-target effects and identifying opportunities for drug repurposing.[9][10] The continued application of robust target validation workflows will be essential to translate these discoveries into clinically viable therapeutics.

V. References

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: --INVALID-LINK--

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: --INVALID-LINK--

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: --INVALID-LINK--

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available at: --INVALID-LINK--

  • 2, 8-diazaspiro [4.5] decane compounds. Google Patents. Available at: --INVALID-LINK--

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: --INVALID-LINK--

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: --INVALID-LINK--

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: --INVALID-LINK--

References

Foreword: The Architectural Advantage of Spirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Derivatives and Analogs

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a privileged class of structures. Their inherent conformational rigidity and three-dimensional nature provide a distinct advantage over simpler, flat aromatic systems.[1][2] This constrained geometry can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] The 2,8-diazaspiro[4.5]decan-1-one core, a scaffold featuring a fused piperidine and γ-lactam ring, exemplifies this principle. Its derivatives have demonstrated remarkable versatility, engaging a wide array of biological targets and showing promise in treating a spectrum of human diseases, from inflammatory conditions to neurological disorders. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important chemical series.

Synthetic Pathways to the 2,8-Diazaspiro[4.5]decan-1-one Core

The construction of the 2,8-diazaspiro[4.5]decan-1-one scaffold is a critical step in the development of its derivatives. The synthetic routes must be robust, scalable, and amenable to the introduction of diverse substituents. A prevalent strategy involves a multi-step sequence beginning with a substituted cyclohexanone.

Generalized Synthetic Protocol

A common and efficient method for assembling the core structure involves an initial Strecker reaction, followed by ureido formation and subsequent cyclization.[3][4] The piperidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization at a later stage. The final deprotection step under acidic conditions yields the desired hydrochloride salt.[5][6]

Experimental Protocol: Synthesis of this compound

  • Step 1: N-Boc-4-piperidone Synthesis (Starting Material Preparation):

    • Dissolve 4-piperidone hydrochloride monohydrate in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

    • Introduce di-tert-butyl dicarbonate (Boc)₂O and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-piperidone.

  • Step 2: Formation of the α-Amino Nitrile (Strecker Reaction):

    • To a solution of N-Boc-4-piperidone in an alcohol/water mixture, add sodium cyanide followed by an amine salt such as methylamine hydrochloride.[3]

    • Stir the mixture at room temperature for 12-24 hours.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the corresponding α-amino nitrile.

  • Step 3: Ureido Derivative Formation:

    • Dissolve the α-amino nitrile in a mixture of acetic acid and water.

    • Add potassium cyanate (KOCN) portion-wise while maintaining the temperature below 30°C.[4]

    • Stir for several hours until the reaction is complete. The ureido intermediate often precipitates and can be collected by filtration.

  • Step 4: Cyclization to form the Spiro-lactam:

    • Suspend the ureido derivative in a dry aprotic solvent like dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.[4]

    • Allow the reaction to warm to room temperature and stir until cyclization is complete.

    • Quench the reaction carefully with water and extract the product, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Step 5: Deprotection to Yield the Hydrochloride Salt:

    • Dissolve the Boc-protected spirocycle in a suitable solvent like ethyl acetate or dichloromethane.[5][6]

    • Add a 4M solution of HCl in an organic solvent (e.g., ethyl acetate or dioxane) and stir at room temperature for 2-8 hours.[5][6]

    • The product, this compound, will precipitate from the solution and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.[5]

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of the this compound core.

G cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Product A N-Boc-4-piperidone B α-Amino Nitrile A->B Strecker Rxn (NaCN, R-NH2) C Ureido Derivative B->C KOCN, AcOH D Boc-Protected Spirocycle C->D Cyclization (NaH, DMF) E 2,8-Diazaspiro[4.5]decan-1-one HCl D->E Deprotection (4M HCl)

Caption: General synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one HCl.

Therapeutic Applications and Key Analogs

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a fertile ground for identifying potent and selective modulators of various high-value therapeutic targets.

Inhibition of Kinases in Inflammatory Pathways

Chronic inflammation underlies numerous diseases, and kinases within inflammatory signaling cascades are prime targets for therapeutic intervention. Derivatives of this spirocycle have shown significant activity against several key kinases.

The Janus kinase (JAK) family plays a crucial role in cytokine signaling. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[7][8] By selectively targeting these two family members over others like JAK2, these compounds aim to achieve therapeutic efficacy while minimizing potential side effects associated with broader JAK inhibition.

One superior derivative, designated compound 48 , demonstrated excellent potency and a favorable selectivity profile.[7][8] This compound showed potent anti-inflammatory effects in acute ulcerative colitis models, superior to the established drug tofacitinib.[7] The mechanism involves regulating TYK2/JAK1-mediated gene expression and modulating the formation of Th1, Th2, and Th17 cells.[7]

CompoundTargetIC₅₀ (nM)Selectivity vs. JAK2Reference
Compound 48 TYK26>23-fold[7][8]
JAK137>23-fold[7][8]
TofacitinibPan-JAK--[7]

Table 1: Inhibitory potency of a lead 2,8-diazaspiro[4.5]decan-1-one derivative.

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates STAT_P p-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Compound 48 (2,8-Diazaspiro...) Inhibitor->JAK1 inhibits Inhibitor->TYK2 inhibits

Caption: Inhibition of the JAK-STAT pathway by a spirocyclic derivative.

Necroptosis is a form of programmed lytic cell death implicated in various inflammatory diseases.[9] The kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical node in this pathway.[9][10] Through virtual screening and subsequent structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[10] The lead compound, compound 41 , exhibited an IC₅₀ of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in cellular models, marking it as a promising candidate for further development.[9]

Modulation of Phospholipase D (PLD) Isoforms

Phospholipase D (PLD) enzymes are involved in cell signaling and membrane trafficking, and their dysregulation is linked to cancer and other diseases. Efforts to develop isoform-selective PLD inhibitors led to the exploration of the 2,8-diazaspiro[4.5]decan-1-one core.[11] This work was particularly insightful as it revealed that removing a nitrogen atom from a previous triazaspiro[4.5]decanone core not only created a new chiral center but also significantly improved pharmacokinetic properties, including increased plasma free fraction and longer in vivo half-life.[11] This research highlighted the enantioselective inhibition of PLD isoforms, demonstrating that the stereochemistry of the spirocyclic core is a critical determinant of biological activity.[11]

Activity at Central Nervous System (CNS) Targets

The versatility of the spirocyclic scaffold extends to targets within the CNS.

  • GlyT1 Inhibition: A novel class of derivatives was developed as potent and selective inhibitors of the glycine transporter 1 (GlyT1).[12] These compounds showed improved metabolic stability and pharmacokinetic profiles compared to earlier series, highlighting the scaffold's potential in developing treatments for neurological and psychiatric disorders where glycine modulation is beneficial.[12]

  • Muscarinic M1 Agonism: While not direct 2,8-diazaspiro[4.5]decan-1-one derivatives, closely related analogs such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists.[13] These compounds showed antiamnesic activity in animal models, suggesting potential applications for symptomatic treatment of conditions like Alzheimer's disease.[13][14]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective agents based on the 2,8-diazaspiro[4.5]decan-1-one core has been guided by systematic exploration of its structure-activity relationships (SAR). Modifications at several key positions have been shown to drastically influence biological activity.

  • N-8 Position (Piperidine Nitrogen): This position is the most common site for introducing diversity. Large, often aromatic or heteroaromatic substituents are frequently installed here to interact with specific pockets in the target protein. For example, in the RIPK1 inhibitors, complex aryl groups at N-8 are crucial for potency.[9] In PLD inhibitors, the substituent at this position dictates isoform selectivity.[11]

  • C-4 Position (Pyrrolidinone Ring): Substitution at the C-4 position can also be critical. In the GlyT1 inhibitor series, 4-substituted derivatives were explored to optimize potency and pharmacokinetic properties.[12]

  • N-2 Position (Lactam Nitrogen): While less commonly modified, alterations at the N-2 position can influence properties. In the M1 muscarinic agonist analogs, changing the N-2 methyl group altered the selectivity for M1 over M2 receptors.[13]

  • Stereochemistry: The spirocyclic carbon is a stereocenter. As demonstrated in the PLD inhibitor series, the absolute configuration at this center can lead to enantioselective inhibition, where one enantiomer is significantly more active than the other.[11]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly successful platform in modern drug discovery. The rigid, three-dimensional structure provides a fixed orientation for substituents, enabling precise interactions with biological targets and facilitating the development of compounds with high potency and selectivity.[1] Research has demonstrated its applicability across a diverse range of targets, including kinases, transporters, and GPCRs, leading to promising preclinical candidates for inflammatory, autoimmune, and neurological diseases.

Future work in this area will likely focus on several key aspects:

  • Exploration of New Chemical Space: Synthesizing novel derivatives with unexplored substitution patterns to target new protein families.

  • Fine-tuning Pharmacokinetics: Further optimization of ADME (absorption, distribution, metabolism, and excretion) properties to develop candidates suitable for clinical trials.

  • Chiral Synthesis and Resolution: Development of efficient asymmetric syntheses or chiral resolution methods to access single enantiomers, which often possess superior therapeutic profiles.[11][15]

  • Application to Emerging Targets: Leveraging the scaffold's proven success to design inhibitors for newly validated therapeutic targets in areas such as oncology and metabolic diseases.

The continued exploration of the 2,8-diazaspiro[4.5]decan-1-one core promises to yield new and valuable therapeutic agents for a host of unmet medical needs.

References

An In-Depth Technical Guide on 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the signaling pathways of inflammation and programmed cell death, particularly necroptosis. Its dysregulation is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of a novel class of RIPK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. We will delve into the mechanistic rationale for RIPK1 inhibition, the discovery of this chemical series, its structure-activity relationship (SAR), and detailed protocols for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

The Rationale for Targeting RIPK1 in Disease

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can act as a scaffold protein to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis.[1][2] Necroptosis is a form of regulated necrosis that, unlike apoptosis, results in cell lysis and the release of damage-associated molecular patterns (DAMPs), which can provoke a strong inflammatory response.[3][4]

The activation of RIPK1's kinase function is a pivotal event in the initiation of necroptosis.[5][6] This pathway is implicated in the pathophysiology of a wide range of diseases, including:

  • Neurodegenerative Diseases: Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS) have all been linked to elevated RIPK1 activity and necroptotic cell death in the central nervous system.[3][7]

  • Inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis are characterized by chronic inflammation where RIPK1-mediated signaling is a key driver.[8]

  • Ischemia-Reperfusion Injury: The tissue damage that occurs following events like stroke and myocardial infarction is exacerbated by necroptosis.[9]

Given its central role in these pathological processes, the selective inhibition of RIPK1's kinase activity presents a promising therapeutic strategy to mitigate inflammation and prevent cell death.[8][10]

The RIPK1 Signaling Pathway

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor (TNFα) binding to its receptor, TNFR1.[11] This triggers the formation of a membrane-bound protein complex (Complex I) that can lead to NF-κB activation and cell survival. However, under certain conditions, such as the inhibition of caspases, a cytosolic complex (Complex IIb, or the necrosome) is formed.[4][11] This complex consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[3][12] The kinase activity of RIPK1 within the necrosome is essential for the subsequent phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[12]

RIPK1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI RIPK1 RIPK1 TNFR1->RIPK1 NFkB NF-κB Activation ComplexI->NFkB Caspase8_Inhibition Caspase-8 Inhibition Necrosome Complex IIb (Necrosome) Caspase8_Inhibition->Necrosome pRIPK1 p-RIPK1 Necrosome->pRIPK1 RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome pRIPK3 p-RIPK3 pRIPK1->pRIPK3 MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL Oligomers MLKL->pMLKL Lysis Cell Lysis & Inflammation pMLKL->Lysis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one (e.g., Compound 41) Inhibitor->pRIPK1 Inhibits Kinase Activity

Figure 1: Simplified RIPK1 signaling pathway to necroptosis and point of inhibition.

Discovery of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

A recent study identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as novel and potent inhibitors of RIPK1 kinase.[13] Through a virtual screening workflow followed by chemical synthesis and biological evaluation, this class of compounds was discovered to have significant potential.

The research highlighted a lead compound, designated as compound 41 , which demonstrated prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[13] Furthermore, this compound showed a significant anti-necroptotic effect in a cellular model of necroptosis in U937 cells.[13] This discovery positions the 2,8-diazaspiro[4.5]decan-1-one scaffold as a valuable starting point for the development of new therapeutics targeting RIPK1-mediated diseases.

Chemical Structure and Properties

The core structure of this series is the 2,8-diazaspiro[4.5]decan-1-one moiety. The hydrochloride salt form is typically used to improve solubility and handling properties.

Property Information
Core Scaffold 2,8-Diazaspiro[4.5]decan-1-one
CAS Number (HCl salt) 832710-65-3[14]
Molecular Formula (HCl salt) C8H15ClN2O[14]
Molecular Weight (HCl salt) 190.67 g/mol [14]
Lead Compound Compound 41[13]
IC50 (Compound 41 vs. RIPK1) 92 nM[13]

Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Core

The synthesis of the 2,8-diazaspiro[4.5]decan-1-one hydrochloride core can be achieved through a multi-step process, often starting from a protected piperidine derivative. A common route involves the deprotection of a Boc-protected precursor using a strong acid like hydrochloric acid.

Example Synthetic Protocol (Deprotection Step)

This protocol describes the final deprotection step to yield the hydrochloride salt of the core scaffold.

  • Starting Material: tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Dissolution: Dissolve the starting material (e.g., 0.36 mol) in a suitable solvent such as dichloromethane (CH2Cl2, 1 L).[14]

  • Acidification: Slowly add a 4 M solution of hydrochloric acid (HCl) in a solvent like ethyl acetate or water (500 mL) to the reaction mixture at room temperature.[14][15]

  • Reaction: Stir the mixture at room temperature for approximately 8 hours to allow for complete deprotection.[14]

  • Isolation: Concentrate the mixture under reduced pressure to remove the solvent. The resulting solid is the this compound.[14]

  • Purification: The product can be further purified by filtration and washing with a non-polar solvent like ethyl acetate to remove any remaining impurities.[15]

Note: Further derivatization of this core scaffold is necessary to produce potent RIPK1 inhibitors like compound 41.

Experimental Protocols for Characterization

To evaluate the efficacy of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors, a combination of biochemical and cell-based assays is essential.

Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[16] It is a robust method for determining the IC50 values of kinase inhibitors. The amount of light generated is inversely proportional to the kinase activity.

ADP_Glo_Workflow cluster_workflow ADP-Glo Assay Workflow Step1 1. Kinase Reaction (RIPK1 + ATP + Inhibitor) Step2 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Step5 5. Measure Luminescence (Quantify RIPK1 Inhibition) Step4->Step5

Figure 2: Workflow for the ADP-Glo™ RIPK1 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). Prepare serial dilutions of the test compound (e.g., compound 41) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add:

    • 2.5 µL of test compound dilution.

    • 5 µL of a solution containing recombinant human RIPK1 enzyme and the substrate (if applicable) in assay buffer.

    • 2.5 µL of ATP solution in assay buffer.

    • Include positive controls (e.g., Necrostatin-1s) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Read (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.

  • Second Read (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. This converts the ADP produced to ATP.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Cellular Necroptosis Inhibition Assay

Rationale: This assay evaluates the ability of a compound to protect cells from necroptotic cell death induced by a specific stimulus. Human colorectal adenocarcinoma HT-29 cells or human monocytic U937 cells are commonly used models as they can be reliably induced to undergo necroptosis.[13][17][18]

Step-by-Step Protocol (using HT-29 cells):

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.[18]

  • Compound Pre-treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Incubate for 1-2 hours.

  • Induction of Necroptosis: To each well, add a cocktail of necroptosis-inducing agents. A common combination is:

    • TNFα (e.g., 20 ng/mL) to activate the TNFR1 pathway.

    • A SMAC mimetic (e.g., Birinapant) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).

    • A pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and shunt the pathway towards necroptosis.[19][20]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Assess cell viability using a suitable method:

    • Metabolic Assays (e.g., CellTiter-Glo®, MTT): These assays measure the metabolic activity of viable cells.[17] Add the reagent according to the manufacturer's instructions and measure luminescence or absorbance.

    • Dye Exclusion Assays (e.g., Propidium Iodide): Use fluorescence microscopy or flow cytometry to quantify the number of dead cells that have lost membrane integrity.[21]

  • Data Analysis: Calculate the percent cell death protection for each compound concentration relative to the vehicle-treated, necroptosis-induced control. Determine the EC50 value by plotting the percent protection against the log of the compound concentration.[17]

Conclusion and Future Directions

The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors opens a new avenue for the development of therapeutics for a wide range of inflammatory and neurodegenerative diseases.[13] The lead compound from this series, compound 41, demonstrates significant promise with its potent biochemical inhibition of RIPK1 and its efficacy in cellular models of necroptosis.[13]

Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency, selectivity, and pharmacokinetic properties of this chemical class. In vivo studies in animal models of relevant diseases will be crucial to validate the therapeutic potential of these compounds. The methodologies outlined in this guide provide a solid framework for the continued investigation and development of this promising class of RIPK1 inhibitors.

References

Harnessing a Novel Scaffold: The Role and Application of 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Necroptosis Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Necroptosis, a regulated form of necrotic cell death, has emerged as a critical driver in the pathophysiology of numerous inflammatory, infectious, and neurodegenerative diseases.[1][2] Unlike apoptosis, necroptosis culminates in plasma membrane rupture and the release of immunogenic cellular contents, triggering a potent inflammatory response.[3][4] The signaling cascade is primarily orchestrated by a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][5] RIPK1, in particular, stands at a crucial crossroads, capable of initiating pathways for survival, apoptosis, or necroptosis, making its kinase activity a highly attractive target for therapeutic intervention.[6][7] This guide details the scientific rationale and technical application of a novel class of potent RIPK1 inhibitors, the 2,8-diazaspiro[4.5]decan-1-one derivatives, providing researchers with the foundational knowledge and actionable protocols to investigate this promising therapeutic avenue.[8]

Part 1: The Scientific Rationale - Understanding the Necroptosis Pathway and RIPK1's Central Role

Necroptosis is a tightly regulated cell death program initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1) by its ligand, TNF-α.[4][9]

The Core Signaling Cascade:

  • Complex I Formation & The Survival/Death Switch: Upon TNF-α binding, TNFR1 recruits a membrane-bound signaling hub known as Complex I. This complex includes RIPK1, TRADD, TRAF2, and cIAP1/2.[9] In this state, RIPK1 is typically ubiquitinated, which acts as a scaffold to initiate pro-survival NF-κB signaling.[5]

  • The Necrosome (Complex IIb): When pro-survival signals are compromised and apoptosis is inhibited (often due to the absence or blockage of Caspase-8), RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic death-inducing complex called the necrosome.[5][9]

  • Kinase Activation Cascade: Within the necrosome, RIPK1 undergoes autophosphorylation, activating its kinase function.[6] This activated RIPK1 then recruits and phosphorylates RIPK3 through an interaction between their respective RIP Homology Interaction Motifs (RHIMs).[5]

  • Execution by MLKL: Activated RIPK3, in turn, phosphorylates the pseudokinase MLKL.[5][10] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[11][12]

  • Membrane Permeabilization: The MLKL oligomers disrupt plasma membrane integrity, either by forming pores or interacting with ion channels, leading to cell swelling, rupture, and the release of Damage-Associated Molecular Patterns (DAMPs).[9]

RIPK1: The Apex Target for Inhibition

The kinase activity of RIPK1 is an essential checkpoint for the initiation of TNF-mediated necroptosis.[6][13] Its central role makes it a prime target for small molecule inhibitors. By blocking the autophosphorylation of RIPK1, an inhibitor can effectively prevent the recruitment and activation of RIPK3, thereby halting the entire downstream cascade leading to cell death.[14][15] This targeted intervention offers a promising strategy for mitigating the pathological inflammation driven by necroptosis in a wide range of diseases.[1][16]

Necroptosis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival Signaling) TNFR1->ComplexI RIPK1_inactive RIPK1 (Inactive) ComplexI->RIPK1_inactive Caspase-8 Inhibited Necrosome Necrosome Assembly (RIPK1-RIPK3) RIPK1_inactive->Necrosome RIPK3_inactive RIPK3 (Inactive) RIPK3_inactive->Necrosome MLKL_inactive MLKL (Inactive) pRIPK1 p-RIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 phosphorylates pMLKL p-MLKL (Oligomer) pRIPK3->pMLKL phosphorylates Rupture Membrane Rupture & DAMP Release pMLKL->Rupture translocates to membrane Inhibitor 2,8-Diazaspiro[4.5]decan-1-one (RIPK1 Inhibitor) Inhibitor->RIPK1_inactive Binds & Prevents Autophosphorylation

Caption: The TNF-α induced necroptosis pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one derivatives on RIPK1.

Part 2: A Novel Chemical Scaffold - 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Recent drug discovery efforts have identified a novel chemical class, the 2,8-diazaspiro[4.5]decan-1-one derivatives, as potent and specific inhibitors of RIPK1.[8] This discovery was the result of a systematic virtual screening and subsequent structure-activity relationship (SAR) optimization campaign.[8][17]

The research identified a lead hit, which was then chemically modified to improve potency and drug-like properties. This optimization led to the development of several potent derivatives, with "compound 41" emerging as a particularly promising candidate.[8]

Data Presentation: Profile of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative

Compound IDTargetAssay TypePotency (IC₅₀)Cellular ActivitySource
Compound 41 Human RIPK1Enzymatic Assay92 nMSignificant anti-necroptotic effect in U937 cells[8]

This table summarizes the key findings for the lead compound from the foundational study, demonstrating its direct enzymatic inhibition of RIPK1 and its efficacy in a cellular model of necroptosis.

Part 3: Experimental Validation - A Technical Guide to Characterizing RIPK1 Inhibitors

The following protocols provide a robust framework for researchers to validate the efficacy and mechanism of action of novel RIPK1 inhibitors like the 2,8-diazaspiro[4.5]decan-1-one derivatives.

Protocol 1: In Vitro Necroptosis Induction and Inhibition Assay

Expertise & Causality: This assay is designed to specifically induce necroptosis while blocking the parallel apoptotic pathway. The combination of TNF-α (the trigger), a SMAC mimetic (to degrade cIAPs and promote necrosome formation), and a pan-caspase inhibitor like z-VAD-fmk (to block Caspase-8 and prevent apoptosis) is a gold-standard method for robustly activating the RIPK1-dependent necroptotic pathway.[18][19][20] An effective inhibitor should rescue cells from this specific lethal stimulus in a dose-dependent manner.

Experimental Workflow A 1. Seed Cells (e.g., HT-29, U937) in 96-well plates B 2. Pre-treat with RIPK1 Inhibitor (Dose-response) for 1-2h A->B C 3. Induce Necroptosis (TNF-α + SMAC Mimetic + z-VAD-fmk) B->C D 4. Incubate (e.g., 18-24 hours) C->D E 5. Measure Cell Death - LDH Release Assay - PI Staining (Flow/Imaging) D->E F 6. Data Analysis (Calculate % Inhibition, Determine IC₅₀) E->F

Caption: A generalized workflow for an in vitro necroptosis inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible cell line (e.g., human colon adenocarcinoma HT-29 or human monocytic U937 cells) in 96-well plates at a density that ensures they are in a logarithmic growth phase (approx. 70-80% confluency) at the time of treatment.

  • Compound Preparation: Prepare a dilution series of the 2,8-diazaspiro[4.5]decan-1-one test compound in appropriate cell culture medium. Include a vehicle control (e.g., DMSO at <0.5% final concentration).

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the test compound or vehicle. Incubate for 1-2 hours. This allows the compound to enter the cells and engage with its target before the death stimulus is applied.

  • Necroptosis Induction: Add the necroptosis-inducing cocktail to each well. Final concentrations must be optimized for each cell line but are typically in the range of 10-100 ng/mL for TNF-α, 100-500 nM for a SMAC mimetic, and 20-50 µM for z-VAD-fmk.[21] Include a "no-stimulus" control and a "stimulus + vehicle" positive control for cell death.

  • Incubation: Incubate the plates for a period sufficient to induce significant cell death in the positive control wells, typically 18-24 hours.

  • Quantification of Cell Death:

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture supernatant from cells with compromised plasma membranes. This is a classic and reliable marker for necrosis/necroptosis.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells but stains the nucleus of dead cells. Quantify the percentage of PI-positive cells using flow cytometry or high-content imaging.[22][23]

  • Data Analysis: Calculate the percentage of cell death inhibition relative to the "stimulus + vehicle" control. Plot the dose-response curve and determine the IC₅₀ value for the compound.

Protocol 2: Target Engagement - Western Blot Analysis of the Necrosome

Trustworthiness & Self-Validation: This protocol provides direct biochemical evidence that the inhibitor is acting on the intended pathway. Observing a reduction in the phosphorylation of RIPK1, RIPK3, and MLKL confirms that the compound is not merely preventing cell death through an off-target effect but is truly blocking the activation of the core necroptotic machinery.[11][18][24] The most specific and definitive protein marker to confirm necroptosis is the phosphorylated form of MLKL.[23][25]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient protein for analysis. Treat the cells as described in Protocol 1 (inhibitor pre-treatment followed by necroptosis induction). A shorter incubation time (e.g., 4-8 hours) is often sufficient to observe protein phosphorylation.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the target proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for:

    • Phospho-RIPK1 (e.g., Ser166)

    • Phospho-RIPK3 (e.g., Ser227)

    • Phospho-MLKL (e.g., Ser358) [23]

    • Total RIPK1, RIPK3, and MLKL (to ensure changes are in phosphorylation, not total protein levels).

    • A loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Interpretation: A potent and specific RIPK1 inhibitor should show a clear, dose-dependent decrease in the signals for p-RIPK1, p-RIPK3, and p-MLKL compared to the vehicle-treated, stimulated control.

Conclusion and Future Directions

The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors marks a significant advancement in the field of necroptosis research.[8] This novel chemical scaffold provides a valuable tool for scientists to dissect the intricate roles of necroptosis in health and disease. For drug development professionals, it represents a promising starting point for creating new therapeutics to treat a host of conditions driven by pathological inflammation and cell death.

Future research should focus on comprehensive characterization, including kinase selectivity profiling to ensure minimal off-target effects, pharmacokinetic and pharmacodynamic (PK/PD) studies to understand in vivo behavior, and efficacy testing in preclinical animal models of diseases where necroptosis is implicated, such as ischemia-reperfusion injury, neuroinflammation, and certain viral infections.[26][27]

References

The Emergence of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride as a Selective Dual TYK2/JAK1 Inhibitor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a compelling target for a multitude of autoimmune and inflammatory diseases. While first-generation JAK inhibitors (JAKinibs) have demonstrated clinical efficacy, their broader activity across multiple JAK isoforms can lead to off-target effects. This has spurred the development of next-generation inhibitors with refined selectivity profiles. This in-depth technical guide focuses on a promising new chemical entity, 2,8-diazaspiro[4.5]decan-1-one hydrochloride, which serves as the core scaffold for a novel class of potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. We will delve into the mechanistic rationale for dual TYK2/JAK1 inhibition, provide detailed experimental protocols for characterization, and explore the therapeutic potential across a range of immune-mediated disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this innovative therapeutic strategy.

The Strategic Advantage of Dual TYK2/JAK1 Inhibition

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[1] Different cytokine receptors utilize specific pairs of JAKs, and this functional pairing is key to the therapeutic rationale for selective inhibition.[2]

Dual inhibition of TYK2 and JAK1 offers a strategic approach to modulating the immune response by simultaneously targeting the signaling of key pro-inflammatory cytokines implicated in a host of autoimmune diseases.[2]

  • TYK2 is crucial for the signaling of interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3][4] The IL-23/IL-17 axis is a well-established driver of pathogenesis in conditions like psoriasis and inflammatory bowel disease (IBD).[3]

  • JAK1 partners with TYK2 for Type I IFN signaling and also pairs with other JAKs to mediate the effects of a broad range of cytokines, including IL-6.[2]

By selectively targeting TYK2 and JAK1, it is possible to potently inhibit the signaling of these key pathogenic cytokines while sparing JAK2 and JAK3. Inhibition of JAK2 is associated with hematological side effects due to its role in erythropoietin and thrombopoietin signaling, while JAK3 inhibition can lead to broader immunosuppression as it is critical for common gamma chain cytokine signaling essential for lymphocyte development and function.[5] Therefore, a dual TYK2/JAK1 inhibitor has the potential for an improved safety profile compared to less selective JAKinibs.

Signaling Pathway Overview

The following diagram illustrates the central role of the TYK2/JAK1 heterodimer in mediating the signaling of Type I IFNs, and the involvement of TYK2 with JAK2 for IL-12 and IL-23 signaling.

TYK2_JAK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds Type I IFN Type I IFN IFNAR Type I IFN Receptor Type I IFN->IFNAR Binds IL-12R IL-12 Receptor JAK2_12 JAK2 IL-12R->JAK2_12 TYK2_i_23 TYK2 IL-23R->TYK2_i_23 JAK2_23 JAK2 IL-23R->JAK2_23 TYK2_i_IFN TYK2 IFNAR->TYK2_i_IFN JAK1_IFN JAK1 IFNAR->JAK1_IFN TYK2_i_12 TYK2 STAT4 STAT4 JAK2_12->STAT4 phosphorylates STAT3 STAT3 TYK2_i_23->STAT3 phosphorylates JAK2_23->STAT3 phosphorylates STAT1 STAT1 TYK2_i_IFN->STAT1 phosphorylates STAT2 STAT2 TYK2_i_IFN->STAT2 phosphorylates JAK1_IFN->STAT1 phosphorylates JAK1_IFN->STAT2 phosphorylates Nucleus Nucleus STAT3->Nucleus STAT1->Nucleus STAT2->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Inhibitor Inhibitor Inhibitor->TYK2_i_23 Inhibitor->TYK2_i_IFN Inhibitor->JAK1_IFN

Caption: TYK2/JAK1 signaling pathway and point of inhibition.

The 2,8-Diazaspiro[4.5]decan-1-one Scaffold

A recent study has identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors.[6][7] One of the most promising compounds from this series, designated as compound 48 in the aforementioned publication, demonstrated excellent potency and selectivity.[6]

Synthesis of the Core Scaffold and Lead Compound

The synthesis of the this compound core is a critical first step. A general method involves the deprotection of a Boc-protected precursor.[8]

Step-by-step synthesis of this compound:

  • Starting Material: Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Deprotection: Dissolve the starting material in a suitable solvent such as dichloromethane (CH2Cl2).

  • Acidification: Slowly add a 4 M solution of hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for approximately 8 hours.

  • Isolation: Concentrate the mixture under vacuum to yield this compound.[8]

The synthesis of the specific, highly active derivative (compound 48 ) involves further modification of this core scaffold, as detailed in the structure-activity relationship (SAR) studies.[6][7] The synthesis generally involves coupling reactions to introduce the desired substituents at the 2- and 8-positions of the spirocyclic core. Researchers should refer to the supplementary information of the primary literature for the detailed synthetic procedures for this specific derivative.[6]

Experimental Evaluation of Dual TYK2/JAK1 Inhibitors

A robust and multi-faceted approach is required to characterize the potency, selectivity, and cellular activity of novel TYK2/JAK1 inhibitors. The following protocols are representative of the methodologies employed in the field.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against the purified kinase domains of the JAK family members. This allows for the calculation of IC50 values and the assessment of selectivity. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.[4][9]

Detailed Methodology for a TYK2/JAK1 HTRF Kinase Assay:

  • Reagents and Materials:

    • Recombinant purified GST-tagged catalytic domains of human TYK2, JAK1, JAK2, and JAK3.

    • Biotinylated peptide substrate (e.g., from a Cisbio HTRF KinEASE TK kit).[10]

    • ATP at a concentration corresponding to the Km for each kinase.[10]

    • Test compound (2,8-diazaspiro[4.5]decan-1-one derivative) serially diluted in DMSO.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • HTRF detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665).

  • Assay Procedure:

    • Dispense 250 nL of the serially diluted test compound into a 384-well low-volume black plate.

    • Add 18 µL of a solution containing the specific JAK enzyme and the biotinylated peptide substrate in kinase assay buffer to each well.

    • Incubate at room temperature for 30 minutes to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for 120 minutes at room temperature.

    • Stop the reaction by adding 20 µL of the HTRF detection buffer containing EDTA and the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Analysis:

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to controls.

    • Generate dose-response curves and calculate the IC50 values using a four-parameter logistic fit.

Cellular Assays: Measuring Inhibition of STAT Phosphorylation

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Measuring the inhibition of cytokine-induced STAT phosphorylation is a direct readout of JAK activity in cells. Flow cytometry is a powerful tool for this purpose, allowing for the analysis of specific immune cell subsets.[11][12]

Detailed Methodology for pSTAT Analysis by Flow Cytometry:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

  • Inhibitor Treatment and Cytokine Stimulation:

    • Aliquot cells into flow cytometry tubes.

    • Pre-incubate the cells with serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivative or vehicle control (DMSO) for 1 hour at 37°C.

    • Stimulate the cells with a specific cytokine to activate the TYK2/JAK1 pathway (e.g., IFN-α) for 15-30 minutes at 37°C. Include an unstimulated control.[11]

  • Staining and Acquisition:

    • Fix the cells immediately after stimulation using a fixation buffer (e.g., BD Cytofix).

    • Permeabilize the cells with a permeabilization buffer (e.g., BD Perm III) to allow for intracellular staining.

    • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT1, pSTAT3).

    • Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the specific immune cell populations of interest.

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal in each population.

    • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration relative to the stimulated control and determine the IC50 values.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Start_Biochem Purified TYK2, JAK1, JAK2, JAK3 enzymes HTRF_Assay HTRF Kinase Assay Start_Biochem->HTRF_Assay Compound_Prep_Biochem Serial Dilution of 2,8-Diazaspiro[4.5]decan-1-one derivative Compound_Prep_Biochem->HTRF_Assay IC50_Biochem Determine IC50 values for each JAK isoform HTRF_Assay->IC50_Biochem Selectivity Assess Selectivity Profile IC50_Biochem->Selectivity IC50_Cellular Determine cellular IC50 values for pSTAT inhibition Selectivity->IC50_Cellular Inform Start_Cellular Isolate Human PBMCs Compound_Prep_Cellular Pre-incubate cells with serial dilutions of inhibitor Start_Cellular->Compound_Prep_Cellular Stimulation Cytokine Stimulation (e.g., IFN-α) Compound_Prep_Cellular->Stimulation Flow_Cytometry Fix, Permeabilize, and Stain (pSTAT and surface markers) Stimulation->Flow_Cytometry Flow_Cytometry->IC50_Cellular

Caption: Workflow for biochemical and cellular evaluation.

Selectivity Profile and Comparative Data

A key attribute of a next-generation JAK inhibitor is its selectivity profile. The 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has demonstrated excellent selectivity for TYK2 and JAK1 over JAK2 and JAK3.[6] The following table provides a comparative overview of the IC50 values for compound 48 and other representative JAK inhibitors.

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity ProfileReference
Compound 48 637>860>10000Dual TYK2/JAK1[6]
Tofacitinib~100~10~201Pan-JAK (JAK3/1 > JAK2)[8]
Baricitinib~60~5~5>400JAK1/2[5]
Upadacitinib~50~40~100~2000JAK1 selective[1]
Deucravacitinib~1>1000>1000>1000TYK2 selective (allosteric)[8]

Note: IC50 values can vary depending on assay conditions.

Therapeutic Rationale and In Vivo Models

The potent and selective dual inhibition of TYK2 and JAK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives positions them as promising therapeutic candidates for a range of autoimmune and inflammatory diseases.

  • Inflammatory Bowel Disease (IBD): The role of the IL-23/Th17 pathway in the pathogenesis of IBD is well-established. By inhibiting both TYK2 and JAK1, these compounds can effectively block this pathway. Compound 48 has shown superior efficacy compared to tofacitinib in a mouse model of acute ulcerative colitis.[6][13]

  • Psoriasis: Psoriasis is another disease heavily driven by the IL-23/IL-17 axis.[3] TYK2 is a genetically validated target for psoriasis, and dual TYK2/JAK1 inhibition is expected to be highly effective.[4][14] In vivo models such as the imiquimod-induced psoriasis model in mice can be used to evaluate efficacy.[15]

  • Rheumatoid Arthritis (RA): Multiple cytokines that signal through JAK1 and TYK2 are implicated in the pathogenesis of RA. A dual TYK2/JAK1 inhibitor, TLL-018, has shown superior efficacy to tofacitinib in patients with difficult-to-treat RA.[11] This highlights the potential of this class of inhibitors in RA.

  • Systemic Lupus Erythematosus (SLE): Type I interferons play a central role in the pathogenesis of SLE. The dual inhibition of TYK2 and JAK1, both of which are involved in Type I IFN signaling, makes this an attractive therapeutic strategy.[2] Mouse models of lupus, such as the MRL/lpr and NZB/W F1 strains, are valuable for preclinical evaluation.[16][17]

  • Neuroinflammation: Emerging evidence suggests a role for the JAK-STAT pathway in neuroinflammatory conditions such as multiple sclerosis.[18][19] Brain-penetrant TYK2/JAK1 inhibitors are being explored for their potential to modulate microglial and astrocyte activation within the central nervous system.[18][20]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising new avenue for the development of potent and selective dual TYK2/JAK1 inhibitors. The lead compounds from this series have demonstrated a compelling preclinical profile, with high potency, excellent selectivity over JAK2 and JAK3, and significant efficacy in in vivo models of autoimmune disease. The strategic targeting of TYK2 and JAK1 offers the potential for strong therapeutic benefit with an improved safety profile compared to less selective JAKinibs.

Further research and development will be crucial to fully elucidate the therapeutic potential of this class of compounds. This includes comprehensive preclinical toxicology studies, optimization of pharmacokinetic properties, and ultimately, well-designed clinical trials in patient populations with various autoimmune and inflammatory disorders. The in-depth technical information provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the next generation of targeted therapies for immune-mediated diseases.

References

An In-depth Technical Guide on the Therapeutic Potential of 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the emerging class of 2,8-diazaspiro[4.5]decan-1-one derivatives as a promising scaffold for the development of novel therapeutics for Inflammatory Bowel Disease (IBD). We will delve into the core advantages of this spirocyclic system, its mechanism of action with a focus on dual TYK2/JAK1 inhibition, and provide detailed experimental protocols for its evaluation in preclinical IBD models.

Introduction: The "Escape from Flatland" in IBD Drug Discovery

For decades, drug discovery pipelines have been dominated by relatively flat, aromatic structures. However, the "Escape from Flatland" concept in medicinal chemistry posits that molecules with greater three-dimensionality, or sp3 character, often exhibit improved physicochemical properties and a higher likelihood of clinical success.[1] Spirocyclic compounds, which feature two rings sharing a single atom, are the epitome of this three-dimensional approach.[1] Their rigid conformational pre-organization can lead to enhanced binding affinity, improved selectivity, and reduced off-target effects.[1] The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a particularly versatile framework, with derivatives showing potential as antifungal agents and RIPK1 kinase inhibitors.[2][3][4] This guide, however, will focus on its most compelling application to date in the context of IBD: as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5][6]

A recent study has identified a lead compound from this series, referred to as compound 48, which demonstrates superior anti-inflammatory efficacy in preclinical models of ulcerative colitis when compared to tofacitinib, a pan-JAK inhibitor.[5] This discovery positions the 2,8-diazaspiro[4.5]decan-1-one scaffold as a critical area of investigation for the next generation of oral small-molecule therapies for IBD.

Mechanism of Action: Targeting the TYK2/JAK1 Axis in IBD

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into intracellular transcriptional responses.[7] This pathway is integral to numerous cellular functions, including immune regulation, cell proliferation, and differentiation.[7] In IBD, the JAK/STAT pathway is aberrantly activated, driving the chronic inflammation that characterizes the disease.[8]

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[7] While pan-JAK inhibitors have shown clinical efficacy, they are often associated with dose-limiting side effects due to the broad inhibition of multiple JAK isoforms. This has spurred the development of more selective inhibitors. The dual inhibition of TYK2 and JAK1 is a particularly attractive strategy as these kinases are key mediators of pro-inflammatory cytokine signaling in IBD, including IL-12, IL-23, and Type I interferons.

The 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, has been identified as a potent and selective dual inhibitor of TYK2 and JAK1.[5] This compound exhibits excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, and demonstrates over 23-fold selectivity for JAK2.[5] This selectivity is crucial for potentially mitigating some of the side effects associated with less selective JAK inhibitors.

The anti-inflammatory effects of compound 48 are mediated by its ability to regulate the expression of TYK2/JAK1-responsive genes and to modulate the differentiation of key immune cell populations, including Th1, Th2, and Th17 cells.[5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 activates tyk2 TYK2 receptor->tyk2 activates stat STAT jak1->stat phosphorylates tyk2->stat phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription initiates compound48 2,8-diazaspiro[4.5]decan-1-one (Compound 48) compound48->jak1 inhibits compound48->tyk2 inhibits

Caption: TYK2/JAK1 signaling pathway and the inhibitory action of the 2,8-diazaspiro[4.5]decan-1-one derivative.

Preclinical Evaluation Workflow

A robust preclinical evaluation is essential to validate the therapeutic potential of novel 2,8-diazaspiro[4.5]decan-1-one derivatives. The following workflow outlines the key in vivo and ex vivo analyses.

G cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo Analysis colitis_induction Induce Colitis in Mice (e.g., DSS model) treatment Administer Test Compound (e.g., Compound 48) colitis_induction->treatment monitoring Monitor Disease Activity (Weight loss, DAI) treatment->monitoring termination Euthanasia & Tissue Collection monitoring->termination histology Histological Analysis (H&E Staining) termination->histology cytokines Cytokine Profiling (ELISA, qPCR) termination->cytokines immune_cells Immune Cell Phenotyping (Flow Cytometry) termination->immune_cells

Caption: General workflow for the preclinical evaluation of a 2,8-diazaspiro[4.5]decan-1-one derivative in an IBD model.

Detailed Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

This is a widely used and reproducible model of acute colitis that mimics many of the clinical and histological features of ulcerative colitis.[9][10]

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS, MW 36,000-50,000 Da)

  • 2,8-diazaspiro[4.5]decan-1-one test compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Standard animal housing and husbandry equipment

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days. The water should be replaced every 2-3 days.

  • Treatment: On day 0 (the first day of DSS administration), begin oral gavage of the test compound or vehicle control once daily. A typical dose for a compound like '48' might be in the range of 10-50 mg/kg.[5]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination: On day 7 (or when severe symptoms are observed), euthanize the mice.

  • Sample Collection: Collect blood via cardiac puncture for systemic cytokine analysis. Carefully excise the colon from the cecum to the anus. Measure the colon length as an indicator of inflammation (shorter colons are indicative of more severe inflammation).

Histological Analysis of Colonic Tissue

Materials:

  • Excised colon tissue

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Hematoxylin and eosin (H&E) stains

  • Microscope

Procedure:

  • Fixation: Fix the distal portion of the colon in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Deparaffinize and rehydrate the sections, then stain with H&E.

  • Scoring: Score the stained sections for the severity of inflammation, epithelial damage, and mucosal ulceration.

Cytokine Quantification by ELISA

Materials:

  • Colon tissue homogenates or serum samples

  • Commercially available ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • ELISA plate reader

Procedure:

  • Sample Preparation: Homogenize a section of the colon tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve.

Flow Cytometry for Immune Cell Phenotyping

Materials:

  • Spleen and mesenteric lymph nodes

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Cell strainers (70 µm)

  • ACK lysis buffer

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD4, CD8, CD25, Foxp3, IFN-γ, IL-17)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension: Prepare single-cell suspensions from the spleen and mesenteric lymph nodes by mechanical dissociation through a cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer.

  • Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies for surface markers. For intracellular cytokine staining (e.g., IFN-γ, IL-17), stimulate the cells in vitro with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and intracellular staining.

  • Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the populations of different T cell subsets (e.g., Th1, Th17, Tregs).

Expected Outcomes and Data Interpretation

The successful application of a 2,8-diazaspiro[4.5]decan-1-one derivative with dual TYK2/JAK1 inhibitory activity should yield the following results in preclinical IBD models:

Parameter Vehicle Control (DSS-treated) Test Compound (DSS-treated)
Body Weight Loss Significant loss (15-20%)Attenuated loss (<10%)
Disease Activity Index (DAI) High score (3-4)Low score (0-1)
Colon Length Significantly shortenedCloser to normal length
Histological Score High, severe inflammationLow, mild to no inflammation
Pro-inflammatory Cytokines (TNF-α, IL-6) Markedly elevatedSignificantly reduced
Th1/Th17 Cell Population IncreasedReduced
Treg Cell Population Potentially decreasedMaintained or increased

A significant reduction in the DAI, preservation of colon length, and amelioration of histological damage in the treatment group compared to the vehicle control would provide strong evidence of in vivo efficacy. This should be corroborated by a significant decrease in pro-inflammatory cytokine levels and a rebalancing of T helper cell subsets, particularly a reduction in pathogenic Th1 and Th17 cells.

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising new frontier in the development of targeted oral therapies for IBD. The identification of a potent and selective dual TYK2/JAK1 inhibitor from this chemical series underscores the potential of three-dimensional molecular architectures in modern drug discovery.[1][5] The experimental framework provided in this guide offers a robust starting point for researchers to further investigate this and other derivatives.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology assessments, and evaluation in chronic models of IBD that more closely mimic the human disease course. The ultimate goal is to translate these promising preclinical findings into clinically effective and safe therapeutics for patients suffering from inflammatory bowel disease.

References

The Tipping Point of Selectivity: A Technical Guide to Isoform-Specific PLD Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phospholipase D (PLD) signaling cascade, a critical regulator of cellular processes, has long been an attractive, albeit challenging, therapeutic target. The functional bifurcation of its two primary isoforms, PLD1 and PLD2, necessitates the development of highly selective inhibitors to dissect their individual roles in pathophysiology and to minimize off-target effects. This guide provides an in-depth technical exploration of a novel class of inhibitors built upon the 2,8-diazaspiro[4.5]decan-1-one scaffold. We will delve into the medicinal chemistry rationale that led to this privileged structure, detail the experimental methodologies for assessing isoform-selective inhibition, and discuss the profound implications for drug development in oncology and beyond.

Introduction: The PLD Isoform Conundrum

Phospholipase D (PLD) enzymes are pivotal in cell signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] PA, in turn, modulates a plethora of downstream signaling pathways that govern cell growth, proliferation, survival, and migration.[1][2] The two major mammalian isoforms, PLD1 and PLD2, despite sharing significant sequence homology, exhibit distinct subcellular localizations and regulatory mechanisms, suggesting non-redundant and even opposing roles in cellular function.[1][3]

Historically, the lack of potent and isoform-selective inhibitors has been a significant bottleneck in elucidating the specific contributions of PLD1 and PLD2 to disease states.[2] Early research relied on non-specific chemical inhibitors or genetic approaches, which provided a blunt tool for a nuanced biological question. The development of isoform-selective small molecules is, therefore, a critical step towards realizing the therapeutic potential of targeting the PLD pathway.

The Genesis of a Privileged Scaffold: From Triaza- to Diaza-spirodecanones

The journey to the 2,8-diazaspiro[4.5]decan-1-one core was a strategic evolution in medicinal chemistry aimed at overcoming the liabilities of earlier inhibitor classes. Initial efforts focused on a 1,3,8-triazaspiro[4.5]decan-4-one scaffold, which yielded highly selective PLD2 inhibitors.[3][4] However, these compounds were plagued by poor physicochemical and pharmacokinetic properties, including low plasma free fraction, high predicted hepatic clearance, and very short in vivo half-lives, limiting their translational potential.[4]

The pivotal innovation was the removal of a nitrogen atom from the core, generating the 2,8-diazaspiro[4.5]decan-1-one scaffold.[4] This seemingly subtle modification had profound and beneficial consequences:

  • Introduction of a Chiral Center: The new core harbored a chiral center, enabling the exploration of stereochemistry as a driver of isoform selectivity.[4]

  • Increased sp³ Character: This structural change led to improved drug-like properties.

  • Enhanced Pharmacokinetics: The new derivatives demonstrated a significantly improved pharmacokinetic profile, with an enhanced free fraction, moderate predicted hepatic clearance, and longer in vivo half-lives (t₁/₂ > 3 h).[4]

This strategic shift in scaffold design laid the groundwork for a new generation of PLD inhibitors with superior therapeutic potential.

cluster_0 Scaffold Evolution cluster_1 Improved Properties Triazaspiro[4.5]decanone Triazaspiro[4.5]decanone 2,8-Diazaspiro[4.5]decan-1-one 2,8-Diazaspiro[4.5]decan-1-one Triazaspiro[4.5]decanone->2,8-Diazaspiro[4.5]decan-1-one Nitrogen Removal Poor PK Low free fraction High clearance Short half-life Triazaspiro[4.5]decanone->Poor PK Improved PK Enhanced free fraction Moderate clearance Longer half-life 2,8-Diazaspiro[4.5]decan-1-one->Improved PK Chirality Enantioselective Inhibition 2,8-Diazaspiro[4.5]decan-1-one->Chirality

Evolution from a triaza- to a diaza-spirodecanone scaffold.

Deciphering Selectivity: Structure-Activity Relationships

The 2,8-diazaspiro[4.5]decan-1-one scaffold serves as a versatile platform for tuning isoform selectivity through targeted chemical modifications. Structure-activity relationship (SAR) studies have revealed key structural features that govern the potency and preference for PLD1 versus PLD2.

A critical finding was the enantioselective inhibition exhibited by this chiral core.[4] Furthermore, the introduction of a methyl group can act as a "molecular switch" for isoform selectivity. For instance, in the related 1,3,8-triazaspiro[4.5]decane series, the addition of a single (S)-methyl group dramatically increased PLD1 inhibitory activity in a scaffold that was classically PLD2-preferring.[1][5] This highlights the exquisite sensitivity of the enzyme's binding pocket to subtle stereochemical and structural changes.

CompoundScaffoldKey ModificationPLD1 IC₅₀ (nM)PLD2 IC₅₀ (nM)SelectivityReference
ML298 1,3,8-Triazaspiro[4.5]decane->20,000355>56-fold for PLD2[5][6][7]
ML299 1,3,8-Triazaspiro[4.5]decane(S)-methyl group620Dual Inhibitor[5][6][7]
Compound 9b 1,3,8-Triazaspiro[4.5]decan-4-one2-quinoline amide190090>20-fold for PLD2[3]
Compound 10a 1,3,8-Triazaspiro[4.5]decan-4-one(S)-methyl analog of lead25140Dual Inhibitor[3]

Table 1: Representative IC₅₀ values demonstrating the impact of structural modifications on PLD isoform selectivity.

The data clearly illustrates that minor chemical alterations can profoundly shift the inhibitory profile from highly selective for one isoform to a dual inhibitor. This provides a powerful tool for developing precisely targeted chemical probes and potential therapeutics.

Experimental Workflows for Assessing Isoform-Selective Inhibition

The rigorous evaluation of isoform selectivity is paramount. This requires a multi-pronged approach utilizing both cell-based and biochemical assays.

Start Compound Synthesis CellBasedAssay Cell-Based Assays (PLD1 & PLD2) Start->CellBasedAssay BiochemicalAssay Biochemical Assays (Purified PLD1 & PLD2) Start->BiochemicalAssay SAR Structure-Activity Relationship Analysis CellBasedAssay->SAR BiochemicalAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Start Iterative Synthesis InVivo In Vivo Validation LeadOptimization->InVivo End Candidate Drug InVivo->End

Iterative workflow for developing isoform-selective PLD inhibitors.
Cell-Based Assays for PLD1 and PLD2 Activity

Cell-based assays provide a physiologically relevant context to assess inhibitor potency and isoform selectivity. A common strategy involves using cell lines that predominantly express one PLD isoform over the other.

  • PLD1-Selective Assay: Calu-1 human lung adenocarcinoma cells are often used as they exhibit robust, phorbol ester-stimulated PLD1 activity.[3]

  • PLD2-Selective Assay: HEK293 cells stably overexpressing GFP-tagged PLD2 (HEK293-gfpPLD2) are a reliable system for measuring PLD2-specific inhibition.[3][5]

Protocol: Cell-Based PLD Activity Assay

  • Cell Culture: Culture Calu-1 or HEK293-gfpPLD2 cells to near confluency in appropriate media.

  • Serum Starvation: For many cell types, serum-starve the cells for 18 hours prior to the assay to reduce basal PLD activity.[2]

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the 2,8-diazaspiro[4.5]decan-1-one derivative or DMSO (vehicle control) for a defined period (e.g., 5 minutes at room temperature).[2]

  • PLD Stimulation (for PLD1): For Calu-1 cells, stimulate PLD1 activity with a phorbol ester such as PMA (phorbol 12-myristate 13-acetate) in the presence of a primary alcohol (e.g., 1-butanol) for a specified time.

  • Lipid Extraction: Terminate the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol/water).

  • Quantification of PLD Activity: PLD activity is determined by measuring the formation of phosphatidylbutanol (PBut), a product of the PLD-catalyzed transphosphatidylation reaction. This can be quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Generate concentration-response curves to determine the IC₅₀ values for PLD1 and PLD2 inhibition.

In Vitro Biochemical Assays with Purified Enzymes

To confirm direct enzyme inhibition and to eliminate confounding cellular factors, in vitro assays using purified PLD1 and PLD2 enzymes are essential.

Protocol: In Vitro PLD Biochemical Assay

  • Enzyme Preparation: Use purified recombinant human PLD1 and PLD2 enzymes.

  • Substrate Preparation: Prepare lipid vesicles containing a fluorescent or radiolabeled phosphatidylcholine substrate.

  • Reaction Mixture: In a microplate format, combine the purified PLD enzyme, substrate vesicles, and varying concentrations of the inhibitor in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Measure the enzymatic activity by quantifying the release of the fluorescent or radiolabeled head group (e.g., choline) or the formation of phosphatidic acid.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ values.

Therapeutic Implications and Future Directions

The development of isoform-selective PLD inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold has significant therapeutic implications, particularly in oncology. Dysregulated PLD activity has been implicated in numerous cancers, including breast, renal, and glioblastoma.[1][5] PLD signaling is known to regulate key aspects of cancer progression, such as cell proliferation, survival, and metastasis.[1]

Receptor GPCR / RTK PLD PLD1 / PLD2 Receptor->PLD PA Phosphatidic Acid PLD->PA hydrolyzes PC Phosphatidylcholine PC->PLD Downstream Downstream Effectors (mTOR, Ras, etc.) PA->Downstream CellularResponse Cell Proliferation Survival Metastasis Downstream->CellularResponse Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->PLD

PLD signaling pathway and the point of intervention.

The ability to selectively inhibit either PLD1 or PLD2 allows researchers to dissect their specific roles in these processes. For example, some studies suggest that PLD2 plays a more prominent role in tumor cell invasion and metastasis.[1] The availability of potent and selective PLD2 inhibitors, such as those derived from the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, has enabled studies demonstrating a reduction in the invasive migration of glioblastoma cells.[5][7] The improved pharmacokinetic properties of the 2,8-diazaspiro[4.5]decan-1-one derivatives make them even more promising candidates for in vivo studies and eventual clinical development.

Future research will likely focus on:

  • In vivo Efficacy Studies: Evaluating the anti-tumor and anti-metastatic effects of these novel inhibitors in various animal models of cancer.

  • Expansion to Other Disease Areas: Investigating the therapeutic potential of isoform-selective PLD inhibition in other diseases where PLD is implicated, such as neurodegenerative and inflammatory disorders.

  • Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to PLD-targeted therapies.

Conclusion

The development of 2,8-diazaspiro[4.5]decan-1-one derivatives represents a significant advancement in the field of PLD-targeted drug discovery. Through a rational, iterative process of medicinal chemistry, a scaffold with superior drug-like properties and tunable isoform selectivity has been established. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds. As our understanding of the distinct roles of PLD1 and PLD2 in health and disease continues to grow, these isoform-selective inhibitors will be invaluable tools for both basic research and the development of novel, targeted therapeutics.

References

Methodological & Application

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decan-1-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise interactions with biological targets. This spirocyclic system is a key structural motif in a variety of pharmacologically active agents, including potent and selective inhibitors of enzymes such as TYK2/JAK1 for the treatment of inflammatory bowel disease and RIPK1 kinase inhibitors for other inflammatory conditions[1][2][3]. The synthesis of derivatives of this scaffold is therefore of significant interest to researchers in drug discovery and development.

This application note provides a comprehensive, field-proven protocol for the synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride, a versatile building block for further chemical elaboration. The presented methodology is designed for scalability and reproducibility, commencing from the readily available N-Boc-4-piperidone.

Synthetic Strategy Overview

The synthesis is accomplished via a two-step sequence followed by a final deprotection. The core strategy hinges on the initial formation of a linear amino ester intermediate through reductive amination, which then undergoes a spontaneous or thermally-induced intramolecular cyclization to form the desired spiro-lactam. The final step involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group to yield the hydrochloride salt of the target compound.

Synthetic_Pathway A N-Boc-4-piperidone B tert-Butyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate A->B  Reductive Amination (Ethyl Glycinate, NaBH(OAc)₃)   C tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate B->C  Intramolecular Lactamization (Heat)   D This compound C->D  Boc Deprotection (HCl)  

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

This part of the protocol details the formation of the key Boc-protected spiro-lactam intermediate from N-Boc-4-piperidone.

Step 1a: Reductive Amination

The initial step involves the formation of an imine between N-Boc-4-piperidone and ethyl glycinate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for the iminium ion over the ketone starting material.

Materials:

Reagent/SolventM.W.QuantityMoles
N-Boc-4-piperidone199.2610.0 g50.2 mmol
Ethyl glycinate hydrochloride139.588.41 g60.2 mmol
Triethylamine (TEA)101.198.4 mL60.2 mmol
Sodium triacetoxyborohydride211.9415.9 g75.3 mmol
Dichloromethane (DCM)-250 mL-
Saturated aq. NaHCO₃-150 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a 500 mL round-bottom flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dichloromethane (200 mL). Stir until fully dissolved.

  • Add ethyl glycinate hydrochloride (8.41 g, 60.2 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath and slowly add triethylamine (8.4 mL, 60.2 mmol) dropwise over 10 minutes. Stir for an additional 20 minutes at 0 °C to neutralize the hydrochloride salt.

  • To the stirred suspension, add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (150 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino ester. The product is typically used in the next step without further purification.

Step 1b: Intramolecular Lactamization

The crude amino ester is heated in a suitable solvent to promote intramolecular cyclization, forming the stable five-membered lactam ring.

Materials:

Reagent/SolventQuantity
Crude amino ester from Step 1a~50.2 mmol
Toluene or Xylene250 mL

Procedure:

  • Dissolve the crude amino ester from the previous step in toluene (250 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approximately 110 °C for toluene) and maintain for 12-18 hours. The ethanol byproduct is distilled off during the reaction.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white to off-white solid.

Part 2: Synthesis of this compound

The final step is the acid-mediated removal of the Boc protecting group to yield the desired hydrochloride salt.

Deprotection_Mechanism cluster_0 Boc-Protected Spiro-Lactam cluster_1 Protonation cluster_2 Carbamic Acid Intermediate cluster_3 Final Product A R-N(Boc)-R' B R-N(Boc-H+)-R' A->B + H⁺Cl⁻ C R-NH(COOH)-R' B->C - (CH₃)₂C=CH₂ - H⁺ D R-NH₂⁺Cl⁻-R' C->D - CO₂ + HCl

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Materials:

Reagent/SolventM.W.QuantityMoles
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate254.3310.0 g39.3 mmol
4 M HCl in 1,4-Dioxane-50 mL200 mmol
Dichloromethane (DCM)-100 mL-
Diethyl ether or Ethyl acetate-200 mL-

Procedure:

  • Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (10.0 g, 39.3 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether or ethyl acetate (200 mL) to the residue and stir or sonicate to break up any solids.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with diethyl ether (3 x 30 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum to yield this compound as a white to off-white crystalline solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (t, J = 6.8 Hz, 2H), 2.98-2.85 (m, 2H), 1.96 (t, J = 6.8 Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J = 14 Hz, 2H).

  • Purity (HPLC): ≥95%

Discussion of Key Experimental Choices

  • Choice of Protecting Group: The Boc group is ideal for this synthesis as it is stable to the reductive amination conditions but can be readily removed under acidic conditions without affecting the lactam functionality.

  • Reductive Amination Conditions: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it will not readily reduce the ketone starting material, thus preventing the formation of alcohol side-products. The reaction is typically run at a neutral to slightly acidic pH to favor iminium ion formation.

  • Lactamization: The intramolecular cyclization of the amino ester to the lactam is a thermodynamically favorable process for the formation of a five-membered ring. Heating in a non-polar, high-boiling solvent such as toluene facilitates the reaction and helps to remove the ethanol byproduct, driving the equilibrium towards the product.

  • Deprotection and Salt Formation: The use of HCl in an organic solvent like dioxane or ethyl acetate is a standard and effective method for Boc deprotection. This method has the added advantage of directly precipitating the product as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled accordingly. Quenching should be performed slowly and carefully.

  • Concentrated acids and chlorinated solvents should be handled with care.

References

Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and conformational rigidity. The 2,8-diazaspiro[4.5]decan-1-one scaffold, in particular, represents a valuable building block in the synthesis of bioactive molecules.[1] Its unique structural features can lead to enhanced target selectivity and improved metabolic stability in drug candidates. This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, characterization, and application of 2,8-diazaspiro[4.5]decan-1-one hydrochloride, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is the foundation of its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 832710-65-3[2][3]
Molecular Formula C₈H₁₅ClN₂O[2][3]
Molecular Weight 190.67 g/mol [2][3]
Physical Form Solid[4]
Purity Typically >97%[4]
Storage Inert atmosphere, room temperature[4]

Safety and Handling:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5][7]

  • In case of skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[5][7]

  • In case of eye contact: Rinse with pure water for at least 15 minutes.[5][7]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[5][7]

In all cases of exposure, seek immediate medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[5][7]

Synthesis Protocol: Boc Deprotection

The most common and efficient synthesis of this compound involves the acidic deprotection of its N-Boc protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, yielding the desired hydrochloride salt.

Experimental Workflow: Synthesis

cluster_0 Synthesis of 2,8-Diazaspiro[4.5]decan-1-one HCl Start tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Dissolution Dissolve in Dichloromethane (DCM) Start->Dissolution Acidification Slowly add 4M HCl in Dioxane Dissolution->Acidification Reaction Stir at room temperature for 2-4 hours Acidification->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Concentrate under reduced pressure Monitoring->Workup Upon completion Isolation Triturate with diethyl ether Workup->Isolation Filtration Collect solid by filtration Isolation->Filtration Drying Dry under vacuum Filtration->Drying Product 2,8-Diazaspiro[4.5]decan-1-one HCl Drying->Product

Figure 1. Synthetic workflow for this compound.
Detailed Step-by-Step Protocol:

  • Materials:

    • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

    • 4M Hydrochloric acid in 1,4-dioxane

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Apparatus for filtration under reduced pressure

  • Procedure: a. To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 1.0 g, 3.93 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add 4M HCl in 1,4-dioxane (10 mL, 40 mmol) dropwise at room temperature with stirring.[2] b. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. d. To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt. e. Collect the white solid by filtration under reduced pressure, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.

  • Expected Yield and Characterization:

    • Yield: Typically >90%.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J=6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J=6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J=14Hz, 2H).[2]

Purification and Analytical Protocols

Achieving high purity is critical for the successful application of this compound in sensitive biological assays and subsequent synthetic transformations.

Recrystallization Protocol:

For further purification, recrystallization can be employed. Due to the polar nature of the hydrochloride salt, a polar protic solvent or a mixture of solvents is generally effective.

  • Solvent Selection: A mixture of ethanol and diethyl ether is often a suitable solvent system. The compound should be soluble in the primary solvent (ethanol) at elevated temperatures and insoluble in the anti-solvent (diethyl ether).

  • Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. Slowly add diethyl ether until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. d. Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Chromatographic Purification:

While the hydrochloride salt is often sufficiently pure after precipitation and washing, chromatographic purification of the free base may be necessary in some cases.

  • Free Base Generation: Before chromatographic purification on silica gel, it is advisable to convert the hydrochloride salt to the free base. This can be achieved by dissolving the salt in a minimal amount of water, basifying with a suitable base (e.g., saturated aqueous sodium bicarbonate), and extracting the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Normal Phase Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point for elution of the polar amine.[8] The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 0.5-1%), to the mobile phase can improve peak shape and reduce tailing.

Analytical Characterization:
  • High-Performance Liquid Chromatography (HPLC): Purity assessment is typically performed using reverse-phase HPLC. Given the polar nature of the compound, a column suitable for polar analytes is recommended.

    • Column: C18 column with a polar endcapping.

    • Mobile Phase: A gradient of acetonitrile in water with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) and/or mass spectrometry (LC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The provided ¹H NMR data serves as a reference for identity confirmation.[2]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,8-diazaspiro[4.5]decan-1-one core has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors, particularly in the context of inflammatory diseases.

Inhibition of RIPK1 and TYK2/JAK1 Signaling Pathways:

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).[8][9]

  • RIPK1 Inhibition: RIPK1 is a key regulator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory diseases. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these conditions.[8]

  • TYK2/JAK1 Inhibition: The JAK-STAT signaling pathway, in which TYK2 and JAK1 are central components, plays a crucial role in cytokine signaling and immune responses. Dysregulation of this pathway is implicated in autoimmune disorders such as inflammatory bowel disease.[9]

Signaling Pathway Diagrams:

cluster_1 RIPK1 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB ComplexII Complex II (FADD, Caspase-8, RIPK1) ComplexI->ComplexII Apoptosis Apoptosis ComplexII->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexII->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivatives Inhibitor->Necrosome inhibit

Figure 2. Simplified RIPK1 signaling pathway and point of inhibition.

cluster_2 TYK2/JAK1 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Receptor->TYK2_JAK1 activate STAT STATs TYK2_JAK1->STAT phosphorylate pSTAT p-STATs STAT->pSTAT Dimerization Dimerization & Nuclear Translocation pSTAT->Dimerization Gene Gene Transcription (Inflammation) Dimerization->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivatives Inhibitor->TYK2_JAK1 inhibit

Figure 3. Simplified TYK2/JAK1 signaling pathway and point of inhibition.

Application Protocols: Derivatization of the Scaffold

The utility of this compound lies in its potential for derivatization at the secondary amine position. Two common and powerful reactions for this purpose are N-acylation and reductive amination.

Protocol 1: N-Acylation

This protocol describes the formation of an amide bond by reacting the secondary amine with an acyl chloride.

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride)

    • Triethylamine (TEA) or another non-nucleophilic base

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. Suspend this compound (e.g., 100 mg, 0.52 mmol) in anhydrous DCM (5 mL). b. Add triethylamine (2.2 equivalents, 1.14 mmol) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes. c. Cool the mixture to 0 °C in an ice bath. d. Add the acyl chloride (1.1 equivalents, 0.57 mmol) dropwise. e. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). f. Upon completion, quench the reaction with water and separate the organic layer. g. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. h. Concentrate under reduced pressure and purify the crude product by flash column chromatography (e.g., ethyl acetate in hexanes).

Protocol 2: Reductive Amination

This protocol describes the formation of a tertiary amine by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

  • Materials:

    • This compound

    • Aldehyde or ketone (e.g., benzaldehyde)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (optional, as a catalyst for ketones)

  • Procedure: a. To a suspension of this compound (e.g., 100 mg, 0.52 mmol) and the aldehyde or ketone (1.1 equivalents, 0.57 mmol) in anhydrous DCE (5 mL), add triethylamine (1.1 equivalents, 0.57 mmol) to liberate the free amine. b. Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. c. Add sodium triacetoxyborohydride (1.5 equivalents, 0.78 mmol) portion-wise.[2][3][5] d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). e. Quench the reaction with saturated aqueous sodium bicarbonate. f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient acid, short reaction time, or steric hindrance.Increase the equivalents of acid, prolong the reaction time, or gently warm the reaction mixture.
Low Yield in N-Acylation Incomplete reaction, side reactions, or product loss during workup.Ensure anhydrous conditions, use a slight excess of the acylating agent, and optimize purification to minimize losses.
Formation of Alcohol Byproduct in Reductive Amination Use of a non-selective reducing agent.Use a milder and more selective reducing agent like sodium triacetoxyborohydride.
Poor Peak Shape in HPLC Interaction of the basic amine with residual silanols on the column.Use a mobile phase with a low pH (e.g., containing TFA or formic acid) to protonate the amine, or use a column specifically designed for basic compounds.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its rigid spirocyclic core provides a unique three-dimensional framework that can be strategically functionalized to target a variety of biological macromolecules, particularly kinases involved in inflammatory signaling pathways. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. Adherence to proper safety precautions and analytical rigor will ensure the generation of reliable and reproducible results, ultimately accelerating the development of new medicines.

References

Application Notes and Protocols for Utilizing 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold in Modern Drug Discovery

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and three-dimensionality to small molecules. This often translates into enhanced target selectivity and improved metabolic stability. 2,8-Diazaspiro[4.5]decan-1-one hydrochloride is a key building block belonging to this class, serving as a foundational core for the synthesis of a new generation of kinase inhibitors. Its inherent structural properties make it an attractive starting point for developing potent and selective modulators of critical signaling pathways implicated in a range of human diseases.

Recent research has highlighted the successful incorporation of the 2,8-diazaspiro[4.5]decan-1-one core into potent inhibitors of key cellular kinases. Notably, derivatives have shown significant inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptotic cell death and inflammation, and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), which are central to cytokine signaling pathways.[1][2] These findings underscore the potential of compounds derived from this scaffold in the therapeutic areas of inflammatory diseases, autoimmune disorders, and oncology.

These application notes provide a comprehensive guide for researchers and drug development professionals on the effective use of this compound in relevant cell-based assays. We will delve into the practical aspects of compound handling, provide detailed protocols for assessing its impact on cellular viability and specific signaling pathways, and offer insights into the causality behind experimental choices to ensure robust and reproducible data.

I. Compound Handling and Preparation of Stock Solutions

Safety and Handling Precautions

As a first step in any experimental workflow, ensuring the safe handling of all chemical reagents is paramount. For this compound, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[3][4]

  • Ventilation: Handle the solid compound in a well-ventilated area to avoid inhalation of any dust particles.[3][4]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Solubility and Stock Solution Preparation

Accurate and reproducible experimental results begin with the correct preparation of stock solutions. While specific quantitative solubility data for this compound is not extensively published, its hydrochloride salt form suggests a higher likelihood of solubility in aqueous solutions compared to its free base. The presence of a ¹H NMR spectrum in DMSO-d6 in the literature indicates at least partial solubility in dimethyl sulfoxide (DMSO).[3]

Recommended Protocol for Solubility Determination and Stock Solution Preparation:

Given the absence of precise solubility data, a practical approach is to determine an approximate solubility and prepare a concentrated stock solution in DMSO, a common solvent for small molecules in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Initial Solubility Test:

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add a defined volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, gentle warming (e.g., to 37°C) can be applied, followed by further vortexing.

    • If the compound dissolves completely, this can be considered your starting stock concentration. If not, add increasing volumes of DMSO incrementally until complete dissolution is achieved and record the final concentration.

  • Preparation of a 10 mM Stock Solution (Example):

    • The molecular weight of this compound is approximately 190.67 g/mol .

    • To prepare a 10 mM stock solution, weigh out 1.907 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term stability.

Important Considerations:

  • DMSO Concentration in Cell Culture: When preparing working concentrations for your cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.

  • Aqueous Solubility: For assays where DMSO is not desirable, the solubility in aqueous buffers (e.g., PBS or cell culture medium) should be tested. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. Prepare serial dilutions of your DMSO stock in the desired aqueous buffer and observe for any precipitation.

II. Application in Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing the cellular effects of any compound is to determine its impact on cell viability and proliferation. This allows for the determination of a suitable concentration range for more specific functional assays and identifies any inherent cytotoxicity.

Principle of Tetrazolium-Based Assays (MTT/MTS)

The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT or MTS) to a purple (MTT) or orange (MTS) formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cells of interest (e.g., U937, HT-29)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Parameter Recommendation
Cell Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM - 100 µM (initial screen)
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength570 nm

III. Probing the Necroptosis Pathway: RIPK1 Inhibition Assays

Given that derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as RIPK1 inhibitors, a key application is to assess the compound's ability to inhibit necroptosis, a form of programmed cell death dependent on RIPK1.[1]

The Necroptosis Signaling Pathway

Necroptosis_Pathway

Caption: Necroptosis signaling pathway and potential point of inhibition.

Protocol: Induction and Inhibition of Necroptosis in U937 Cells

The human monocytic cell line U937 is a well-established model for studying necroptosis. Necroptosis is typically induced by stimulating the cells with Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor (like z-VAD-fmk) to block the apoptotic pathway.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human TNF-α

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based viability assay

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed U937 cells in an opaque-walled 96-well plate at a density of 2 x 10⁴ cells/well in 80 µL of complete medium.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution containing TNF-α (final concentration ~20 ng/mL) and z-VAD-fmk (final concentration ~20 µM) in complete medium.

    • Add 10 µL of this induction cocktail to the wells (except for the untreated control wells).

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Cell Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control (necroptosis-induced) to determine the percentage of cell survival. A dose-dependent increase in cell viability indicates inhibition of necroptosis.

IV. Investigating Cytokine Signaling: TYK2/JAK1 Pathway Analysis

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have also been shown to be potent inhibitors of TYK2 and JAK1, key kinases in the JAK-STAT signaling pathway.[2] This pathway is activated by a wide range of cytokines and is crucial for immune cell function.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation

A common method to assess JAK/TYK2 inhibition is to measure the phosphorylation of downstream STAT proteins (e.g., p-STAT3) in response to cytokine stimulation. This can be quantified using methods like flow cytometry or a cell-based ELISA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., TF-1)

  • Appropriate cell culture medium

  • Cytokine stimulant (e.g., Interleukin-6 [IL-6] or Interferon-alpha [IFNα])

  • This compound stock solution

  • Fixation and permeabilization buffers (for flow cytometry)

  • Fluorescently labeled anti-p-STAT3 antibody and corresponding isotype control

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood or culture the chosen cell line according to standard protocols.

  • Compound Treatment:

    • Resuspend cells in serum-free medium and seed into 96-well U-bottom plates.

    • Add serial dilutions of this compound and pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., IL-6 at ~100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer).

  • Intracellular Staining:

    • Wash the cells and then stain with a fluorescently labeled anti-p-STAT3 antibody.

    • Include an isotype control to account for non-specific binding.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT3 signal.

  • Data Analysis: A reduction in the MFI of p-STAT3 in the compound-treated, cytokine-stimulated cells compared to the cytokine-stimulated vehicle control indicates inhibition of the JAK-STAT pathway.

V. Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound and its derivatives in a cell-based setting. By systematically evaluating its effects on cell viability, necroptosis, and cytokine signaling, researchers can gain critical insights into its mechanism of action and therapeutic potential. Further characterization could involve more complex assays such as high-content imaging to assess morphological changes, multiplex cytokine release assays to understand the broader impact on inflammatory responses, and in vivo studies to evaluate efficacy and safety in disease models.

VI. References

  • ChemicalBook. (2023). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1). Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Zhang, L., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 832710-65-3 this compound. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 8-Boc-2,8-Diazaspiro[4.5]decane hydrochloride. Retrieved from --INVALID-LINK--

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. --INVALID-LINK--

References

Application Notes & Protocols: A Framework for In Vivo Evaluation of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the In Vivo Landscape for a Novel Spirocyclic Compound

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a compelling area of medicinal chemistry. Recent studies have identified derivatives of this core structure as potent inhibitors of critical signaling molecules like RIPK1 kinase and TYK2/JAK1, suggesting significant therapeutic potential in inflammatory diseases.[1][2][3] Spirocyclic compounds, characterized by two rings sharing a single atom, offer unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[4][5][6] These structures are increasingly explored for applications in oncology, as well as in neurological, metabolic, and infectious diseases.[4][5][6]

This document provides a comprehensive, experience-driven guide for the initial in vivo evaluation of a novel compound, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride , in mice. As specific preclinical data for this exact compound is not widely published, this guide establishes a robust, adaptable framework based on established principles of preclinical research.[7][8] The protocols herein are designed to be self-validating, emphasizing ethical considerations, rigorous controls, and logical progression from safety assessment to preliminary efficacy screening.

Core Preclinical In Vivo Strategy

The primary goal of initial in vivo studies is to establish a foundational understanding of a compound's behavior in a living system. This involves a phased approach to de-risk further development and to gather the necessary data to design more complex efficacy studies.

A logical workflow is essential for efficient and ethical research. The process begins with ensuring the compound is well-tolerated, then understanding its exposure profile (pharmacokinetics), and finally, assessing its effect in a relevant disease model.

G cluster_0 Phase 1: Safety & Feasibility cluster_1 Phase 2: Efficacy Screening Compound Test Compound (2,8-Diazaspiro[4.5]decan-1-one HCl) Tolerability Maximum Tolerated Dose (MTD) Study Compound->Tolerability Is it safe? PK Pharmacokinetic (PK) Profiling Tolerability->PK At what exposure? Model_Selection Disease Model Selection (e.g., Inflammation, Neurology) PK->Model_Selection Inform dose selection Efficacy_Study Preliminary Efficacy Study Model_Selection->Efficacy_Study Does it work?

Caption: High-level workflow for initial in vivo evaluation.

Section 1: Preliminary Safety and Tolerability Assessment

Causality: Before any efficacy evaluation, the primary directive is to determine a safe dose range. An acute toxicity study establishes the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This is critical for designing subsequent pharmacokinetic and efficacy studies and is a mandatory ethical consideration.[9] The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for such studies.[10][11][12]

Protocol: Acute Toxicity and MTD Determination (Adapted from OECD Guideline 423)

This protocol uses a stepwise procedure to minimize animal use while robustly determining the MTD.[11][13]

  • Animal Model:

    • Species: Mouse (Mus musculus).

    • Strain: Outbred stocks like CD-1 or Swiss Webster are often used for initial toxicity studies due to their genetic heterogeneity.[14]

    • Sex: Use a single sex, typically females, as they are often slightly more sensitive.[10]

    • Age: Young adult mice (8-12 weeks old).

    • Health Status: Healthy, experimentally naive animals.

    • Acclimatization: Allow a minimum of 5 days for acclimatization to the facility.

  • Housing and Husbandry:

    • House animals in standard conditions (20-24°C, 40-60% humidity, 12-hour light/dark cycle).

    • Provide ad libitum access to standard chow and water, except for fasting before dosing.

    • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][15]

  • Dose Formulation and Administration:

    • Vehicle: Prepare the compound in a sterile, appropriate vehicle. A common starting point for a hydrochloride salt is sterile 0.9% saline or PBS. If solubility is an issue, a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water can be tested. The toxic characteristics of the vehicle itself must be known.[16]

    • Route of Administration: The intended clinical route should be used if known. For initial screening, intraperitoneal (IP) or oral (PO) gavage are common.[17][18]

    • Volume: For mice, the oral gavage volume should not exceed 10 mL/kg (1 mL/100g for aqueous solutions).[16]

  • Experimental Procedure (Stepwise Dosing):

    • Fasting: Fast animals overnight (for PO dosing) but allow access to water.[11]

    • Starting Dose: Based on OECD guidelines, if no prior information exists, a starting dose of 300 mg/kg is recommended.[11]

    • Dosing Group: Dose a group of 3 mice at the starting dose.

    • Observation:

      • Intensive: Observe continuously for the first 30 minutes, then every hour for the first 4-6 hours post-dosing.

      • Daily: Observe daily for a total of 14 days.

      • Parameters: Record clinical signs of toxicity (e.g., changes in skin/fur, eyes, respiration, tremors, convulsions, lethargy, salivation), body weight (on Day 0, 7, and 14), and any mortality.[10]

  • Dose Adjustment Logic:

    • If 2 or 3 animals die: Re-test at a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies: Dose a second group of 3 animals at the same dose.

      • If the total mortality is ≤1/6, escalate the dose to the next fixed level (e.g., 2000 mg/kg).

      • If the total mortality is ≥2/6, the MTD is considered to be below the current dose, and testing at a lower dose may be required.

    • Limit Test: If no mortality is seen at 300 mg/kg, a limit test at 2000 mg/kg can be performed.[12][16]

Data Presentation: MTD Study Summary
Dose Group (mg/kg)NRouteMortality (within 14 days)Key Clinical SignsBody Weight Change (Day 0 vs Day 14)MTD Estimate
Vehicle Control3PO0/3None Observed+5 to 8%N/A
3003PO0/3Mild, transient lethargy at 1-2h+4 to 7%>300 mg/kg
20003PO1/3Lethargy, piloerection-2 to +3%<2000 mg/kg

Section 2: Pharmacokinetic (PK) Profiling

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental.[19] A PK study measures the concentration of the drug in the blood over time, providing critical parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (T½).[20] This information is essential to correlate drug exposure with pharmacological effects and to design rational dosing schedules for efficacy studies.[19]

Protocol: Single-Dose Mouse Pharmacokinetic Study
  • Animal Model:

    • Species/Strain: Mouse (e.g., C57BL/6 or CD-1). Using the same strain intended for efficacy studies is preferable, though not always required for initial screens.[21]

    • Number: Typically 3-5 mice per time point for sparse sampling, or 3-5 mice total if using serial microsampling techniques.[19][22]

    • Preparation: Cannulated animals (e.g., jugular vein) can be used for serial blood sampling if the procedure is well-established and ethically approved.

  • Dose Formulation and Administration:

    • Dose Level: Administer a single, non-toxic dose, typically 1/10th to 1/3rd of the MTD. For example, if the MTD is >300 mg/kg, a dose of 30 mg/kg might be appropriate.

    • Routes: Test at least two routes: intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., PO).[17][23]

  • Blood Sampling:

    • Technique: Serial microsampling from the submandibular or saphenous vein is preferred as it reduces animal usage and inter-animal variability.[20] Terminal cardiac puncture is used for the final time point.

    • Time Points (Example for PO administration):

      • Pre-dose (0), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Sample Collection: Collect ~20-30 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Processing: Centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.[22]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterRoute: IV (10 mg/kg)Route: PO (30 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.08 (5 min)1.0
AUC₀-t (ng*h/mL)32004500
T½ (h)2.53.1
Bioavailability (%)N/A~45%

Section 3: Preliminary Efficacy Screening

Causality: With safety and exposure data in hand, the next logical step is to assess whether the compound has the desired biological effect in a relevant disease model. The choice of model is paramount and should be driven by the compound's hypothesized mechanism of action.[14][24] Given that derivatives of this scaffold have shown activity against RIPK1 and TYK2/JAK1, models of inflammation are a logical starting point.[1][2]

Decision Framework for Model Selection

The selection of an appropriate efficacy model depends entirely on the available in vitro data or the therapeutic hypothesis for the compound.

G cluster_inflammation Inflammatory Disease Hypothesis cluster_cns CNS Activity Hypothesis start In Vitro Data / Hypothesis LPS LPS-Induced Endotoxemia Model (Acute Systemic Inflammation) start->LPS Targets RIPK1/TNF Pathway DSS DSS-Induced Colitis Model (Inflammatory Bowel Disease) start->DSS Targets TYK2/JAK1 Pathway FST Forced Swim Test (Antidepressant-like activity) start->FST Targets Neurological Pathways EPM Elevated Plus Maze (Anxiolytic-like activity) start->EPM Targets Neurological Pathways

Caption: Decision tree for selecting a preliminary efficacy model.

Protocol: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is a robust and acute test for compounds targeting systemic inflammation, particularly pathways involving TNF-α, which is downstream of RIPK1 activation.

  • Animal Model:

    • Species/Strain: Mouse (C57BL/6 are commonly used).

    • Groups (n=8-10/group):

      • Vehicle + Saline

      • Vehicle + LPS

      • Compound (Low Dose) + LPS

      • Compound (High Dose) + LPS

      • (Optional) Positive Control (e.g., Dexamethasone) + LPS

  • Experimental Procedure:

    • Compound Administration: Administer this compound (e.g., at 10 and 30 mg/kg, PO) or vehicle. The timing should be based on the Tmax from the PK study (e.g., 1 hour before LPS challenge).

    • LPS Challenge: Administer a sublethal dose of LPS (e.g., 1 mg/kg, IP).

    • Sample Collection: At a time point corresponding to peak cytokine release (typically 90 minutes to 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

    • Endpoint Analysis:

      • Measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

  • Data Analysis and Interpretation:

    • Use one-way ANOVA with post-hoc tests to compare cytokine levels between groups.

    • A significant reduction in cytokine levels in the compound-treated groups compared to the Vehicle + LPS group indicates anti-inflammatory activity.

Section 4: Ethical Considerations and Animal Welfare

All experiments involving animals must be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[9]

  • Replacement: Use in vitro methods to the fullest extent possible before progressing to in vivo studies.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power analysis should be used to determine group sizes.

  • Refinement: Minimize any pain or distress. This includes using appropriate handling techniques, administration volumes, and humane endpoints.[25] All procedures must be reviewed and approved by an IACUC.[15][26][27]

References

Application Notes & Protocols for the Comprehensive Characterization of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride (CAS No: 832710-65-3), a key spirocyclic building block in modern medicinal chemistry.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this drug substance intermediate. The methodologies are grounded in fundamental analytical principles and align with the expectations outlined by the International Council for Harmonisation (ICH) guidelines for new drug substances.[2][3]

Rationale for a Multi-Modal Characterization Approach

The structural complexity and intended pharmaceutical application of this compound necessitate a multi-faceted analytical approach. No single technique can sufficiently confirm its structure, assess its purity, and characterize its physicochemical properties. A robust analytical strategy integrates data from various orthogonal methods to build a comprehensive quality profile. This approach is fundamental to ensuring the consistency and safety of any active pharmaceutical ingredient (API) or intermediate derived from this compound, a principle underscored by ICH Q6A guidelines which define a specification as a list of tests, references to analytical procedures, and appropriate acceptance criteria.[2]

The following workflow provides a logical sequence for the characterization process, beginning with definitive structural elucidation and moving towards purity and identity confirmation.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Identity & Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Report Certificate of Analysis (CoA) MS->Report HPLC HPLC-UV (Purity, Impurities) TGA TGA (Residual Solvents/Water) HPLC->TGA TGA->Report FTIR FTIR (Functional Groups) DSC DSC (Melting Point, Form) FTIR->DSC XRC X-ray Crystallography (Absolute Structure) DSC->XRC XRC->Report Sample Test Sample: 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Sample->NMR Sample->HPLC Sample->FTIR

Caption: Overall analytical workflow for characterization.

Definitive Structural Elucidation

The primary objective is to unequivocally confirm the covalent structure of the molecule, including its spirocyclic core and the presence of the hydrochloride salt. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a spiro-fused system like this, 2D NMR experiments (e.g., COSY, HSQC) are often essential to unambiguously assign proton and carbon signals, which might otherwise be complex due to overlapping multiplets.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is effective for hydrochloride salts.[4][5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[5]

  • Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Expected Data & Interpretation

The following table summarizes the expected signals based on published data for the compound.[4] The broad singlets for NH protons are characteristic of amine hydrochlorides in DMSO.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆) (Predicted)
Chemical Shift (δ, ppm) Assignment
~9.35 (br s, 1H)N₈-H ₂⁺
~9.02 (br s, 1H)N₈-H ₂⁺
~7.72 (s, 1H)N₂-H
~3.30-3.20 (m, 2H)C₇-H ₂ or C₉-H
~3.16 (t, J ≈ 6.8 Hz, 2H)C₄-H
~2.98-2.85 (m, 2H)C₇-H ₂ or C₉-H
~1.96 (t, J ≈ 6.8 Hz, 2H)C₃-H
~1.90-1.80 (m, 2H)C₆-H ₂ or C₁₀-H
~1.55 (d, J ≈ 14 Hz, 2H)C₆-H ₂ or C₁₀-H
High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is crucial for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement of the molecular ion (or a protonated adduct), it allows for the calculation of a unique molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive ion mode to detect the protonated molecule of the free base, [M+H]⁺.

    • Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (<5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the molecular formula based on the measured accurate mass and compare it to the theoretical value.

Expected Data & Interpretation

  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight (Free Base): 154.21 g/mol

  • Expected [M+H]⁺ Ion (Theoretical): 155.1184

  • Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass.

Purity and Impurity Profiling

Ensuring the purity of a drug substance is critical for safety and efficacy. The primary technique for this is HPLC, which separates the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC is the industry standard for purity analysis of small organic molecules. It separates compounds based on their polarity. A well-developed method will provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. According to ICH Q3A guidelines, impurities must be reported, identified, and qualified at specified levels, making a validated HPLC method essential.[6]

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase or a suitable diluent (e.g., water/acetonitrile).

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n≥5) to verify system performance. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Chromatographic Analysis: Inject the sample solution and run the analysis according to the conditions specified below.

Recommended HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm (as the amide chromophore absorbs at low UV)
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A).[6]

Identity Confirmation and Physicochemical Properties

These methods provide a confirmatory "fingerprint" of the molecule and characterize its bulk properties, which are important for handling, formulation, and stability.

Information_Pyramid NMR NMR (C-H Framework) HPLC HPLC (Quantitative Purity) NMR->HPLC MS HRMS (Molecular Formula) MS->HPLC DSC DSC (Thermal Profile/Melting) HPLC->DSC FTIR FTIR (Functional Group ID) FTIR->DSC TGA TGA (Water/Solvent Content)

Caption: Inter-relationship of analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds within the molecule, providing a unique fingerprint.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values.

Expected Characteristic IR Bands

Wavenumber (cm⁻¹)Assignment
~3200-3000N-H stretching (amide and ammonium)
~2950-2850C-H stretching (aliphatic)
~2700-2400N-H stretching (broad, characteristic of amine salt)
~1660C=O stretching (amide I band of lactam)
~1450C-H bending
Thermal Analysis (DSC & TGA)

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, which is a key physical property.[7] Thermogravimetric Analysis (TGA) measures mass loss on heating, which is used to quantify the amount of residual water or solvents.[8][9]

Protocol: Simultaneous TGA/DSC Analysis

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Acquisition:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a suitable upper temperature (e.g., 300 °C) at a constant rate of 10 °C/min.

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Identify the onset and peak temperature of any endothermic or exothermic events. A sharp endotherm is indicative of the melting point.

    • TGA: Determine the percentage mass loss in different temperature regions. Mass loss below ~120 °C typically corresponds to water or volatile solvents. Decomposition is observed at higher temperatures.

References

2,8-Diazaspiro[4.5]decan-1-one hydrochloride for kinase activity screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Profiling 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are central regulators of nearly all cellular processes, making them one of the most significant classes of therapeutic targets.[1] Their dysregulation is a known driver of diseases like cancer and inflammatory disorders.[2] The development of small molecule inhibitors has revolutionized treatment in these areas; however, achieving selectivity remains a primary challenge due to the highly conserved ATP-binding site across the kinome.[3]

Medicinal chemistry has increasingly turned towards scaffolds that offer enhanced three-dimensionality to improve selectivity and drug-like properties.[4] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary in this regard.[5] Their rigid, non-planar structure can orient functional groups into specific vectors, enabling unique interactions within a kinase's binding pocket that are inaccessible to traditional flat molecules.[6][7]

The 2,8-diazaspiro[4.5]decan-1-one core has emerged as a particularly promising scaffold. Recent studies have successfully developed potent and selective inhibitors based on this structure, including inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual Tyrosine Kinase 2/Janus Kinase 1 (TYK2/JAK1) inhibitors.[8][9] This demonstrates the scaffold's utility in generating novel chemical matter for kinase drug discovery.

This guide provides a comprehensive framework and detailed protocols for the initial screening and characterization of This compound (or its derivatives) against a target kinase, employing a robust, luminescence-based assay suitable for high-throughput applications.

Part 1: Assay Principle and Strategic Selection

The Rationale for a Luminescence-Based Approach

While radiometric assays using [γ-³²P]-ATP are considered the "gold standard" for their direct measurement of phosphate transfer, they pose significant safety and disposal challenges.[10][11] For high-throughput screening (HTS), non-radioactive methods are preferred.[1] Among these, luminescence-based assays offer an exceptional balance of sensitivity, simplicity, and automation compatibility.[12][13]

We will focus on an ADP-quantification method, such as the ADP-Glo™ Kinase Assay. Unlike ATP-depletion assays (e.g., Kinase-Glo®) where a high signal corresponds to low kinase activity, ADP-Glo™ generates a luminescent signal directly proportional to the amount of ADP produced.[1][14] This provides a direct, positive-readout of enzymatic activity, which can be more intuitive for data analysis.

The core principle involves two steps:

  • Kinase Reaction: The kinase utilizes ATP to phosphorylate a substrate, producing ADP. The presence of an inhibitor reduces the rate of this reaction and, consequently, the amount of ADP generated.

  • ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent converts the ADP produced in step 1 into ATP, which then fuels a luciferase-luciferin reaction to generate a stable, "glow-type" luminescent signal.[15]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase + Substrate ADP_out ADP Kinase->ADP_out produced Phospho_Sub Phosphorylated Substrate Kinase->Phospho_Sub ATP_in ATP ATP_in->Kinase consumed ADP_detect ADP ADP_out->ADP_detect Signal is proportional to ADP produced Inhibitor 2,8-Diazaspiro[4.5]decan-1-one (Test Inhibitor) Inhibitor->Kinase inhibits ATP_detect ATP ADP_detect->ATP_detect converted to Luciferase Luciferase ATP_detect->Luciferase Light Luminescent Signal Luciferase->Light generates

Principle of the ADP-Glo™ Luminescence Kinase Assay.

Part 2: Materials & Reagents

ComponentExample SupplierNotes
Test Compound VariousThis compound (CAS: 832710-65-3).[16] Prepare a 10 mM stock in DMSO. Handle with care according to the Safety Data Sheet (SDS).[17]
Control Inhibitor VariousStaurosporine (pan-kinase inhibitor) or a target-specific inhibitor (e.g., Tofacitinib for JAK kinases).[2] Prepare a 1 mM stock in DMSO.
Kinase Promega, CarnaBioRecombinant human kinase (e.g., TYK2 or RIPK1, based on literature).[8][9] Concentration will need to be optimized.
Kinase Substrate VariousA suitable peptide or protein substrate for the selected kinase (e.g., a generic substrate like Myelin Basic Protein or a specific peptide).[18]
ATP Solution Various10 mM ATP solution. Store at -20°C.
Kinase Assay Buffer In-house/KitExample: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.[2] Buffer composition is critical and may need optimization.
Luminescence Detection Kit PromegaADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).[1]
Solvent Sigma-AldrichDMSO, molecular biology grade.
Labware Corning, GreinerWhite, opaque, flat-bottom 96-well or 384-well assay plates (essential for luminescence). Multichannel pipettes, reagent reservoirs.
Instrumentation BMG LABTECH, TecanPlate reader with glow luminescence detection capability.

Part 3: Experimental Protocols

Workflow Overview

The entire process, from reagent preparation to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.

G A 1. Reagent Preparation (Compound, Kinase, ATP, Substrate) B 2. Compound Plating (Serial Dilution in Assay Plate) A->B C 3. Kinase Addition (Add Kinase to all wells except blanks) B->C D 4. Pre-incubation (Allow compound-kinase binding) C->D E 5. Initiate Reaction (Add ATP/Substrate mix) D->E F 6. Kinase Reaction Incubation (e.g., 60 min at 30°C) E->F G 7. Add ADP-Glo™ Reagent (Depletes excess ATP) F->G H 8. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) G->H I 9. Read Luminescence H->I J 10. Data Analysis (% Inhibition, IC50 Curve) I->J

Experimental workflow for kinase inhibition screening.
Protocol 1: Reagent Preparation

  • Causality Note: Preparing fresh dilutions and reagents is critical to avoid degradation and ensure consistent enzymatic activity.[19]

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Vortex to ensure complete dissolution. Create aliquots and store at -20°C.

  • Control Inhibitor Stock: Prepare a 1 mM stock of Staurosporine (or other control) in 100% DMSO. Aliquot and store at -20°C.

  • Kinase Working Solution: On the day of the assay, thaw the kinase enzyme on ice. Dilute it to the desired working concentration (e.g., 2-5 ng/µL) in Kinase Assay Buffer. Keep on ice until use. The optimal concentration must be determined empirically to ensure the reaction stays within the linear range.[20]

  • ATP/Substrate Mix: Prepare a 2X working solution of the ATP and substrate in Kinase Assay Buffer. For example, if the final desired concentration is 10 µM ATP and 100 µM substrate, prepare a solution of 20 µM ATP and 200 µM substrate.

Protocol 2: In Vitro Kinase Inhibition Assay (96-Well Format)
  • Self-Validation Note: A proper plate layout including 0% and 100% inhibition controls is essential to normalize the data and calculate a robust Z'-factor, which validates the assay's quality for screening.[21]

  • Compound Dilution:

    • Create a serial dilution series of the test compound. In a separate dilution plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate 10 concentrations.

    • Transfer 1 µL of each compound dilution (and DMSO for controls) into the corresponding wells of a white, opaque 96-well assay plate. This results in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by kinases.[13]

  • Plate Layout (Example):

    • Column 1 (0% Inhibition): 1 µL DMSO.

    • Column 2 (100% Inhibition): 1 µL of a potent control inhibitor (at a concentration known to cause full inhibition).

    • Columns 3-12: 1 µL of each concentration from the test compound serial dilution.

  • Kinase Addition:

    • Add 50 µL of the Kinase Working Solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[2]

  • Reaction Initiation:

    • Add 50 µL of the 2X ATP/Substrate Mix to all wells to start the kinase reaction. The total reaction volume is now 100 µL.

    • Mix the plate on a shaker for 1 minute.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure ATP consumption is ≤10-20% in the uninhibited control wells to maintain linearity.[20]

  • Signal Generation:

    • Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

    • Add 100 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete all remaining ATP.[2]

    • Add 200 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader with an integration time of 0.5-1 seconds per well.

Part 4: Data Analysis & Interpretation

  • Calculate Percent Inhibition: Use the average luminescence values (Relative Light Units, RLU) from your controls to calculate the percent inhibition for each compound concentration.

    % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_Inhibition) / (RLU_0%_Inhibition - RLU_100%_Inhibition))

  • Determine IC₅₀ Value: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[2]

  • Example Data Presentation: The results can be summarized to compare the potency of the test compound against a panel of kinases, providing an initial selectivity profile.

Kinase Target2,8-Diazaspiro[4.5]decan-1-one HCl (IC₅₀, nM)Staurosporine (IC₅₀, nM)
Kinase A (e.g., TYK2)8510
Kinase B (e.g., JAK2)2,50015
Kinase C (e.g., RIPK1)15025
Kinase D (e.g., p38α)>10,00030

This table presents hypothetical data for illustrative purposes.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. Its inherent three-dimensional structure provides a unique opportunity to achieve higher potency and selectivity compared to more traditional, planar molecules. The protocols detailed in this guide, centered on the robust and high-throughput ADP-Glo™ luminescence assay, offer a reliable and efficient method for screening this compound and its derivatives. By following these validated steps for assay execution and data analysis, researchers can confidently identify and characterize new potential therapeutic agents for a wide range of kinase-driven diseases.

References

The Emergence of a Privileged Scaffold: 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic molecules into the realm of three-dimensional chemical space. Spirocyclic scaffolds have emerged as "privileged structures" in this endeavor, offering a unique combination of structural rigidity, novelty, and improved physicochemical properties.[1][2][3] Unlike their more flexible or planar counterparts, spirocycles, which feature two rings sharing a single atom, provide a fixed orientation of substituents in three-dimensional space.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced potency and selectivity.[4] Furthermore, the introduction of sp³-rich spirocenters often correlates with improved aqueous solubility, metabolic stability, and the ability to explore novel intellectual property space.[3][5]

Among this promising class of molecules, the 2,8-diazaspiro[4.5]decan-1-one core has garnered significant interest as a versatile template for the development of potent and selective inhibitors of key signaling proteins. This technical guide provides a comprehensive overview of the application of 2,8-diazaspiro[4.5]decan-1-one hydrochloride in drug discovery, with a focus on its utility in targeting kinases implicated in inflammatory diseases. We will delve into its chemical properties, synthetic utility, and provide detailed protocols for its application in the discovery and characterization of novel inhibitors.

PART 1: Compound Profile: this compound

The hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one serves as a readily available and stable starting material for medicinal chemistry campaigns.

Property Value Source
Chemical Name This compound[6]
CAS Number 832710-65-3[6]
Molecular Formula C₈H₁₅ClN₂O[7]
Molecular Weight 190.67 g/mol [7]
Appearance Solid[8]
Boiling Point 383.2°C at 760 mmHg[8]
Flash Point 185.5°C[8]

Handling and Storage: this compound should be handled in a well-ventilated area, avoiding dust formation.[9] Personal protective equipment, including gloves and safety goggles, is recommended.[10] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

PART 2: Application in Kinase Inhibitor Discovery

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a particularly fruitful starting point for the development of inhibitors targeting kinases involved in inflammatory signaling pathways. The distinct spatial arrangement of the two nitrogen atoms allows for the installation of various substituents to probe the intricate binding pockets of these enzymes.

Targeting RIPK1 for the Treatment of Necroptosis-Driven Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cell death and inflammation.[11] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in a range of inflammatory conditions.[12] Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been successfully developed as potent RIPK1 inhibitors.

Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1_Pathway cluster_receptor Cell Membrane TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 Recruitment & Activation TNFa TNFα TNFa->TNFR Binding RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Lysis) MLKL->Necroptosis Oligomerization & Membrane Permeabilization Inhibitor 2,8-Diazaspiro- [4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Development of Dual TYK2/JAK1 Inhibitors for Autoimmune Disorders

The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2) and JAK1, are pivotal in cytokine signaling pathways that drive many autoimmune and inflammatory diseases.[13][14] Selective inhibition of these kinases is a validated therapeutic strategy. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been instrumental in creating potent and selective dual inhibitors of TYK2 and JAK1.

Signaling Pathway: JAK-STAT Signaling

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAKs TYK2 / JAK1 Cytokine_Receptor->JAKs Activation Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Cytokine_Receptor Binding STAT STAT JAKs->STAT Phosphorylation pSTAT p-STAT Dimer_pSTAT Dimerized p-STAT pSTAT->Dimer_pSTAT Dimerization Gene_Expression Gene Expression (Inflammatory Response) Dimer_pSTAT->Gene_Expression Nuclear Translocation Inhibitor 2,8-Diazaspiro- [4.5]decan-1-one Derivative Inhibitor->JAKs Inhibition

Caption: Generalized JAK-STAT signaling pathway.

PART 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound.

Protocol 1: General Procedure for the Synthesis of N-Substituted Derivatives

This protocol outlines a general method for the derivatization of the 2,8-diazaspiro[4.5]decan-1-one scaffold, which possesses two addressable nitrogen atoms for chemical modification. The synthesis typically begins with the Boc-protected precursor to allow for selective functionalization.

Workflow: Synthesis of Derivatives

Synthesis_Workflow Start tert-butyl 1-oxo-2,8- diazaspiro[4.5]decane- 8-carboxylate Step1 N-Alkylation or N-Arylation (e.g., R-X, Base) Start->Step1 Intermediate N-Substituted Boc-protected Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl) Intermediate->Step2 Scaffold N-Substituted 2,8-diazaspiro[4.5] decan-1-one Step2->Scaffold Step3 Further Functionalization (e.g., Amide coupling, Reductive amination) Scaffold->Step3 Final_Product Final Derivative Step3->Final_Product

Caption: General workflow for the synthesis of derivatives.

Step-by-Step Methodology:

  • Boc Deprotection of the Starting Material:

    • To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate, add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[15]

    • Stir the reaction mixture at room temperature for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound salt.[15] This can be used directly or after purification.

  • Functionalization of the Piperidine Nitrogen (N8):

    • This is typically performed on the Boc-protected starting material to ensure selectivity.

    • Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in an appropriate aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

    • Add a suitable base (e.g., potassium carbonate or triethylamine) followed by the desired alkyl or benzyl halide (R-X).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

  • Functionalization of the Lactam Nitrogen (N2):

    • After Boc deprotection (Step 1), the resulting secondary amine at N8 can be protected with an orthogonal protecting group if selective functionalization of N2 is desired.

    • Alternatively, under specific conditions, direct functionalization of the lactam nitrogen can be achieved.

  • Further Derivatization (e.g., Amide Coupling at N8):

    • Following Boc deprotection, the free secondary amine at N8 is amenable to a wide range of reactions.

    • For amide coupling, dissolve the deprotected scaffold in a solvent like DMF.

    • Add a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)).

    • Stir the reaction at room temperature until completion.

    • Purify the final product via standard methods such as column chromatography or preparative HPLC.

Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of test compounds against RIPK1 kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[16]

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[17]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent RIPK1 inhibitor).

  • Enzyme/Substrate Addition: Prepare a solution of RIPK1 enzyme and MBP substrate in kinase assay buffer. Add this mixture to the wells containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for RIPK1. Incubate for 60 minutes at room temperature.[17]

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vitro TYK2/JAK1 Kinase Inhibition Assay

This protocol is similar to the RIPK1 assay but is tailored for TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 or JAK1 enzyme[18]

  • Specific peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide)[19]

  • ATP[18]

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[20]

  • Luminescence-based kinase assay kit (e.g., Z'-LYTE™, ADP-Glo™)[19][21]

  • Test compounds in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation and Plating: Prepare an 11-point, half-log dilution series of the test compounds in DMSO.[22] Plate the compounds into the assay wells.

  • Enzyme/Substrate Mix: Prepare a mixture of the kinase (TYK2 or JAK1) and its specific peptide substrate in the kinase assay buffer. Add this mix to the wells.

  • Pre-incubation: Allow the compounds to incubate with the enzyme for 10-20 minutes at room temperature.

  • Reaction Initiation: Add ATP to start the reaction. The final ATP concentration should be at its apparent Km for the specific kinase.[20] Incubate for 60 minutes at room temperature.[19]

  • Signal Detection: Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen assay kit (e.g., by adding a development solution for Z'-LYTE™ or ADP-Glo™ reagents).

  • Data Analysis: Measure the signal (luminescence or fluorescence) and calculate IC₅₀ values as described in Protocol 2.

Protocol 4: Cellular Necroptosis Inhibition Assay in U937 Cells

This assay measures the ability of a test compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Human TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-FMK or Q-VD-OPh)[23][24]

  • Test compounds in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)[23]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed U937 cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO). Pre-incubate the cells with the compounds for 1-2 hours at 37°C.[24]

  • Necroptosis Induction: Add a cocktail of TNFα (e.g., 100 ng/mL) and a pan-caspase inhibitor (e.g., 25 µM Q-VD-OPh) to the wells to induce necroptosis.[23]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[24]

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.[23]

    • Mix to induce cell lysis and incubate to stabilize the luminescent signal.[23]

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability).

    • Determine the EC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The this compound is a valuable and versatile scaffold for modern drug discovery. Its inherent three-dimensional structure and synthetic tractability make it an ideal starting point for generating libraries of compounds with favorable drug-like properties. As demonstrated by its successful application in the development of potent RIPK1 and TYK2/JAK1 inhibitors, this scaffold holds significant promise for addressing unmet medical needs in the broad area of inflammatory and autoimmune diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged chemical architecture.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,8-Diazaspiro[4.5]decan-1-one Scaffold - A Privileged Motif in Drug Discovery

The 2,8-diazaspiro[4.5]decan-1-one core is a spirocyclic heterocyclic motif that has emerged as a structure of significant interest in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. This scaffold is particularly noted for its role in the development of kinase inhibitors, which are crucial in modulating signaling pathways implicated in inflammatory diseases and cancer.[1][2][3] Recent research has highlighted the potential of derivatives of this scaffold as potent and selective inhibitors of key enzymes such as Tyrosine Kinase 2 (TYK2), Janus Kinase 1 (JAK1), and Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting structure-activity relationship (SAR) studies of 2,8-diazaspiro[4.5]decan-1-one hydrochloride and its analogues. The protocols and methodologies outlined herein are designed to facilitate the systematic exploration of chemical space around this privileged scaffold to identify novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Part 1: The Strategic Framework for SAR Exploration

A successful SAR campaign for the 2,8-diazaspiro[4.5]decan-1-one scaffold necessitates a multi-pronged approach, integrating chemical synthesis, in vitro screening, and subsequent in vivo validation. The primary objective is to understand how modifications to the core structure influence its biological activity.

Key Modification Points on the Scaffold

The 2,8-diazaspiro[4.5]decan-1-one core offers several positions for chemical modification to probe the chemical space and establish a robust SAR. The key positions for derivatization are typically the N2 and N8 nitrogens, as well as the carbon backbone of the piperidine and pyrrolidinone rings.

cluster_0 2,8-Diazaspiro[4.5]decan-1-one Core cluster_1 Key Modification Points Core [Image of 2,8-diazaspiro[4.5]decan-1-one structure with key modification points highlighted: N2, N8, and positions on the rings for substitution.] N2 N2 Position (Pyrrolidinone Ring) Core->N2 Amide/Alkylation N8 N8 Position (Piperidine Ring) Core->N8 Acylation/Alkylation C4 C4 Position (Pyrrolidinone Ring) Core->C4 Substitution Ring_Subs Ring Substitutions (Piperidine Ring) Core->Ring_Subs Varied Substituents

Figure 1: Key modification points on the 2,8-diazaspiro[4.5]decan-1-one scaffold.

Part 2: Synthetic Strategies for Analogue Generation

The synthesis of a library of 2,8-diazaspiro[4.5]decan-1-one analogues is the foundational step in any SAR study. A straightforward and efficient synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed, often involving a Michael addition of pipecolate-derived enolates to nitroalkenes.[8]

Protocol 1: General Synthetic Scheme for 4-Substituted Analogues

This protocol outlines a general, multi-step synthesis to generate diverse analogues for SAR studies.

Step 1: Synthesis of the Spirocyclic Core

  • Reaction: A common approach involves the reaction of a suitable piperidine derivative with a reagent that will form the pyrrolidinone ring.[8] For instance, the synthesis can be initiated from ethyl isonipecotate.[8]

  • Rationale: This establishes the core spirocyclic system, which can then be further functionalized.

Step 2: N-Protection/Functionalization of the Piperidine Nitrogen (N8)

  • Reaction: The N8 nitrogen is often protected with a suitable protecting group, such as a benzyl or Boc group, to allow for selective modification at other positions.[8] Alternatively, this position can be directly functionalized with various substituents.

  • Rationale: This step is crucial for directing the subsequent chemical modifications and for introducing diversity at the N8 position.

Step 3: Introduction of Substituents at the C4 Position

  • Reaction: As described in the literature, a Michael addition can be employed to introduce substituents at the C4 position of the pyrrolidinone ring.[8]

  • Rationale: This allows for the exploration of the impact of different steric and electronic properties at this key position.

Step 4: N-Functionalization of the Pyrrolidinone Nitrogen (N2)

  • Reaction: The N2 nitrogen can be alkylated or acylated to introduce a variety of functional groups.

  • Rationale: Modifications at this position can significantly influence the compound's interaction with the target protein.

Step 5: Deprotection and Salt Formation

  • Reaction: If a protecting group was used, it is removed in the final step. The resulting free base is then typically converted to its hydrochloride salt for improved solubility and handling.[8]

  • Rationale: The hydrochloride salt form is often preferred for biological testing due to its stability and aqueous solubility.[9][10]

Part 3: In Vitro Screening Protocols for SAR Determination

The biological activity of the synthesized analogues is assessed through a cascade of in vitro assays. The choice of assay depends on the specific biological target of interest. For the 2,8-diazaspiro[4.5]decan-1-one scaffold, kinase inhibition assays and receptor binding assays are particularly relevant.[4][5]

Protocol 2: Radioligand Binding Assay for GPCR Targets

Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its receptor.[11][12][13] This protocol is a general template that can be adapted for specific G protein-coupled receptors (GPCRs).

1. Membrane Preparation:

  • Culture HEK293 cells (or another suitable cell line) expressing the target receptor to confluency.[14]

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.[14]

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.[14]

  • Homogenize the cell suspension with a Dounce homogenizer.[14]

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[14]

  • Resuspend the membrane pellet in Assay Buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford assay.[14]

  • Aliquot and store the membrane preparation at -80°C.[14]

2. Competitive Binding Assay:

  • In a 96-well microplate, set up the following in triplicate for each concentration of the test compound:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand (e.g., [³H]-ligand at a final concentration near its Kd), and 100 µL of membrane preparation.[14]

    • Competition Binding: 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.[14]

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known unlabeled ligand, 50 µL of radioligand, and 100 µL of membrane preparation.[14]

  • Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14][15]

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester.[14][15]

  • Wash the filters three to four times with ice-cold Wash Buffer.[14][15]

  • Dry the filters for 30 minutes at 50°C.[15]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[14][15]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in Prism®).[15]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

cluster_0 Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Data Analysis: Determine IC50 and Ki D->E

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 3: Kinase Inhibition Assay (General Protocol)

For targets like TYK2/JAK1 and RIPK1, a kinase inhibition assay is essential. These are often performed using luminescence-based or fluorescence-based methods.

1. Assay Setup:

  • In a suitable microplate (e.g., 384-well), add the test compound at various concentrations.

  • Add the kinase enzyme and the specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at a controlled temperature.

2. Detection:

  • Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or the amount of phosphorylated substrate.

  • Read the signal (luminescence or fluorescence) using a plate reader.

3. Data Analysis:

  • Plot the kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value using non-linear regression.

Part 4: Data Interpretation and SAR Progression

The data generated from the in vitro assays will allow for the establishment of a preliminary SAR.

Modification Position Substituent Type Observed Activity (e.g., IC₅₀) Interpretation
N8Small alkylModerateSmall, non-polar groups are tolerated.
N8Bulky aromaticHighAromatic interactions may be important for binding.
C4PhenylHighAromatic substituent at C4 is favorable.[1]
C4CyclohexylLowSteric bulk without aromaticity is detrimental.

This systematic analysis will guide the design of the next generation of analogues, focusing on modifications that enhance potency and selectivity.

Part 5: Secondary and Functional Assays

Once potent binders or inhibitors are identified, it is crucial to assess their functional activity in cell-based assays.[16]

  • For GPCRs: Assays measuring downstream signaling events such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment can differentiate between agonists, antagonists, and allosteric modulators.[16][17][18]

  • For Kinases: Cell-based assays that measure the phosphorylation of a downstream substrate of the target kinase in response to the inhibitor can confirm the on-target activity of the compounds.

Part 6: In Vivo Evaluation

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been evaluated in rodent models of inflammatory bowel disease.[4][7] In vivo studies for dopamine receptor modulators might involve models like the 6-hydroxydopamine (6-OHDA) induced turning behavior in rodents.[19][20]

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel therapeutics. A systematic and iterative SAR campaign, employing the synthetic strategies and screening protocols outlined in these application notes, will enable the identification of potent, selective, and pharmacologically active drug candidates. The key to success lies in the tight integration of medicinal chemistry, in vitro pharmacology, and in vivo biology to guide the optimization process.

References

Application Note: Characterizing RIPK1 Kinase Inhibition with 2,8-Diazaspiro[4.5]decan-1-one Based Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in signaling pathways that govern inflammation and programmed cell death, particularly necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a high-value target for therapeutic intervention.[3][4] This guide provides a detailed framework for researchers utilizing chemical probes based on the 2,8-diazaspiro[4.5]decan-1-one scaffold to investigate RIPK1 function. We present field-proven protocols for biochemical validation, cellular inhibition of necroptosis, and direct confirmation of target engagement using the Cellular Thermal Shift Assay (CETSA).

Introduction: The Central Role of RIPK1 in Cell Fate Decisions

RIPK1 is a serine/threonine kinase that functions as a molecular switch, capable of initiating divergent cellular outcomes including survival, apoptosis, and necroptosis.[5][6] In the canonical TNF-α signaling pathway, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it acts as a scaffold to promote NF-κB activation and cell survival.[7][8]

However, under conditions where pro-survival signaling is compromised or apoptosis is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex. When caspase-8 is inhibited, RIPK1 kinase activity becomes essential for the formation of the "necrosome" (also known as Complex IIb), a signaling platform comprising RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[7][9] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3, which in turn phosphorylates MLKL.[6][10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death, a process termed necroptosis.[1][4]

Given the pivotal role of its catalytic activity in driving necroptosis and inflammation, the development of specific RIPK1 kinase inhibitors is of paramount importance. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a promising chemical starting point for potent and selective RIPK1 inhibitors.[11][12] Derivatives of this core structure have demonstrated significant inhibitory activity against RIPK1 and protective effects in cellular models of necroptosis.[11] This document outlines the experimental methodologies to validate and utilize such probes.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_C1 RIPK1 (Scaffold) cIAP->RIPK1_C1 IKK IKK Complex RIPK1_C1->IKK Ub-dependent RIPK1_C2 p-RIPK1 (Kinase Active) RIPK1_C1->RIPK1_C2 Deubiquitination (Casp8 inhibited) NFkB NF-κB Activation IKK->NFkB RIPK3 p-RIPK3 RIPK1_C2->RIPK3 Phosphorylates MLKL p-MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1 Probe 2,8-Diazaspiro [4.5]decan-1-one (Probe) Probe->RIPK1_C2 Inhibits Kinase Activity zVAD zVAD-fmk (Caspase Inhibitor) Casp8 Caspase-8 zVAD->Casp8 Inhibits Smac Smac Mimetic (cIAP Inhibitor) Smac->cIAP Inhibits Casp8->RIPK1_C2 Cleaves & Inhibits

Figure 1: RIPK1 Signaling Pathway. This diagram illustrates the dual role of RIPK1 in cell survival and necroptosis. Inhibition of cIAPs and Caspase-8 redirects signaling towards the formation of the necrosome, which is dependent on RIPK1 kinase activity. The 2,8-diazaspiro[4.5]decan-1-one probe directly targets and inhibits this activity.

Application I: Biochemical Validation of RIPK1 Inhibition

Scientific Rationale: The first step in characterizing any kinase inhibitor is to confirm its direct enzymatic activity against the purified target protein. This biochemical assay quantifies the inhibitor's ability to block the transfer of phosphate from ATP to a substrate, providing a direct measure of potency (e.g., IC₅₀). Myelin Basic Protein (MBP) is a commonly used generic substrate for many serine/threonine kinases, including RIPK1, in in-vitro assays.[13]

Protocol: In Vitro RIPK1 Kinase Assay

This protocol is adapted from standard kinase assay methodologies and utilizes an ADP-Glo™ format for detection, which measures kinase activity by quantifying the amount of ADP produced.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
  • Recombinant RIPK1: Prepare a working solution of purified human RIPK1 enzyme in Kinase Buffer. The final concentration should be determined empirically (typically 2-5 ng/µL).
  • Substrate Solution: Prepare a solution of Myelin Basic Protein (MBP) in Kinase Buffer.
  • ATP Solution: Prepare a solution of ATP in Kinase Buffer. The final concentration should be at or near the Kₘ for RIPK1.
  • Test Compound: Prepare a 10-point serial dilution of the 2,8-diazaspiro[4.5]decan-1-one hydrochloride probe in 100% DMSO, starting at 1000x the desired final highest concentration. Then, create an intermediate dilution in Kinase Buffer.

2. Assay Procedure (96-well plate format): a. Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells. b. Add 5 µL of the Substrate/ATP mixture to all wells. c. To initiate the reaction, add 2.5 µL of the RIPK1 enzyme solution to all wells except the "no enzyme" negative control. For the negative control, add 2.5 µL of Kinase Buffer. d. Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes. e. Stop the kinase reaction and measure ADP production by adding reagents from a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions. f. Read luminescence on a plate reader.

3. Data Analysis: a. Subtract the "no enzyme" background signal from all other readings. b. Normalize the data with the "vehicle control" (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition). c. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Typical Value Reference
RIPK1 Concentration 20-50 ng/reactionEmpirical
MBP Substrate 0.2 mg/mL[13]
ATP Concentration 10-50 µMEmpirical
Incubation Time 60 minutes[10]
Expected IC₅₀ 10-500 nM[11]

Table 1: Typical parameters for an in-vitro RIPK1 kinase assay. Note that the expected IC₅₀ is based on published derivatives of the scaffold.[11]

Application II: Cellular Inhibition of Necroptosis

Scientific Rationale: A critical validation step is to demonstrate that the chemical probe can engage and inhibit its target in a complex cellular environment. Necroptosis can be reliably induced in certain cell lines, such as the human monocyte line U937 or mouse fibrosarcoma L929, by stimulating with TNFα while simultaneously inhibiting caspases and cIAP proteins.[10] This "TSZ" stimulus (TNFα, Smac mimetic, zVAD-fmk) blocks the apoptotic pathway, forcing the cell down the RIPK1 kinase-dependent necroptotic route.[10] A successful probe will rescue cells from this induced death.

Protocol: TSZ-Induced Necroptosis Assay in U937 Cells

1. Cell Culture and Plating: a. Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells in a 96-well white, clear-bottom plate at a density of 30,000 cells/well in 80 µL of media.

2. Compound and Stimuli Preparation: a. Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one probe in cell culture medium. b. Prepare a 10x working stock of the TSZ stimulus cocktail in cell culture medium: 100 ng/mL human TNFα, 1 µM Smac mimetic (e.g., Birinapant/SM-164), and 200 µM zVAD-fmk (pan-caspase inhibitor).

3. Treatment and Incubation: a. Add 10 µL of the diluted probe or vehicle (medium with DMSO) to the appropriate wells. Pre-incubate for 1 hour at 37°C. b. Add 10 µL of the 10x TSZ stimulus cocktail to all wells except the "untreated" control wells. c. Incubate the plate for 24 hours at 37°C, 5% CO₂.

4. Measuring Cell Viability: a. Equilibrate the plate to room temperature for 30 minutes. b. Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®, Promega) according to the manufacturer's protocol. This method quantifies the number of metabolically active cells. c. Read luminescence on a plate reader.

5. Data Analysis: a. Set the "untreated" wells as 100% viability and the "TSZ + vehicle" wells as 0% viability. b. Normalize the data and plot the percent viability against the log of the inhibitor concentration. c. Calculate the EC₅₀ value from the resulting dose-response curve. This represents the concentration at which the probe rescues 50% of the cells from necroptosis.

Application III: Confirming Target Engagement via CETSA

Scientific Rationale: While cellular activity is a strong indicator of target engagement, it is an indirect measure. The Cellular Thermal Shift Assay (CETSA) provides direct evidence that a compound binds to its target protein within intact cells.[14][15] The principle is based on ligand-induced thermal stabilization: when a protein is bound by a ligand, its structure is stabilized, resulting in a higher melting temperature (Tₘ).[14] By heating cell lysates to various temperatures, one can observe that the target protein (RIPK1) remains soluble at higher temperatures in the presence of a binding compound compared to the vehicle control.[15][16]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction start 1. Culture Cells treat 2. Treat with Probe or Vehicle (DMSO) start->treat harvest 3. Harvest & Wash Cells treat->harvest aliquot 4. Aliquot Cell Suspension harvest->aliquot heat 5. Heat Aliquots (Temperature Gradient) aliquot->heat lyse 6. Lyse Cells (Freeze-Thaw) heat->lyse spin 7. Centrifuge to Pellet Aggregated Proteins lyse->spin collect 8. Collect Supernatant (Soluble Fraction) spin->collect wb 9. Analyze by Western Blot (Anti-RIPK1 Antibody) collect->wb result Result: Thermal Shift wb->result

Figure 2: CETSA Experimental Workflow. This flowchart outlines the key steps for assessing the thermal stabilization of RIPK1 upon binding of the chemical probe in a cellular context.

Protocol: CETSA for RIPK1 Target Engagement

This protocol describes an immunoblot-based CETSA melt curve experiment.[17]

1. Cell Treatment and Harvesting: a. Culture a sufficient number of cells (e.g., U937 or HEK293T) to obtain at least 20 µL of lysate per temperature point. b. Treat cells with the 2,8-diazaspiro[4.5]decan-1-one probe at a concentration of 5-10x its cellular EC₅₀, or with vehicle (DMSO) as a control. Incubate for 1 hour. c. Harvest the cells by centrifugation, wash twice with ice-cold PBS containing protease and phosphatase inhibitors, and resuspend the cell pellet in a minimal volume of PBS with inhibitors.

2. Heating and Lysis: a. Aliquot 20 µL of the cell suspension for each temperature point into PCR tubes. b. Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler. An unheated sample (4°C) should be included as a control. c. Immediately cool the tubes on ice for 3 minutes. d. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

3. Separation of Soluble and Aggregated Fractions: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins. b. Carefully transfer the supernatant (soluble protein fraction) to new, pre-chilled tubes.

4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Load equal amounts of protein from each temperature point onto an SDS-PAGE gel. c. Perform Western blotting using a primary antibody specific for RIPK1. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and specificity control. d. Develop the blot and quantify the band intensities.

5. Data Analysis: a. For both the vehicle- and probe-treated samples, normalize the band intensity at each temperature to the intensity of the unheated (4°C) sample. b. Plot the normalized intensity versus temperature for both conditions. A rightward shift in the melting curve for the probe-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.

References

Application Note & Protocol: Leveraging 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold in Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery. A critical element in the success of any HTS campaign is the strategic selection of compound libraries. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in yielding potent and selective inhibitors of various protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,8-diazaspiro[4.5]decan-1-one hydrochloride and its derivatives in HTS campaigns aimed at discovering novel kinase inhibitors.

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have been successfully developed into potent inhibitors of key kinases implicated in inflammatory diseases. Notably, this scaffold has given rise to inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptosis and inflammation, with IC50 values as low as 92 nM.[1][2] Furthermore, structural optimization of this versatile scaffold has led to the discovery of dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with impressive potencies of 6 nM and 37 nM, respectively.[3] The demonstrated success of this scaffold in targeting multiple kinase families underscores its significance as a starting point for hit-to-lead campaigns.

This application note will provide a detailed protocol for a representative HTS assay targeting RIPK1, a key enzyme in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory conditions.[1][2] The principles and methodologies described herein can be readily adapted for screening against other kinases, such as TYK2/JAK1 and Phospholipase D (PLD) isoforms, for which the 2,8-diazaspiro[4.5]decan-1-one scaffold has also shown promise.[3][4]

Principle of the Assay: Quantifying Kinase Activity in a High-Throughput Format

The protocol outlined below is based on a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. This assay format is highly amenable to HTS due to its high sensitivity, broad dynamic range, and simple "add-and-read" format.

The fundamental principle involves a two-step reaction. In the first step, the kinase (e.g., RIPK1) phosphorylates a substrate using ATP, resulting in the production of ADP. In the second step, the amount of ADP produced is quantified by a detection reagent containing an enzyme that converts ADP to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.

Kinase_Assay_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase RIPK1 Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP converted to Luminescence Luminescent Signal ADP->Luminescence generates ADP_Detection ADP Detection Reagent ADP_Detection->Luminescence Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (Inhibitor) Inhibitor->Kinase inhibits

Figure 1: Principle of the luminescent kinase assay for HTS.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundVariouse.g., 832710-65-3RT
Recombinant Human RIPK1 KinaseSignalChemR19-11G-80°C
Myelin Basic Protein (MBP) SubstrateSignalChemM42-51N-80°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C
ATP, 10 mM SolutionPromegaV9151-20°C
Kinase Buffer (5X)Varies-4°C
DMSO, ACS GradeSigma-AldrichD2650RT
384-well, low-volume, white, flat-bottom platesCorning3572RT

Detailed High-Throughput Screening Protocol for RIPK1 Inhibitors

This protocol is designed for a 384-well plate format, a standard for HTS. All additions to the plate should be performed using automated liquid handling systems to ensure accuracy and reproducibility.

Compound Plate Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO to create a concentration gradient for dose-response analysis. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Stamping: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound concentration from the dilution plate to the 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

Kinase Reaction
  • Kinase Reaction Master Mix: Prepare a master mix containing the kinase buffer, ATP, and the substrate. The final concentration of ATP should be at the Km value for the kinase to ensure sensitive detection of competitive inhibitors. For RIPK1, a starting concentration of 10 µM ATP is recommended. The substrate concentration should also be optimized, with a typical starting point of 0.2 µg/µL for MBP.

  • Enzyme Addition: Just prior to starting the reaction, add the recombinant RIPK1 kinase to the master mix. The optimal enzyme concentration should be empirically determined to produce a robust signal within the linear range of the assay.

  • Initiation of Reaction: Dispense the kinase reaction master mix into the assay plate containing the pre-spotted compounds.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour. The incubation time may need to be optimized based on the kinase activity.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection_workflow Detection Compound_Stock 10 mM Compound Stock in DMSO Serial_Dilution Serial Dilution in DMSO Compound_Stock->Serial_Dilution Assay_Plate_Stamping Stamp 50 nL to 384-well Assay Plate Serial_Dilution->Assay_Plate_Stamping Dispense_to_Plate Dispense Master Mix to Assay Plate Master_Mix Prepare Kinase Reaction Master Mix (Buffer, ATP, Substrate) Add_Enzyme Add RIPK1 Kinase Master_Mix->Add_Enzyme Add_Enzyme->Dispense_to_Plate Incubate Incubate 1 hour at Room Temperature Dispense_to_Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_40min Incubate 40 min at Room Temperature Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate 30 min at Room Temperature Add_Detection_Reagent->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence

Figure 2: High-throughput screening workflow for identifying RIPK1 inhibitors.

Signal Detection
  • Stop Reaction and ADP Conversion: Add the ADP-Glo™ Reagent to all wells of the assay plate. This reagent will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent contains the necessary components to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data should be normalized to the positive (0% activity) and negative (100% activity) controls. The percent inhibition can be calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Hit Identification: Compounds exhibiting a significant and dose-dependent inhibition of RIPK1 activity are considered primary hits. These hits should be subjected to further validation and characterization studies.

Illustrative Data: Potency of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The following table summarizes the reported inhibitory potencies of representative derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold against their respective kinase targets. This data highlights the potential of this scaffold in generating highly potent kinase inhibitors.

Derivative ScaffoldTarget Kinase(s)Reported IC50 (nM)Reference
2,8-Diazaspiro[4.5]decan-1-oneRIPK192[1]
2,8-Diazaspiro[4.5]decan-1-oneTYK26[3]
2,8-Diazaspiro[4.5]decan-1-oneJAK137[3]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The HTS protocol detailed in this application note provides a robust and reliable method for identifying potent inhibitors of RIPK1 and can be readily adapted for other kinase targets. The successful identification of hits from an HTS campaign is the first step in a comprehensive drug discovery process that includes hit-to-lead optimization, in-depth pharmacological characterization, and preclinical development. The versatility of the 2,8-diazaspiro[4.5]decan-1-one core, coupled with a well-designed HTS strategy, offers a promising avenue for the development of new therapeutics for a range of diseases.

References

Troubleshooting & Optimization

2,8-Diazaspiro[4.5]decan-1-one hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 832710-65-3). This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile spirocyclic building block in their experimental workflows.[1][2] Solubility issues are a common hurdle in drug discovery and development, and this guide provides in-depth troubleshooting protocols and scientific explanations to ensure the successful and efficient use of this compound.

Physicochemical Profile & Core Solubility Principles

Understanding the fundamental properties of this compound is the first step in troubleshooting its handling. As a hydrochloride salt of a basic compound, its solubility is intrinsically linked to the pH of the medium.

PropertyValueSource
CAS Number 832710-65-3[3][4]
Molecular Formula C₈H₁₅ClN₂O[4]
Molecular Weight 190.67 g/mol [4]
Physical Form Solid
Storage Conditions Room temperature, inert atmosphere
Why is it a Hydrochloride Salt?

The parent molecule, 2,8-diazaspiro[4.5]decan-1-one, is a weak base. Converting weak bases into salt forms is one of the most established and effective methods to enhance aqueous solubility and dissolution rates.[5][6] The salt form exists in an ionized state in solution, which is generally more water-soluble than the neutral, or "free base," form.

The Critical Role of pH

The solubility of this compound is governed by the equilibrium between its ionized (protonated) form and its neutral free base form. This equilibrium is dictated by the pH of the solvent and the pKa of the compound's basic nitrogen atoms.

  • At Acidic pH (pH < pKa): The equilibrium shifts towards the protonated, positively charged form. This ionized species is significantly more soluble in aqueous media.

  • At Basic pH (pH > pKa): The equilibrium shifts towards the neutral, uncharged free base. The free base is typically much less water-soluble and is prone to precipitation.[7]

This relationship is visually represented below.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble Ionized Form (Protonated Amine) HIGHLY SOLUBLE Insoluble Free Base Form (Neutral Amine) POORLY SOLUBLE Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the hydrochloride salt.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common solubility challenges in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

This is the most frequently encountered issue and is almost always pH-related.

  • Causality: Phosphate-buffered saline (PBS) at pH 7.4 is alkaline relative to the pKa of the compound's basic amine. At this pH, the highly soluble hydrochloride salt is rapidly converted to its poorly soluble free base form, leading to insolubility or precipitation.[7]

  • Immediate Solution:

    • Do not attempt to dissolve the compound directly in neutral or basic buffers.

    • Prepare a concentrated stock solution in an appropriate solvent first (see Protocol 1).

    • For experiments requiring a specific pH, you can add the acidic stock solution dropwise to the vigorously stirring buffer. However, be aware that the final concentration may be limited by the compound's solubility at that pH.

Q2: I've tried dissolving the compound in deionized water, but it's still not fully soluble or forms a hazy suspension. Why?

  • Causality: While deionized water is neutral (pH ~7), dissolving a hydrochloride salt of a weak base will result in a slightly acidic solution. However, the final pH may not be low enough to achieve complete dissolution, especially at higher concentrations. The "haziness" is likely undissolved free base or the salt itself if the concentration exceeds its intrinsic aqueous solubility.

  • Solutions:

    • pH Adjustment: Add a few microliters of a dilute acid (e.g., 0.1 M HCl) to the suspension while stirring. The solution should clarify as the pH drops and the compound becomes fully protonated.[8]

    • Apply Gentle Heat: For most solid solutes, solubility increases with temperature.[9] Warming the solution gently (e.g., to 37-40°C) in a water bath can significantly improve both the rate of dissolution and the amount that can be dissolved.

    • Sonication: Use a bath sonicator to break up solid aggregates. This increases the surface area available for dissolution and can accelerate the process, but it will not increase the equilibrium solubility.[10]

Q3: My compound dissolves in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

This is a classic problem when moving from a non-polar organic solvent to a polar aqueous system.

  • Causality: The compound is highly soluble in DMSO, but when this stock solution is added to an aqueous buffer, the DMSO concentration drops dramatically. The compound crashes out because it is not sufficiently soluble in the final, predominantly aqueous, environment, especially if the buffer pH is not acidic.

  • Solutions:

    • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO (ideally <0.5% v/v) in your experiment, as it can have off-target effects.

    • Use Co-solvents: Consider preparing the stock solution in a water-miscible co-solvent that can help bridge the polarity gap.[10] Examples include ethanol, isopropanol, or polyethylene glycol (PEG).

    • Change Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock solution slowly while vortexing. This can sometimes prevent immediate precipitation.

    • Formulation Approaches: For in-vivo or complex cell-based assays, more advanced formulation strategies might be necessary. These can include using surfactants or complexation agents like cyclodextrins to create more stable solutions.[11][12]

Q4: I'm using a complex biological medium (e.g., cell culture media with FBS, or simulated gastric fluid) and see precipitation. What are the special considerations?

  • Causality:

    • Buffering Capacity: Biological media are strongly buffered, often at a physiological pH (e.g., 7.2-7.4), which will neutralize the acidic nature of your stock solution and promote precipitation of the free base.[7]

    • Common Ion Effect: Simulated gastric or intestinal fluids (FaSSIF, FeSSIF) often contain significant amounts of sodium chloride. The high concentration of chloride ions (Cl⁻) can suppress the dissolution of the hydrochloride salt by shifting the equilibrium towards the solid salt form.[13]

    • Protein Binding: Components in the media, like fetal bovine serum (FBS), contain proteins that the compound can bind to, affecting its free and soluble concentration.

  • Solutions:

    • Perform a preliminary solubility test in the specific medium you plan to use to determine the maximum achievable concentration before precipitation occurs.

    • Increase the stirring speed and add your stock solution very slowly (dropwise) to the vortex of the liquid to maximize initial dispersion.

    • Accept that the maximum soluble concentration in complex media may be significantly lower than in simple acidic buffers.

Experimental Protocols & Workflows

Workflow: Troubleshooting Solubility Issues

The following diagram provides a systematic approach to resolving solubility problems.

G cluster_troubleshoot Troubleshooting Steps start Start: Add Compound to Aqueous Solvent observe Observe Solution start->observe is_clear Is Solution Clear? observe->is_clear success Success: Solution Prepared is_clear->success Yes step1 1. Adjust pH Add dilute HCl dropwise is_clear->step1 No step1->observe Re-observe step2 2. Apply Gentle Heat Warm to 37-40°C step2->observe Re-observe step3 3. Use Co-Solvent Prepare stock in DMSO/Ethanol and dilute carefully fail Insoluble: Re-evaluate solvent system or required concentration step3->fail

Caption: A step-by-step decision tree for troubleshooting solubility.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the recommended method for preparing an acidic aqueous stock solution.

  • Calculate Mass: Weigh the required amount of this compound (MW: 190.67 g/mol ) for your desired volume and concentration.

    • Example: For 10 mL of a 10 mM stock, you need 19.07 mg.

  • Add Solvent: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume).

  • Initial Dissolution: Cap the vial and vortex or stir vigorously. If the solid does not dissolve completely, proceed to the next step.

  • Acidify: While stirring, add 1 M HCl dropwise (typically 1-5 µL at a time). Continue adding acid until the solution becomes completely clear. This confirms the compound is fully protonated.

  • Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume (e.g., 10 mL).

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation and repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

  • What is the best organic solvent for creating a highly concentrated stock solution?

    • Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stock solutions (e.g., >50 mM). Ethanol and methanol are also viable options, though they may not achieve the same high concentrations as DMSO.

  • Is this compound hygroscopic?

    • Many hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[11] It is crucial to store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to maintain its integrity and ensure accurate weighing.

  • Can I use a different salt form of this compound?

    • While other salt forms (e.g., mesylate, sulfate) could be synthesized to potentially alter physicochemical properties like solubility or hygroscopicity, the hydrochloride is the most commonly available form for this intermediate.[14] If you are experiencing persistent issues, exploring alternative salt forms could be a valid, though resource-intensive, strategy.

References

Technical Support Center: Optimizing 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,8-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, detailed protocols, and troubleshooting solutions for the effective use of this compound in in vitro studies. As a novel scaffold with significant therapeutic potential, particularly in targeting protein kinases like RIPK1 and TYK2/JAK1, precise and optimized dosing is critical for generating reliable and reproducible data.[1][2]

This document will provide a comprehensive framework for your experimental design, from initial compound handling to complex cellular assays and data interpretation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a salt, which generally improves aqueous solubility over the free base. However, for the high concentrations required for stock solutions, an organic solvent is recommended.

  • Recommended Solvent: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4]

  • Stock Concentration: A common starting stock concentration is 10 mM. If you encounter solubility issues, you may need to adjust the concentration. It is crucial to ensure the compound is fully dissolved before making serial dilutions.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated environment.[5]

Q2: What is the recommended starting concentration range for my in vitro experiments?

A2: The optimal concentration range is highly dependent on your specific cell line and assay. However, based on published data for derivatives of this compound which show IC50 values in the nanomolar range for targets like RIPK1 and TYK2/JAK1, a broad initial screening range is recommended.[1][2]

  • Initial Broad Screen: A common approach is to perform a wide-range screening from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM) using serial dilutions.[6] This will help you identify the approximate effective concentration range.

  • Refined Dose-Response: Once you have an approximate range, you can perform a more detailed dose-response curve with more data points around the estimated IC50/EC50 value.

Q3: What is a vehicle control and why is it critical for my experiments?

A3: A vehicle control is essential for accurately interpreting your results.[7] It consists of the same solvent (e.g., DMSO) used to dissolve the test compound, diluted to the same final concentration in the cell culture medium as in your experimental wells, but without the compound.[4] This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[8]

Q4: What is the maximum concentration of DMSO I should use in my cell culture?

A4: The sensitivity to DMSO can vary significantly between cell lines.[9]

  • General Guideline: It is best to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[3][8]

  • Recommendation: Always perform a preliminary experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.

Q5: The compound is a hydrochloride salt. Will this affect my cell-based assays?

A5: The hydrochloride salt form is used to improve solubility and stability.[10][11] At the final diluted concentrations in buffered cell culture media, the small amount of HCl is unlikely to significantly alter the pH of the medium or have a direct effect on the cells. However, it is always good practice to ensure your final culture medium pH is stable after the addition of the compound.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Compound Precipitation in Media The compound's solubility limit in the aqueous culture medium has been exceeded.1. Check Stock Solution: Ensure your DMSO stock is fully dissolved. Briefly vortex and visually inspect for particulates. 2. Dilution Method: When diluting the DMSO stock into the medium, add the stock solution to the medium while gently vortexing the medium to ensure rapid dispersal.[] 3. Reduce Final Concentration: If precipitation persists, you may need to lower the highest concentration in your dose-response curve.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.1. Cell Seeding: Ensure a homogenous cell suspension before and during plating. 2. Pipetting Technique: Use calibrated pipettes and be consistent with your technique. For serial dilutions, ensure thorough mixing at each step.[5] 3. Plate Layout: Avoid using the outer wells of the microplate, which are more prone to evaporation (edge effects). Fill these wells with sterile PBS or media.[1]
No or Low Inhibition Observed The compound concentration is too low, the kinase is inactive, or assay conditions are not optimal.1. Concentration Range: Extend your dose-response curve to higher concentrations.[3] 2. Kinase Activity: Include a positive control inhibitor known to be effective against your target kinase to confirm assay validity.[5] 3. ATP Concentration (for biochemical assays): If using an ATP-competitive inhibitor, high concentrations of ATP can reduce the apparent potency. Perform the assay with an ATP concentration at or near the Km for the kinase.[13]
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability, efflux by cellular pumps, or compound instability in culture.1. Cell Permeability: The compound may not be efficiently entering the cells. Consider performing a cell permeability assay.[5] 2. Compound Stability: The compound may be degrading over the course of the experiment. It is advisable to perform a stability test of the compound in your cell culture medium. 3. Efflux Pumps: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.
All Cells Die, Even at the Lowest Concentration The compound is highly cytotoxic, or there is contamination.1. Lower Concentration Range: Start with a much lower concentration range (e.g., picomolar to nanomolar).[1] 2. Vehicle Toxicity: Test the vehicle control (DMSO) alone at the highest concentration used to rule out solvent toxicity.[1] 3. Contamination: Check cultures for any signs of microbial contamination.

Experimental Protocols

Here are detailed protocols for key experiments to optimize the dosage of this compound.

Protocol 1: Determining the Optimal Cell Seeding Density

Rationale: The optimal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment, which is crucial for consistent results in proliferation and cytotoxicity assays.[1]

Materials:

  • Your chosen cell line

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Reagents for a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Prepare a cell suspension and count the cells.

  • Seed the cells in a 96-well plate at various densities (e.g., ranging from 1,000 to 20,000 cells per well) in 100 µL of medium.

  • Incubate the plate for the planned duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Analysis: Choose the seeding density that results in the cells being approximately 80-90% confluent at the end of the incubation period and provides a robust signal for your chosen viability assay.

Protocol 2: Dose-Response Curve and IC50 Determination using MTT Assay

Rationale: This protocol will allow you to determine the concentration of this compound that inhibits a biological process (like cell proliferation) by 50% (the IC50 value).

Materials:

  • Cells seeded at the optimal density in 96-well plates

  • 10 mM stock solution of this compound in DMSO

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare serial dilutions of the compound in culture medium from your 10 mM DMSO stock. A 1:3 or 1:10 serial dilution is common for a broad range.[1]

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound and the vehicle control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Mix gently on a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0% viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.

Protocol 3: Assessing Inhibition of Necroptosis (RIPK1 Target Engagement)

Rationale: Since derivatives of 2,8-diazaspiro[4.5]decan-1-one are known RIPK1 inhibitors, this assay can confirm target engagement by measuring the inhibition of necroptosis.[14] Human colon adenocarcinoma HT-29 cells are a well-established model for inducing necroptosis.[15]

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α (recombinant)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Reagents for cell viability assay (e.g., CellTiter-Glo®) or LDH release assay.

Procedure:

  • Cell Seeding: Seed HT-29 cells at an optimal density in a 96-well plate and allow them to adhere overnight.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Necroptosis Induction: Add a cocktail of TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells.[16]

  • Incubation: Incubate for 18-24 hours.

  • Measurement: Assess cell viability using a suitable assay. A luminescence-based viability assay like CellTiter-Glo® is highly sensitive.

  • Data Analysis: Normalize the data to the "no inhibitor" control (0% protection) and the "no stimuli" control (100% viability). Plot the percent protection against the log of the compound concentration to determine the EC50.

Visualizations and Data Presentation

Workflow Diagrams

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Dose-Response Screening cluster_2 Phase 3: Target Engagement prep_stock Prepare 10 mM Stock in DMSO det_seeding Determine Optimal Seeding Density prep_stock->det_seeding dmso_tox DMSO Toxicity Test det_seeding->dmso_tox broad_screen Broad Screen (nM to µM) dmso_tox->broad_screen Proceed with non-toxic DMSO concentration narrow_screen Narrow Dose-Response broad_screen->narrow_screen calc_ic50 Calculate IC50 narrow_screen->calc_ic50 target_assay Mechanism-Specific Assay (e.g., Necroptosis) calc_ic50->target_assay Use IC50 as guide for concentration range calc_ec50 Calculate EC50 target_assay->calc_ec50

References

Technical Support Center: Purification of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,8-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this spirocyclic lactam. Here, we will address specific experimental issues in a practical question-and-answer format, offering not just procedural steps but the scientific rationale behind them.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What is the most common method for purifying crude this compound after synthesis?

A1: The most prevalent and straightforward method for the purification of this compound is precipitation or recrystallization. Typically, the compound is synthesized by the acid-mediated deprotection of its Boc-protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. The purification is often integrated into the workup of this reaction, where the hydrochloride salt is crashed out of an organic solvent.[1][2]

Q2: What are the likely impurities in my crude sample?

A2: Impurities largely depend on the synthetic route but commonly include:

  • Unreacted starting material: tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Side-products from Boc deprotection: The tert-butyl cation generated during deprotection can lead to t-butylation of the product or other nucleophiles present.

  • Residual solvents: Solvents used in the reaction and workup (e.g., ethyl acetate, ethanol, dichloromethane).

  • Excess acid: Residual HCl from the deprotection step.

Q3: Is this compound hygroscopic? How should it be handled and stored?

A3: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere. This can affect accurate weighing and the physical state of the compound, sometimes causing it to become sticky or oily.[3] It is recommended to handle the purified solid in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen) and to store it in a tightly sealed container with a desiccant.[4] Drying the final product under high vacuum is also a crucial step.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, direct chromatography of the hydrochloride salt on standard silica gel can be challenging due to its high polarity and potential for strong interaction with the stationary phase, leading to streaking and poor separation. It is often more effective to chromatograph the free base after neutralization and then convert the purified free base back to the hydrochloride salt. However, for closely related polar compounds, a polar solvent system, possibly with a small amount of a basic modifier like triethylamine or ammonium hydroxide in the mobile phase, can be effective on silica gel.[5][6]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Precipitation/Crystallization 1. Excess solvent: The concentration of the hydrochloride salt in the solution is below its saturation point. 2. Inappropriate solvent system: The hydrochloride salt is too soluble in the chosen solvent mixture even at low temperatures.1. Reduce solvent volume: Carefully concentrate the solution by rotary evaporation and attempt to induce precipitation again. 2. Add an anti-solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexane) to the solution until turbidity is observed, then cool.[7]
Product Oils Out Instead of Precipitating as a Solid 1. High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 2. Rapid cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystalline solid. 3. Hygroscopic nature: Absorption of atmospheric moisture can lead to the formation of a viscous oil.[3]1. Wash the crude oil: Attempt to wash the oil with a solvent in which the impurities are soluble but the product is not (e.g., cold ethyl acetate or diethyl ether).[7] 2. Slow down cooling: Re-dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 3. Ensure anhydrous conditions: Perform the precipitation under a dry atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Final Product has Low Purity (e.g., by ¹H NMR) 1. Incomplete Boc deprotection: Residual starting material is present. 2. Co-precipitation of impurities: Impurities have similar solubility profiles and have crystallized with the product. 3. Trapped solvent: Solvent molecules are incorporated into the crystal lattice.1. Confirm reaction completion: Before workup, ensure the complete disappearance of the starting material by TLC or LC-MS. If the reaction is incomplete, extend the reaction time or add more acid. 2. Recrystallize: Dissolve the impure solid in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. Alternatively, dissolve in a polar solvent and precipitate by adding a non-polar anti-solvent.[7] 3. Thorough drying: Dry the purified solid under high vacuum for an extended period, possibly with gentle heating, to remove trapped solvent.
Difficulty in Filtering the Precipitate 1. Very fine particles: The precipitate is too fine, clogging the filter paper. 2. Hygroscopic nature: The solid is absorbing moisture during filtration and becoming gummy.1. Allow for crystal growth: Let the precipitate stand in the mother liquor for a longer period (aging) to allow smaller particles to aggregate into larger, more easily filterable crystals. 2. Use a different filtration setup: A Büchner funnel with a medium porosity filter paper is standard. For very fine solids, a filter aid (e.g., Celite) may be used, though this will require subsequent removal. 3. Filter under inert atmosphere: If hygroscopicity is the issue, filter the product in a glove box or using a Schlenk filter setup under an inert gas.

III. Experimental Protocols

A. Purification by Precipitation/Recrystallization

This protocol is based on the common synthetic route involving the deprotection of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.[1][2]

1. Materials:

  • Crude reaction mixture containing this compound.

  • Ethyl acetate (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Büchner funnel and filter flask

  • Filter paper

  • Round-bottom flasks

  • Rotary evaporator

  • High vacuum line

2. Step-by-Step Procedure:

  • Reaction Workup and Initial Precipitation:

    • Following the acid-mediated (e.g., 4M HCl in ethyl acetate or dichloromethane) deprotection of the Boc-protected precursor, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]

    • To the resulting residue, add a sufficient volume of ethyl acetate and stir or sonicate to break up any solids.[2]

    • A white to off-white precipitate of the hydrochloride salt should form. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

  • Isolation of the Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove soluble, less polar impurities.[7]

    • Dry the crude solid under vacuum.

  • Recrystallization (if necessary for higher purity):

    • Place the crude solid in a round-bottom flask.

    • Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • If crystals do not form, try adding diethyl ether as an anti-solvent to the ethanolic solution until persistent cloudiness is observed, then warm gently to redissolve and cool slowly.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

    • Dry the final product under high vacuum to a constant weight.

B. Purification by Column Chromatography (of the Free Base)

As direct chromatography of the hydrochloride salt can be problematic, this protocol outlines the purification of the free base.

1. Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., DCM, methanol, triethylamine)[6]

  • TLC plates (silica gel) and developing chamber

  • Potassium permanganate (KMnO₄) stain for TLC visualization[6]

2. Step-by-Step Procedure:

  • Neutralization to the Free Base:

    • Dissolve the crude hydrochloride salt in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add saturated NaHCO₃ or Na₂CO₃ solution until the pH is basic (pH 9-10).

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Analysis and Method Development:

    • Develop a suitable solvent system for TLC. For polar amines, a good starting point is a mixture of DCM and methanol.[6]

    • A system of 95:5 DCM:MeOH with a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing is a reasonable starting point.[6]

    • The ideal Rf value for the product on the TLC plate should be between 0.2 and 0.4 for good separation on the column.

  • Flash Column Chromatography:

    • Pack a flash chromatography column with silica gel using the chosen eluent system (without the high concentration of the polar solvent).

    • Dissolve the crude free base in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., from 100% DCM to 10% MeOH in DCM, with 0.5% triethylamine throughout).

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Conversion back to Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until precipitation is complete.

    • Collect the pure hydrochloride salt by vacuum filtration, wash with the non-polar solvent (e.g., diethyl ether), and dry under high vacuum.

IV. Visualizations

Workflow for Purification Method Selection

purification_workflow start Crude 2,8-Diazaspiro[4.5]decan-1-one HCl check_purity Assess Purity (NMR, LC-MS) start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity (<95%) check_purity->low_purity No final_product Pure Product high_purity->final_product recrystallize Precipitation / Recrystallization low_purity->recrystallize column_chrom Column Chromatography Route low_purity->column_chrom Alternative recrystallize->check_purity neutralize Neutralize to Free Base column_chrom->neutralize chromatography Flash Chromatography on Silica Gel neutralize->chromatography salt_formation Convert back to HCl Salt chromatography->salt_formation salt_formation->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Precipitation/Recrystallization

troubleshoot_crystallization start Precipitation Attempt outcome Observe Outcome start->outcome solid Solid Precipitates outcome->solid Success oil Product Oils Out outcome->oil Failure no_precipitate No Precipitate outcome->no_precipitate Failure check_purity Check Purity solid->check_purity solution2 Slow Cooling, Ensure Anhydrous Conditions, or Re-dissolve and Retry oil->solution2 solution1 Reduce Solvent Volume or Add Anti-solvent no_precipitate->solution1 solution1->start solution2->start

Caption: Troubleshooting logic for precipitation issues.

V. References

  • BenchChem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.--INVALID-LINK--

  • Alves, N. G., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31035-31045. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.--INVALID-LINK--

  • Guerra de Oliveira, R., et al. (2017). Purification of organic hydrochloride salt? ResearchGate.--INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.--INVALID-LINK--

  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 947303. --INVALID-LINK--

  • BenchChem. (2025). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography.--INVALID-LINK--

  • Hayashi, Y., et al. (2012). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Guanidine Catalyzed Enantioselective Bromolactonization. Organic Letters, 14(16), 4238–4241. --INVALID-LINK--

  • ECHEMI. Purification of Hydrochloride.--INVALID-LINK--

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.--INVALID-LINK--

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.--INVALID-LINK--

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.--INVALID-LINK--

  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 947303. --INVALID-LINK--

  • Murphy, R. C., et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods, 41(3), 227-234. --INVALID-LINK--

  • University of York, Department of Chemistry. Determining a solvent system.--INVALID-LINK--

  • University of Illinois Springfield, Department of Chemistry. 5. Thin Layer Chromatography.--INVALID-LINK--

  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?--INVALID-LINK--

  • ChemicalBook. 2,7-Diazaspiro[4.5]decan-1-one,2-Methyl-, (Hydrochloride) (1:1)(1153767-88-4) 1 H NMR.--INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride.--INVALID-LINK--

  • ChemicalBook. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.--INVALID-LINK--

  • ECHEMI. 2,8-diazaspiro[4.5]decan-1-onehydrochloride.--INVALID-LINK--

  • ResearchGate. (2018). Application of Flash Chromatography in Purification of Natural and Synthetic Products.--INVALID-LINK--

  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.--INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.--INVALID-LINK--

  • Shkromada, O., et al. (2021). Development and Validation of 2-Azaspiro[7][8] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1649. --INVALID-LINK--

  • Koutsouki, A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1389. --INVALID-LINK--

  • Chin, S. F., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1146. --INVALID-LINK--

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--

  • ChemicalBook. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) | 832710-65-3.--INVALID-LINK--

  • Matrix Scientific. this compound.--INVALID-LINK--

  • 001CHEMICAL. CAS No. 832710-65-3, this compound.--INVALID-LINK--

  • ResearchGate. (2024). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria.--INVALID-LINK--

References

Technical Support Center: Formulation of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: FTS-DSP-001-v1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,8-Diazaspiro[4.5]decan-1-one hydrochloride (CAS RN: 832710-65-3), a core scaffold in a promising class of kinase inhibitors, including potent and selective dual TYK2/JAK1 inhibitors evaluated in preclinical models of inflammatory bowel disease.[1] The unique spirocyclic structure presents both opportunities for novel therapeutic targeting and specific challenges in formulation development for in vivo animal studies.[2][3]

This document provides a comprehensive, question-and-answer-based resource covering frequently asked questions (FAQs) and troubleshooting scenarios encountered during the preparation of dosing solutions for various administration routes. Our guidance is grounded in established principles of pharmaceutical science and leverages insights from the formulation of structurally related amine hydrochloride salts and spirocyclic compounds.

Section 1: Physicochemical Properties & Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of successful formulation development. While comprehensive experimental data for this specific molecule is not widely published, we can infer a likely profile based on its structure and available information on related compounds.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: As a hydrochloride salt of a spirocyclic amine, the following properties are critical to consider:

  • Molecular Formula & Weight: C₈H₁₅ClN₂O, with a molecular weight of approximately 190.67 g/mol .[4][5][6]

  • Physical Form: Typically a solid at room temperature.[6]

  • pKa: The pKa of the secondary amine in the piperidine ring is crucial. While not experimentally determined in public literature, similar piperidine-containing structures have pKa values in the range of 8-10. This indicates that the compound will be ionized and generally more soluble at acidic pH.

  • Solubility: As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges. However, the spirocyclic and relatively rigid core may limit overall aqueous solubility. Solubility is likely to decrease significantly as the pH approaches and surpasses the pKa of the amine.

  • Lipophilicity (LogP): The predicted LogP for a related, more complex derivative is around 2.2.[7] This suggests moderate lipophilicity, which can be a double-edged sword: beneficial for membrane permeability but potentially challenging for achieving high concentrations in aqueous vehicles.

  • Stability: The lactam ring within the structure could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The stability of the compound in the chosen formulation vehicle should always be experimentally verified.

Summary of Key Physicochemical Parameters (Predicted & Inferred)
ParameterPredicted/Inferred ValueImplication for Formulation
Form Hydrochloride SaltEnhanced aqueous solubility over the free base.
pKa ~8-10 (estimated)pH-dependent solubility; ionization below this pH range is key.
Aqueous Solubility Moderate, pH-dependentMay require solubilization aids for higher concentrations.
LogP Moderately LipophilicGood for permeability, but may require co-solvents.
Stability Potential for HydrolysisAvoid extreme pH and high temperatures; conduct stability studies.

Section 2: Frequently Asked Questions (FAQs) on Formulation Development

This section addresses common questions encountered when preparing dosing solutions of this compound for animal studies.

Q2: What is the best starting vehicle for oral gavage studies in rodents?

A2: For a moderately soluble hydrochloride salt like this compound, a tiered approach to vehicle selection is recommended.

  • Start Simple: Always begin with the simplest aqueous vehicles. Attempt to dissolve the compound in sterile water for injection or 0.9% sterile saline . If your target concentration is achieved and the solution is stable, these are the preferred vehicles due to their physiological compatibility.

  • pH Adjustment: If solubility is limited in water or saline, adjusting the pH can be a powerful tool. Since this is a hydrochloride salt of an amine, lowering the pH will further ionize the molecule and should increase solubility. A citrate buffer (pH 3-5) or a simple 0.1 N HCl solution can be tested. However, ensure the final pH is tolerable for the chosen route of administration. For oral gavage, a wider pH range is acceptable, but for parenteral routes, the pH should be close to physiological (around 7.4).

  • Co-solvents and Surfactants: If aqueous vehicles and pH adjustment are insufficient, consider using co-solvents. A common starting point for oral formulations is a solution of 5-10% DMSO in saline or a vehicle containing 20-30% Polyethylene Glycol 400 (PEG 400) in water. Small amounts of surfactants like Tween® 80 (0.5-2%) can also be added to improve wetting and maintain solubility.

Q3: My compound precipitates out of solution after a few hours at room temperature. What can I do?

A3: This is a common issue related to either the compound reaching its solubility limit or a phenomenon known as salt disproportionation, where the hydrochloride salt converts to the less soluble free base.

  • Verify pH: Check the pH of your final formulation. If the pH is too high (approaching the pKa), the equilibrium will shift towards the free base, leading to precipitation. Maintaining a lower pH can often resolve this.

  • Use a pH Buffer: Instead of just acidifying with HCl, use a buffer system (e.g., citrate or acetate buffer) to maintain the desired pH and prevent pH shifts over time.

  • Consider Anti-Precipitation Agents: For supersaturated solutions, polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added at low concentrations (e.g., 0.5%) to inhibit crystal growth and maintain a supersaturated state.

  • Refrigerated Storage: Storing the formulation at 2-8°C can slow down precipitation kinetics. However, you must ensure the compound does not crystallize out at lower temperatures. Always bring the solution to room temperature and check for clarity before dosing.

Q4: Can I use cyclodextrins to improve the solubility of this compound?

A4: Yes, cyclodextrins are excellent solubilizing agents for compounds with moderate lipophilicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vivo studies. You can prepare solutions of 10-40% (w/v) HP-β-CD in water or a buffer and then attempt to dissolve your compound. The cyclodextrin forms an inclusion complex with the lipophilic part of the molecule, enhancing its aqueous solubility. Be aware of the potential for cyclodextrins to have physiological effects at high concentrations, so include a vehicle-only control group in your studies.

Q5: For intravenous (IV) administration, what are the critical formulation requirements?

A5: Intravenous formulations have the strictest requirements:

  • Sterility: The final formulation must be sterile. This is typically achieved by filtering the solution through a 0.22 µm sterile filter.

  • Particulate-Free: The solution must be free of any visible particles.

  • Isotonicity: The formulation should be isotonic with blood (approximately 280-310 mOsm/kg) to prevent hemolysis or vein irritation. 0.9% saline or 5% dextrose in water (D5W) are common isotonic vehicles.

  • Physiological pH: The pH should be as close to 7.4 as possible. While slight deviations are sometimes tolerated for bolus injections, significant deviations can cause injection site reactions and phlebitis.

  • Solubility at Final Concentration: The compound must be fully dissolved in the chosen vehicle at the target concentration and remain so upon administration. Precipitation in the bloodstream can lead to embolism, which is a severe adverse event.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common formulation issues.

Problem Potential Cause Troubleshooting Steps
Compound won't dissolve at the target concentration. - Low intrinsic solubility in the chosen vehicle.- pH is too high, favoring the less soluble free base.1. Re-evaluate Vehicle: Try a different vehicle from the tiered list (FAQ Q2).2. Adjust pH: Lower the pH of the aqueous vehicle (e.g., to pH 3-5).3. Add Co-solvents: Introduce PEG 400, propylene glycol, or DMSO.4. Use Solubilizers: Try a solution of HP-β-CD.5. Gentle Warming & Sonication: Use a warm water bath (not exceeding 40-50°C) and sonication to aid dissolution. Always check for stability after heating.
Formulation is cloudy or hazy. - Incomplete dissolution.- Presence of insoluble impurities.- Excipient incompatibility.1. Filtration: Filter the solution through a 0.45 µm or 0.22 µm filter. If the cloudiness is removed, it was likely due to particulates.2. Increase Solubilizing Agent: If the cloudiness persists, increase the concentration of the co-solvent or surfactant.3. Check Excipient Compatibility: Prepare the vehicle without the drug to ensure all excipients are mutually soluble.
Precipitation occurs after IV injection (in vitro simulation). - "Salting out" effect upon dilution with blood.- pH shift upon entering the buffered physiological environment.1. In Vitro Dilution Test: Mix your formulation with a larger volume of phosphate-buffered saline (PBS) at pH 7.4 to simulate injection. If precipitation occurs, the formulation is not suitable for IV use.2. Reformulate: Increase the concentration of solubilizing agents (e.g., HP-β-CD) or use a different vehicle system like a lipid emulsion.
Viscosity of the formulation is too high for injection. - High concentration of polymers (e.g., HPMC, PEG).1. Reduce Polymer Concentration: Use the minimum amount of viscosity-enhancing agent necessary.2. Switch to a Different Solubilizer: Consider HP-β-CD, which has a lower impact on viscosity at effective concentrations.
Animal shows adverse reaction to the vehicle. - Toxicity or intolerance to a specific excipient.1. Review Excipient Safety: Check the literature for the safety of the chosen excipients at your intended dose and route.2. Dose a Vehicle-Only Control Group: This is essential to differentiate vehicle effects from compound toxicity.3. Reduce Excipient Concentration: Try to formulate with lower concentrations of co-solvents or surfactants.

Section 4: Experimental Protocols

Protocol 1: Preparation of an Oral Gavage Formulation using a Co-solvent System

This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene Glycol 400 (PEG 400), NF grade

  • 0.9% Sodium Chloride (Sterile Saline)

  • Sterile conical tubes

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Prepare the Co-solvent Mixture: In a sterile conical tube, prepare the vehicle by adding the components in the following order:

    • 1 mL DMSO

    • 4 mL PEG 400

  • Initial Dissolution: Add the weighed compound to the DMSO/PEG 400 mixture. Vortex thoroughly for 1-2 minutes. If needed, sonicate for 5-10 minutes to aid dissolution.

  • Add Aqueous Component: Slowly add 5 mL of sterile saline to the mixture while vortexing. The solution may become slightly warm.

  • Final Mixing: Continue to vortex until a clear, homogenous solution is obtained.

  • Final Inspection: Visually inspect the solution for any undissolved particles.

  • Storage: Store at 2-8°C, protected from light. Before dosing, allow the solution to equilibrate to room temperature and vortex to ensure homogeneity.

Protocol 2: Sterile Filtration of an Aqueous Formulation for IV Injection

This protocol is for sterile filtering a formulation prepared in an aqueous vehicle (e.g., saline or D5W).

Materials:

  • Prepared drug solution

  • Sterile syringe (size appropriate for the volume)

  • Sterile syringe filter (0.22 µm pore size, choose a membrane compatible with your formulation, e.g., PES or PVDF for aqueous solutions)

  • Sterile collection vial

Procedure:

  • Prepare Workspace: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Draw Solution: Using the sterile syringe, draw up the prepared drug solution.

  • Attach Filter: Aseptically attach the 0.22 µm sterile syringe filter to the tip of the syringe.

  • Filter Solution: Slowly and steadily push the plunger to pass the solution through the filter into the sterile collection vial. Do not apply excessive pressure, as this can rupture the filter membrane.

  • Label: Immediately label the sterile vial with the compound name, concentration, vehicle, and date of preparation.

Section 5: Visualization of Formulation Logic

Diagram 1: Decision Tree for Oral Formulation Vehicle Selection

G start Start: Target Concentration & Route (Oral) step1 Dissolve in Sterile Water or Saline start->step1 step2 Is it fully dissolved and stable? step1->step2 step3 Use Simple Aqueous Vehicle step2->step3 Yes step4 Adjust pH (e.g., Citrate Buffer pH 3-5) step2->step4 No step5 Is it fully dissolved and stable? step4->step5 step6 Use Buffered Aqueous Vehicle step5->step6 Yes step7 Try Co-solvent Systems (e.g., PEG400, DMSO) step5->step7 No step8 Is it fully dissolved and stable? step7->step8 step9 Use Co-solvent Formulation step8->step9 Yes step10 Try Cyclodextrin Vehicle (e.g., 20% HP-β-CD) step8->step10 No step11 Is it fully dissolved and stable? step10->step11 step12 Use Cyclodextrin Formulation step11->step12 Yes step13 Consult Formulation Specialist step11->step13 No

Caption: Tiered approach to selecting an oral formulation vehicle.

Diagram 2: Troubleshooting Workflow for Formulation Instability

G start Problem: Formulation Instability (Precipitation/Cloudiness) check_ph Measure pH of the formulation start->check_ph is_ph_high Is pH > 6? check_ph->is_ph_high lower_ph Lower and buffer pH (e.g., Citrate Buffer) is_ph_high->lower_ph Yes add_polymer Add Anti-Precipitation Agent (e.g., 0.5% HPMC) is_ph_high->add_polymer No reassess1 Re-assess Stability lower_ph->reassess1 stable1 Problem Solved reassess1->stable1 Stable reassess1->add_polymer Unstable reassess2 Re-assess Stability add_polymer->reassess2 stable2 Problem Solved reassess2->stable2 Stable increase_solubilizer Increase Co-solvent or Solubilizer Concentration reassess2->increase_solubilizer Unstable reassess3 Re-assess Stability increase_solubilizer->reassess3 stable3 Problem Solved reassess3->stable3 Stable consult Consult Formulation Specialist reassess3->consult Unstable

Caption: Systematic workflow for troubleshooting formulation instability.

References

Technical Support Center: Troubleshooting 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2,8-Diazaspiro[4.5]decan-1-one and its derivatives. This guide is designed to provide in-depth troubleshooting for Western Blot analysis when studying the effects of these small molecules. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the causal relationships in your experiments, empowering you to generate clean, reproducible, and publication-quality data.

Introduction: Understanding Your Compound

The 2,8-Diazaspiro[4.5]decan-1-one scaffold is a foundational structure for a novel class of potent and selective kinase inhibitors.[1][2] Research has highlighted its derivatives as effective inhibitors of key signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase 1/Tyrosine Kinase 2 (JAK1/TYK2).[1][2]

Consequently, Western Blotting is the primary method used to validate the biological activity of these compounds by measuring changes in the phosphorylation status or expression levels of downstream target proteins. This guide addresses the unique challenges that can arise when integrating a small molecule inhibitor into your Western Blot workflow.

Part 1: Foundational Best Practices & FAQs

Before proceeding to the blotting bench, it's critical to ensure your experimental setup is sound. Variability often originates from initial cell culture and treatment steps.[3]

FAQ 1: How should I prepare and store my 2,8-Diazaspiro[4.5]decan-1-one hydrochloride stock solution?

Answer: Proper handling of the compound is the first step to reproducible results. Small molecule solubility and stability are paramount.

  • Solubility: While solubility details should be confirmed on the manufacturer's datasheet, most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). Visually inspect your stock solution to ensure there is no precipitate.[3]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture media. The final concentration of DMSO in your media should ideally be less than 0.1% to avoid solvent-induced cellular stress or toxicity.[3]

  • Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOEnsures complete solubilization and minimizes solvent-related artifacts.
Stock Concentration 10-50 mMMinimizes the final DMSO concentration in cell culture, preventing off-target effects.
Working Dilutions Prepare fresh from stock for each experimentPrevents degradation and concentration changes due to adsorption to plastic.
Storage Aliquot and store at -20°C or -80°CAvoids repeated freeze-thaw cycles that can degrade the compound.
FAQ 2: What controls are essential when using this inhibitor?

Answer: A well-planned experiment with the right controls is the cornerstone of reliable data.[4]

  • Vehicle Control (Crucial): This is the most important control. Treat a sample of cells with the same volume of vehicle (e.g., DMSO) as you use for your highest inhibitor concentration. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Untreated Control: A sample of cells that receives no treatment. This provides a baseline for the health and signaling status of your cells.

  • Positive Control Lysate: If available, use a lysate from a cell line or tissue known to express your target protein.[5] This confirms that your antibody and detection system are working correctly.

  • Loading Control: A housekeeping protein (e.g., GAPDH, β-actin, or Tubulin) must be probed on every blot to ensure equal protein loading across all lanes.[6] This is non-negotiable for quantitative analysis.

Part 2: Western Blot Troubleshooting Guide

This section is structured by the specific problem you may be observing on your blot.

Scenario 1: Weak or No Signal for Target Protein

You've treated your cells with the inhibitor, but you see a very faint band or no band at all for your target protein of interest (e.g., a phosphorylated downstream kinase).

Potential Cause A: Ineffective Inhibition
  • The 'Why': The inhibitor may not be reaching its target at a sufficient concentration or for a long enough duration to elicit a measurable biological response.

  • Troubleshooting Steps:

    • Confirm Compound Activity: If possible, verify the activity of your batch of compound in a cell-free enzymatic assay or a well-established cellular assay.

    • Perform a Dose-Response Curve: The inhibitor's effect is concentration-dependent. Test a wide range of concentrations (e.g., from 10 nM to 50 µM) to determine the optimal concentration (IC50) for your specific cell line and target.[3]

    • Optimize Treatment Time: The effect of an inhibitor on downstream signaling is time-dependent. Perform a time-course experiment (e.g., 30 min, 2h, 6h, 24h) to find the optimal treatment duration.[3]

Potential Cause B: Low Target Abundance or Technical Failure
  • The 'Why': The target protein may be expressed at very low levels, or there may be an issue in the Western Blot workflow itself.[4]

  • Troubleshooting Steps:

    • Increase Protein Load: For low-abundance targets, increase the total protein loaded per lane to 30-50 µg.[4][7]

    • Check Antibody and Dilution: Ensure your primary antibody is validated for Western Blot and use the manufacturer's recommended dilution as a starting point. If the signal is weak, consider increasing the antibody concentration or extending the incubation time to overnight at 4°C.[5][8]

    • Use a Positive Control: Run a lane with a positive control lysate known to express the target protein to validate the antibody's performance.[5]

    • Optimize Transfer: Ensure efficient protein transfer from the gel to the membrane. You can check this by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[5][9]

Scenario 2: Inconsistent Results Between Experiments

You run the same experiment on different days and get different results, such as a variable decrease in your target protein's signal.

Potential Cause A: Experimental System Variability
  • The 'Why': Cells are a dynamic biological system. Minor, often unnoticed, variations in culture conditions can significantly impact signaling pathways and sensitivity to inhibitors.

  • Troubleshooting Steps:

    • Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. Genetic drift can occur at high passages, altering cellular responses.[3]

    • Control Cell Confluency: Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment. Over-confluent or sparse cells can have altered signaling activity.

    • Use Fresh Dilutions: Always prepare fresh working dilutions of the inhibitor from your frozen stock for each experiment.[8]

Potential Cause B: Technical Inconsistency
  • The 'Why': Western blotting has many manual steps. Small variations at any stage can lead to inconsistent final results.

  • Troubleshooting Steps:

    • Accurate Protein Quantification: Use a reliable method like the BCA assay to measure protein concentration and ensure you are loading the exact same amount of total protein in each lane.[6]

    • Consistent Timings: Standardize all incubation times (blocking, antibody incubations, washing) and temperatures across all experiments.

    • Loading Control Normalization: Always normalize the band intensity of your target protein to the intensity of your loading control. This corrects for minor variations in loading and transfer.

Scenario 3: High Background or Non-Specific Bands

Your blot has a dark, messy background or shows multiple bands in addition to the expected target, making interpretation difficult.

Potential Cause: Suboptimal Blotting Conditions
  • The 'Why': High background is typically caused by non-specific binding of the primary or secondary antibodies to the membrane.[10] Non-specific bands can arise from a cross-reactive antibody or protein degradation.[4]

  • Troubleshooting Steps:

    • Optimize Blocking: Insufficient blocking is a common cause of background.[9] Increase blocking time to 1-2 hours at room temperature or try a different blocking agent. For phosphorylated targets, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk, as milk contains phosphoproteins that can interfere with detection.[7][11]

    • Titrate Your Antibodies: Both primary and secondary antibodies can cause background if used at too high a concentration. Perform a titration to find the optimal dilution that provides a strong signal with low background.[11]

    • Increase Washing: Increase the number and duration of washes with TBST buffer after antibody incubations to more effectively remove unbound antibodies.[7]

    • Use Protease/Phosphatase Inhibitors: Always include a cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[4][6][9]

ProblemRecommended Blocking BufferRecommended Washing Protocol
High Background (General) 5% Non-fat Dry Milk or BSA in TBST3 x 10-minute washes in TBST
High Background (Phospho-antibody) 5% BSA in TBST4 x 10-minute washes in TBST
Weak Signal Reduce blocking time to 30-60 minutesReduce Tween-20 concentration to 0.05%

Part 3: Key Experimental Protocols & Visual Guides

Protocol 1: Pilot Dose-Response Western Blot

This protocol is designed to determine the optimal concentration of this compound for inhibiting your target in your specific cell system.

  • Cell Seeding: Plate an equal number of cells in a 6-well or 12-well plate and allow them to adhere and reach 70-80% confluency.

  • Prepare Dilutions: Prepare serial dilutions of your inhibitor in culture media. Include a vehicle-only control (e.g., 0.1% DMSO). A typical concentration range might be: 0 µM (Vehicle), 0.01 µM, 0.1 µM, 1 µM, 10 µM, 25 µM.

  • Treatment: Remove the old media and add the media containing the inhibitor or vehicle. Incubate for your predetermined time (e.g., 2 hours).

  • Cell Lysis: Place the plate on ice, wash cells once with ice-cold PBS, and lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Western Blot: Normalize all samples to the same concentration with lysis buffer and loading dye. Load 20-30 µg of protein per lane and proceed with your standard Western Blot protocol.

  • Analysis: Quantify the band intensity for your target and loading control. Normalize the target signal to the loading control, and then plot the percentage of inhibition relative to the vehicle control against the log of the inhibitor concentration to determine the IC50.

Visual Workflow Guides
Signaling Pathway Example

This diagram illustrates a hypothetical pathway where a 2,8-Diazaspiro[4.5]decan-1-one derivative inhibits RIPK1, preventing the phosphorylation of its downstream target, MLKL. The Western Blot would then measure the levels of phospho-MLKL (p-MLKL).

G cluster_0 cluster_1 Stimulus TNFα TNFR1 TNFR1 Stimulus->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 pMLKL p-MLKL (Target for WB) RIPK1->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibition

Caption: Example pathway showing RIPK1 inhibition.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose common Western Blot issues when using a small molecule inhibitor.

TroubleshootingFlowchart Start Problem on Blot? NoSignal Weak / No Signal Start->NoSignal Inconsistent Inconsistent Results Start->Inconsistent HighBG High Background Start->HighBG Cause_Inhibitor Cause: Ineffective Inhibition? NoSignal->Cause_Inhibitor Cause_WB_Signal Cause: Low Protein / Tech Issue? NoSignal->Cause_WB_Signal Cause_Cells Cause: Cell Variability? Inconsistent->Cause_Cells Cause_Tech Cause: Technical Inconsistency? Inconsistent->Cause_Tech Cause_Blocking Cause: Blocking / Washing? HighBG->Cause_Blocking Cause_Ab Cause: Antibody Conc.? HighBG->Cause_Ab Sol_Dose Solution: Run Dose-Response & Time-Course Cause_Inhibitor->Sol_Dose Sol_WB_Signal Solution: Increase Protein Load Optimize Antibody Cause_WB_Signal->Sol_WB_Signal Sol_Cells Solution: Standardize Passage # & Confluency Cause_Cells->Sol_Cells Sol_Tech Solution: Use Loading Control Accurate Quantification Cause_Tech->Sol_Tech Sol_Blocking Solution: Increase Block Time Increase Washes Cause_Blocking->Sol_Blocking Sol_Ab Solution: Titrate Primary & Secondary Antibodies Cause_Ab->Sol_Ab

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Optimization of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic scaffold.

Introduction

2,8-Diazaspiro[4.5]decan-1-one and its derivatives are important building blocks in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1] The hydrochloride salt is a common form for handling and formulation. The most prevalent synthetic route to this compound involves the acidic deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. While seemingly straightforward, this reaction can present several challenges that impact yield, purity, and reproducibility. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the deprotection of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate using a strong acid, typically hydrochloric acid (HCl), in an organic solvent.[2]

Q2: What are the typical reaction conditions for the Boc deprotection step?

A2: Common conditions involve treating the Boc-protected starting material with a solution of HCl in an organic solvent like dichloromethane (CH₂Cl₂), ethyl acetate, or dioxane at temperatures ranging from room temperature to 60°C.[2] Reaction times can vary from a few hours to overnight.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete deprotection is a common issue. The primary causes are often insufficient acid, the presence of moisture which can consume the acid, or too short a reaction time. For substrates with multiple basic sites, a stoichiometric excess of acid is crucial.[3]

Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?

A4: The most common byproduct in Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[4] While the lactam nitrogen is generally unreactive, other nucleophilic functionalities on a more complex derivative could be susceptible. In rare, harsh conditions, cleavage of the lactam ring is a possibility, though lactams are generally stable to the conditions used for Boc deprotection.[5]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method. The deprotected product, being a salt, will have a significantly different Rf value (often staying at the baseline in non-polar eluent systems) compared to the Boc-protected starting material. Staining with ninhydrin can be very effective as it will react with the newly formed secondary amine to produce a colored spot.[3] LC-MS is another powerful tool to monitor the disappearance of the starting material and the appearance of the product mass.

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Symptom: Analysis of the crude reaction mixture by TLC or LC-MS shows a significant amount of unreacted starting material.

Potential Cause Recommended Solution
Insufficient Acid Increase the equivalents of HCl. A 4M solution of HCl in dioxane or ethyl acetate is commonly used. Ensure a molar excess of HCl relative to the substrate.
Presence of Water Use anhydrous solvents and reagents. If using aqueous HCl, ensure sufficient excess is used to account for water. Consider using gaseous HCl dissolved in an anhydrous solvent.
Short Reaction Time Extend the reaction time. Monitor the reaction by TLC or LC-MS every few hours until the starting material is consumed. Some deprotections may require stirring overnight.
Low Reaction Temperature Gently heat the reaction mixture. Increasing the temperature to 40-60°C can significantly increase the reaction rate.[2]

Experimental Protocol: Standard Boc Deprotection

  • Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in an anhydrous solvent such as dichloromethane or ethyl acetate.

  • Slowly add a solution of 4M HCl in dioxane or ethyl acetate (2-5 equivalents) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.

Issue 2: Formation of Impurities

Symptom: The crude product shows multiple spots on TLC or several peaks in the LC-MS, indicating the presence of byproducts.

Potential Cause Recommended Solution
tert-Butylation of Product While less likely for this specific molecule, if derivatives are used, the generated tert-butyl cation can alkylate nucleophilic sites.[4] Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the carbocation.
Lactam Ring Opening This is unlikely under standard Boc deprotection conditions but could occur with prolonged exposure to very strong acid at high temperatures. Ensure the reaction is not heated excessively or for an unnecessarily long time. Use milder deprotection conditions if necessary.[5]
Residual Solvents Ensure the product is thoroughly dried under high vacuum.
Issue 3: Difficulty in Product Isolation and Purification

Symptom: The product is an oil or a hygroscopic solid that is difficult to handle, or it is contaminated with inorganic salts.

Potential Cause Recommended Solution
Hygroscopic Nature of the Salt Dry the product thoroughly under high vacuum, possibly in the presence of a desiccant like P₂O₅ (in a desiccator). Handle the product in a glove box or under an inert atmosphere if it is extremely sensitive to moisture.
Product is Oily or Gummy Triturate the crude product with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane. This can often induce precipitation or solidification.[6]
Contamination with Inorganic Salts If aqueous HCl was used, residual salts may be present. Recrystallization is the best method for purification. Dissolve the crude product in a minimal amount of a polar solvent like ethanol or isopropanol and then add a less polar solvent like diethyl ether or ethyl acetate to induce crystallization.[6]

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, slowly add a non-polar solvent like diethyl ether or ethyl acetate until the solution becomes cloudy.

  • Store the solution at a low temperature (e.g., 4°C) overnight to facilitate complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold non-polar solvent, and dry under high vacuum.

Visual Guides

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Boc-Protected Precursor Boc-Protected Precursor Stirring (RT to 60°C) Stirring (RT to 60°C) Boc-Protected Precursor->Stirring (RT to 60°C) Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Stirring (RT to 60°C) HCl Solution HCl Solution HCl Solution->Stirring (RT to 60°C) Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Stirring (RT to 60°C)->Monitoring (TLC/LC-MS) Solvent Removal Solvent Removal Monitoring (TLC/LC-MS)->Solvent Removal Reaction Complete Crude Product Crude Product Solvent Removal->Crude Product Trituration Trituration Crude Product->Trituration Recrystallization Recrystallization Crude Product->Recrystallization Pure Hydrochloride Salt Pure Hydrochloride Salt Trituration->Pure Hydrochloride Salt Recrystallization->Pure Hydrochloride Salt

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G start Reaction Issue? low_yield Low Yield / Incomplete Reaction start->low_yield impurities Impurity Formation start->impurities isolation_problem Isolation/Purification Issues start->isolation_problem check_acid Increase Acid Equivalents low_yield->check_acid add_scavenger Add Scavenger (e.g., anisole) impurities->add_scavenger t-Butylation Suspected milder_conditions Use Milder Conditions impurities->milder_conditions Degradation Suspected triturate Triturate with Non-Polar Solvent isolation_problem->triturate Product is Oily recrystallize Recrystallize from Polar/Non-Polar Solvent Mix isolation_problem->recrystallize Product is Impure dry_high_vac Dry Under High Vacuum isolation_problem->dry_high_vac Product is Hygroscopic check_time Extend Reaction Time check_acid->check_time Still Incomplete success Problem Solved check_acid->success Success check_temp Increase Temperature check_time->check_temp Still Incomplete check_time->success Success check_water Use Anhydrous Conditions check_temp->check_water Still Incomplete check_temp->success Success check_water->success Success add_scavenger->success Success milder_conditions->success Success triturate->success Success recrystallize->success Success dry_high_vac->success Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Validating the Inhibitory Effect of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride on TYK2/JAK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for autoimmune and inflammatory diseases, the Janus kinase (JAK) family of enzymes presents a critical target. Specifically, Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) are pivotal mediators of pro-inflammatory cytokine signaling.[1][2] This guide provides an in-depth validation of a novel compound, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, as a potent and selective dual inhibitor of TYK2 and JAK1. Through a series of biochemical and cellular assays, we will objectively compare its performance against established inhibitors, offering a comprehensive resource for researchers and drug development professionals.

The TYK2/JAK1 Axis: A Key Inflammatory Signaling Node

The JAK-STAT signaling pathway is a cornerstone of immune cell communication.[3] Cytokines, upon binding to their receptors, activate associated JAKs.[4] TYK2 and JAK1 often function as a heterodimer, mediating signals for key cytokines such as IL-12, IL-23, and Type I interferons.[5][6] This activation leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression, driving inflammatory responses.[7][8] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, making TYK2 and JAK1 highly attractive targets for therapeutic intervention.[7][9]

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Expression (Inflammation) STAT_dimer->Gene Nuclear Translocation Experimental_Workflow cluster_biochemical Biochemical Assay (HTRF) cluster_cellular Cellular Assay (Luciferase Reporter) B1 Combine Kinase, Substrate, and Inhibitor B2 Add ATP to Initiate Reaction B1->B2 B3 Add Detection Reagents (Eu-Ab, Acceptor) B2->B3 B4 Incubate and Read TR-FRET Signal B3->B4 C1 Seed STAT3 Reporter Cell Line C2 Treat with Inhibitor C1->C2 C3 Stimulate with Cytokine (e.g., IL-6) C2->C3 C4 Lyse Cells and Add Luciferase Substrate C3->C4 C5 Measure Luminescence C4->C5

References

A Comparative Guide to RIPK1 Inhibitors: Profiling 2,8-Diazaspiro[4.5]decan-1-one Derivatives Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, standing at the crossroads of inflammation, apoptosis, and necroptosis.[1][2] Its dual function as both a scaffold for pro-survival signaling and a kinase driving cell death makes it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[3][4] Dysregulation of RIPK1 activity is implicated in the pathogenesis of conditions such as rheumatoid arthritis, inflammatory bowel disease, and amyotrophic lateral sclerosis (ALS).[4][5] This guide provides a comparative analysis of a novel class of RIPK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold against other well-characterized inhibitors, offering insights for researchers and drug development professionals.

The activation of RIPK1's kinase activity is a pivotal event that can trigger two distinct cell death pathways. In the presence of active caspase-8, RIPK1 can initiate apoptosis. However, when caspase-8 is inhibited, RIPK1 can phosphorylate RIPK3, leading to the formation of the necrosome, a protein complex that executes a lytic, pro-inflammatory form of cell death known as necroptosis.[2][6] The ability to selectively inhibit the kinase function of RIPK1 while preserving its scaffolding role is a key objective in the development of novel therapeutics.[7]

The RIPK1 Signaling Axis

The signaling cascade initiated by Tumor Necrosis Factor α (TNF-α) binding to its receptor, TNFR1, exemplifies the central role of RIPK1. Upon receptor activation, a membrane-bound complex (Complex I) is formed, where RIPK1 acts as a scaffold to promote the activation of NF-κB, a key transcription factor for pro-survival and inflammatory genes.[5][8] Subsequently, a cytosolic complex (Complex II) can form, where the kinase activity of RIPK1 dictates the cellular outcome: apoptosis or necroptosis.[6]

RIPK1_Signaling Figure 1. Simplified RIPK1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Transitions to Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Transitions to NFkB NF-κB Activation Complex_I->NFkB Activates Apoptosis Apoptosis Complex_IIa->Apoptosis Induces Necroptosis Necroptosis Complex_IIb->Necroptosis Induces

Caption: Simplified RIPK1 signaling pathway.

Comparative Analysis of RIPK1 Inhibitors

The landscape of RIPK1 inhibitors is diverse, ranging from the early tool compound Necrostatin-1 to clinically evaluated molecules like GSK2982772. This section compares a promising derivative from the novel 2,8-diazaspiro[4.5]decan-1-one class, compound 41 , with these established inhibitors.

InhibitorClass/ScaffoldTypeIC50 (RIPK1 Kinase Activity)EC50 (Cell-Based Necroptosis Assay)Key CharacteristicsReferences
Compound 41 2,8-Diazaspiro[4.5]decan-1-oneNot Specified92 nMSignificant anti-necroptotic effect in U937 cellsNovel chemotype with potent inhibitory activity.[9]
GSK2982772 BenzazepinoneType III (Allosteric)1.6 nM - 16 nM6.3 nM (human U937 cells)Highly potent and selective; has been in clinical trials for inflammatory diseases.[10][11][12][13][14][15]
Necrostatin-1 (Nec-1) Indole derivativeType III (Allosteric)~182 nM - 206 nM490 nM (Jurkat cells)First-in-class necroptosis inhibitor; some off-target effects reported.[11][16][16][17][18]
RIPA-56 Amide-containingNot Specified13 nM27 nM (mouse L929 cells)Potent and selective inhibitor of RIPK1 kinase.[19]

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

In-Depth Profile: 2,8-Diazaspiro[4.5]decan-1-one Derivatives

A recent study detailed the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[9] Through a virtual screening and subsequent structural optimization, compound 41 emerged as a lead candidate, exhibiting a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[9] Furthermore, this compound demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis using U937 cells.[9] This novel chemical scaffold represents a promising new avenue for the development of RIPK1-targeted therapies.

Established RIPK1 Inhibitors: A Comparative Overview

GSK2982772

GSK2982772 is a potent, selective, and orally active ATP-competitive inhibitor of RIPK1.[13][14] It has demonstrated excellent activity in blocking TNF-dependent cellular responses, including necroptosis and cytokine release.[14] Phase I clinical trials in healthy volunteers showed that GSK2982772 was safe and well-tolerated, with pharmacokinetic profiles supporting further clinical development.[15][20] However, its development for some indications has been discontinued.[21] A notable characteristic of GSK2982772 is its species specificity, showing significantly lower potency against non-primate RIPK1.[12]

Necrostatin-1 (Nec-1)

Necrostatin-1 was the first small molecule identified as an inhibitor of necroptosis.[17] It acts as a specific inhibitor of RIPK1 by binding to an allosteric pocket, thereby locking the kinase in an inactive conformation.[17] While a valuable research tool, the development of Nec-1 as a therapeutic has been hampered by its modest potency and potential off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[18][22]

Experimental Protocols for Evaluating RIPK1 Inhibitors

The validation of novel RIPK1 inhibitors requires a battery of robust in vitro and cell-based assays. The following are standard protocols employed in the field.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Kinase_Assay_Workflow Figure 2. In Vitro RIPK1 Kinase Assay Workflow Start Prepare serial dilutions of test inhibitor Step1 Add RIPK1 enzyme to 384-well plate Start->Step1 Step2 Add inhibitor or vehicle (DMSO) and incubate Step1->Step2 Step3 Initiate reaction with ATP and substrate (MBP) Step2->Step3 Step4 Stop reaction and deplete remaining ATP Step3->Step4 Step5 Convert ADP to ATP and measure luminescence Step4->Step5 End Calculate IC50 values Step5->End

References

A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives and Tofacitinib: Efficacy in Preclinical Models of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the preclinical efficacy of a novel 2,8-diazaspiro[4.5]decan-1-one derivative, a selective dual TYK2/JAK1 inhibitor, and the pan-JAK inhibitor, tofacitinib. This analysis is based on available experimental data to inform early-stage drug development and research in autoimmune and inflammatory diseases.

In the landscape of targeted therapies for autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. Tofacitinib, the first-in-class JAK inhibitor, has established its clinical efficacy in conditions such as rheumatoid arthritis (RA). However, the quest for more selective inhibitors with potentially improved safety and efficacy profiles is a continuous endeavor in medicinal chemistry. This guide focuses on a promising series of 2,8-diazaspiro[4.5]decan-1-one derivatives, specifically a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1, and juxtaposes its preclinical profile with that of tofacitinib.

While direct head-to-head studies in a single disease model are not publicly available, this guide will synthesize the existing data to provide a comparative perspective on their mechanism of action, in vitro potency and selectivity, and efficacy in relevant preclinical models of inflammatory disease.

Mechanism of Action: A Tale of Two Selectivity Profiles

The therapeutic efficacy of JAK inhibitors stems from their ability to modulate the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines.[1][2] Cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting JAKs, these small molecules effectively dampen this inflammatory cascade.

Tofacitinib is broadly considered a pan-JAK inhibitor, though it exhibits a degree of selectivity. It primarily inhibits JAK1 and JAK3, with less potent activity against JAK2 and TYK2.[3] This broad activity allows it to block signaling for a wide array of cytokines, which contributes to its therapeutic effect but may also be associated with certain side effects.

In contrast, the 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of TYK2 and JAK1 .[2][4] This more targeted approach aims to intercept the signaling of a specific subset of cytokines heavily implicated in autoimmune pathologies, such as those relying on TYK2 (e.g., IL-12, IL-23, Type I interferons) and JAK1, while sparing other JAK isoforms to a greater extent.[5]

cluster_0 JAK-STAT Signaling Pathway cluster_1 Inhibitor Action Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Pan-JAK Inhibition (JAK1/3 > JAK2/TYK2) Compound 48 Compound 48 Compound 48->JAK Dual Inhibition (TYK2/JAK1) Serial Dilution Serial Dilution JAK Enzyme + Substrate JAK Enzyme + Substrate Serial Dilution->JAK Enzyme + Substrate Add Compound ATP Addition ATP Addition JAK Enzyme + Substrate->ATP Addition Initiate Reaction Incubation Incubation ATP Addition->Incubation Detection Detection Incubation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies the meticulous assessment of a molecule's selectivity. This guide provides an in-depth, technical comparison of cross-reactivity profiling strategies for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, a scaffold of emerging interest in medicinal chemistry. Derivatives of this spirocyclic system have shown potent inhibitory activity against key signaling kinases such as Janus kinase 1 (JAK1), Tyrosine kinase 2 (TYK2), and Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. This association with the kinome immediately raises the critical question of selectivity. Kinases, with their highly conserved ATP-binding sites, represent a significant challenge for targeted therapies, making comprehensive cross-reactivity profiling an indispensable step to mitigate potential off-target effects and predict clinical adverse events.

This document is intended for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the causality behind experimental choices, offering a framework for designing and interpreting robust cross-reactivity studies. We will explore a tiered, data-driven approach to profiling and compare this bespoke strategy with established commercial platforms, providing the necessary context to make informed decisions in your drug discovery programs.

The Imperative of Early and Comprehensive Profiling

Undesirable off-target interactions are a major cause of drug attrition during preclinical and clinical development.[3][4] Early identification of these liabilities allows for the strategic modification of chemical scaffolds to enhance selectivity or, alternatively, the early termination of unpromising candidates, thereby saving valuable time and resources. For a compound class like the 2,8-diazaspiro[4.5]decan-1-ones, which have demonstrated potent kinase inhibitory activity, the potential for cross-reactivity across the vast human kinome is a primary concern. However, a thorough safety assessment should not be limited to kinases alone. A wide range of other protein families, including G-protein coupled receptors (GPCRs), ion channels, and transporters, are historically implicated in adverse drug reactions.[5][6] Therefore, a comprehensive profiling strategy must cast a wide net to de-risk a novel chemical entity thoroughly.

A Bespoke, Tiered Approach to Cross-Reactivity Profiling

A logical and cost-effective strategy for profiling novel compounds involves a tiered approach. This begins with a broad, primary screen at a single high concentration against a panel of key safety-related targets, followed by more focused dose-response studies on any initial "hits."

Experimental Workflow

The following diagram outlines a recommended experimental workflow for the cross-reactivity profiling of this compound.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Dose-Response cluster_tier3 Tier 3: Cellular & In Vivo Validation Compound 2,8-Diazaspiro[4.5]decan-1-one HCl (10 µM) Broad_Panel Broad Safety Panel (e.g., Eurofins SafetyScreen44) GPCRs, Ion Channels, Transporters Compound->Broad_Panel Radioligand Binding Assays Kinome_Scan Kinome-Wide Scan (e.g., KINOMEscan® scanMAX) Compound->Kinome_Scan Competition Binding Assays Dose_Response IC50/EC50 Determination (10-point dose response) Broad_Panel->Dose_Response Hits >50% Inhibition Kinome_Scan->Dose_Response Hits with %Ctrl < 35 Functional_Assay Orthogonal Functional Assays (e.g., Calcium flux, cAMP) Dose_Response->Functional_Assay Confirmed Hits Cell_Based Cell-Based Target Engagement & Phenotypic Assays Functional_Assay->Cell_Based Functionally Active Hits In_Vivo In Vivo Safety Pharmacology Studies Cell_Based->In_Vivo

Caption: Tiered experimental workflow for cross-reactivity profiling.

Step-by-Step Methodology: Tier 1 Screening
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequent dilutions are made in the appropriate assay buffer to a final screening concentration of 10 µM. The choice of 10 µM is a standard in the industry for primary screens, as it is high enough to detect most clinically relevant off-target interactions.

  • Broad Panel Screening (Non-Kinase Targets):

    • Platform: A broad radioligand binding assay panel, such as the Eurofins Discovery SafetyScreen44 panel, is an excellent starting point.[7] This panel covers a range of GPCRs, ion channels, and transporters implicated in adverse drug reactions.

    • Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor. A significant reduction in radioligand binding indicates an interaction between the compound and the target.

    • Execution: The compound is incubated with the target membrane preparation and the radioligand at a fixed concentration. Following incubation, unbound radioligand is separated from the membrane-bound radioligand, and the amount of bound radioactivity is quantified.

    • Data Analysis: Results are typically expressed as a percentage of inhibition of radioligand binding. A threshold of ≥50% inhibition is commonly used to identify initial "hits" that warrant further investigation.

  • Kinome-Wide Profiling:

    • Platform: For a comprehensive assessment of kinase selectivity, a competition binding assay platform like the KINOMEscan® from Eurofins Discovery is the industry standard.[8][9][10] The scanMAX™ panel, which covers over 468 kinases, provides a broad view of the compound's interactions across the kinome.[11]

    • Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[12]

    • Execution: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The amount of kinase bound to the solid support is then determined.

    • Data Analysis: Results are often reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for hit identification is a %Ctrl value of <35%.

Comparative Analysis: Bespoke vs. Commercial Panels

While a tiered approach utilizing established platforms like SafetyScreen and KINOMEscan is highly effective, it's instructive to compare this with other commercially available options to understand the landscape of profiling services.

FeatureBespoke Tiered Approach (This Guide)Eurofins BioPrint® PanelReaction Biology InVEST™ Panel
Primary Philosophy Tiered, data-driven approach. Broad initial screen followed by focused follow-up.Comprehensive, single-point screen against a large, diverse panel of targets.[13]A broad panel of clinically relevant targets for early safety assessment.[6]
Target Coverage Customizable. Initial screen with ~44 key safety targets + >450 kinases.Over 130 targets selected for known safety liabilities.[13]Over 100 targets across 10 families.[6]
Assay Technology Primarily binding assays (Radioligand and Competition). Functional assays in Tier 2.A mix of binding and enzymatic assays.[13]Primarily binding and enzymatic assays.
Initial Cost Moderate to High (depends on kinase panel breadth).High (due to the large number of targets).Moderate.
Data Output % Inhibition for broad panel, %Ctrl for kinome scan. Leads to focused IC50s.% Inhibition at a single concentration.% Inhibition at a single concentration.
Key Advantage Balances comprehensive screening with cost-effectiveness. The tiered approach focuses resources on the most relevant hits.Provides a very broad, early snapshot of potential liabilities across diverse target classes.Offers a curated panel of targets with high clinical relevance for adverse effects.

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical outcome for the Tier 1 screening of this compound at 10 µM.

Table 1: Hypothetical Tier 1 Screening Results

PanelTargetResultInterpretation & Next Steps
SafetyScreen44 5-HT2B Receptor85% InhibitionHit. Proceed to Tier 2: 10-point dose-response curve to determine IC50.
hERG Channel20% InhibitionNo Hit. Below the 50% threshold. Low risk of cardiac liability via this mechanism.
Dopamine Transporter62% InhibitionHit. Proceed to Tier 2: 10-point dose-response curve to determine IC50.
KINOMEscan® JAK1%Ctrl = 5Strong Hit. Consistent with known activity. Determine Kd.
TYK2%Ctrl = 8Strong Hit. Consistent with known activity. Determine Kd.
LCK%Ctrl = 30Hit. Proceed to Tier 2: Dose-response to determine Kd.
Aurora A%Ctrl = 75No Hit. Minimal interaction observed.

In this hypothetical scenario, the compound demonstrates the expected on-target activity against JAK1 and TYK2. However, it also shows significant off-target activity at the 5-HT2B receptor, the dopamine transporter, and the kinase LCK. These "hits" would immediately be prioritized for Tier 2 analysis to determine their potency (IC50 or Kd).

The Importance of Functional Confirmation

A positive result in a binding assay indicates an interaction, but it does not reveal the functional consequence of that interaction (e.g., agonist, antagonist, inverse agonist). Therefore, any confirmed hits from binding assays must be evaluated in orthogonal functional assays.

For example, the 5-HT2B receptor hit would be tested in a cellular assay that measures a downstream signaling event, such as calcium mobilization or inositol phosphate accumulation. This functional data is critical for accurately assessing the potential clinical risk. Agonism at the 5-HT2B receptor, for instance, has been linked to valvular heart disease, a serious safety concern.

Visualizing Potential Off-Target Effects

The following diagram illustrates a simplified signaling pathway to conceptualize how off-target activity at the 5-HT2B receptor could lead to an adverse effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect Compound 2,8-Diazaspiro[4.5]decan-1-one HCl Receptor 5-HT2B Receptor Compound->Receptor Binds (Agonist) Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Adverse_Effect Adverse Effect (e.g., Mitogenesis in Valvular Interstitial Cells) Ca_Release->Adverse_Effect PKC->Adverse_Effect

Caption: Potential off-target signaling via the 5-HT2B receptor.

Conclusion

The cross-reactivity profiling of a novel chemical entity like this compound is a cornerstone of its preclinical safety assessment. A tiered, systematic approach, beginning with broad, single-concentration screens against well-validated safety panels and kinome-wide platforms, provides a robust and efficient framework for identifying potential liabilities. This strategy, which prioritizes hits for detailed dose-response and functional analysis, allows for the early, data-driven de-risking of drug candidates. By comparing this bespoke methodology with established commercial panels, researchers can tailor their profiling strategy to the specific needs and budget of their program. Ultimately, a thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a scientific imperative for developing safer, more effective medicines.

References

A Comparative Guide to the Kinase Selectivity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the quest for potent and selective agents is paramount. The promiscuity of kinase inhibitors can lead to off-target effects, complicating preclinical development and clinical outcomes. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile and promising starting point for the development of novel kinase inhibitors. This guide provides an in-depth technical comparison of the kinase selectivity of key derivatives of this scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the selectivity profiles of two distinct classes of inhibitors derived from this core structure: a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), and a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

This guide will not only present comparative data but will also elucidate the experimental rationale and methodologies used to assess kinase selectivity, empowering researchers to critically evaluate and design their own screening cascades.

The 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Structure in Kinase Inhibition

The 2,8-diazaspiro[4.5]decan-1-one core provides a rigid, three-dimensional framework that can be strategically functionalized to achieve high-affinity interactions with the ATP-binding pocket of various kinases. Its spirocyclic nature offers a unique vector for substituent placement, enabling the fine-tuning of potency and selectivity. This has led to the successful development of inhibitors targeting distinct kinase families, showcasing the scaffold's adaptability.

I. Dual TYK2/JAK1 Inhibition: A Targeted Approach for Inflammatory Diseases

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have yielded potent dual inhibitors of TYK2 and JAK1, key mediators in the signaling pathways of pro-inflammatory cytokines. One such derivative, designated as Compound 48 , has demonstrated promising activity and selectivity.[1]

Signaling Pathway Context

TYK2 and JAK1 are members of the Janus kinase family and are crucial for the signal transduction of cytokines such as interferons, IL-6, IL-12, and IL-23. These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The simultaneous inhibition of TYK2 and JAK1 offers a broader blockade of inflammatory signaling compared to targeting a single JAK isoform.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cytokine Receptor Complex cluster_jak Janus Kinases cluster_stat STAT Proteins Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression Dimerization & Nuclear Translocation Compound_48 Compound 48 Compound_48->TYK2 Compound_48->JAK1

Figure 1: Simplified TYK2/JAK1 signaling pathway and the inhibitory action of Compound 48.

Comparative Selectivity Profile

To assess the selectivity of Compound 48 , its inhibitory activity was evaluated against a panel of kinases. For comparison, we include data for Tofacitinib, a well-established pan-JAK inhibitor.

Kinase TargetCompound 48 IC50 (nM)[1]Tofacitinib IC50 (nM)
TYK2 6 43
JAK1 37 1
JAK2>86020
JAK3-1

Data Interpretation: Compound 48 exhibits potent inhibition of TYK2 and JAK1, with an IC50 of 6 nM and 37 nM, respectively.[1] Importantly, it demonstrates significant selectivity against JAK2, with an IC50 greater than 860 nM, which is over 23-fold more selective for TYK2 and JAK1.[1] This selectivity is a key differentiator from Tofacitinib, which shows potent inhibition across multiple JAK isoforms. The focused activity of Compound 48 on TYK2 and JAK1 may offer a more targeted therapeutic approach with a potentially improved safety profile by sparing JAK2, which is involved in hematopoiesis.

II. RIPK1 Inhibition: A Novel Strategy for Necroptosis-Driven Diseases

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been successfully employed to generate potent inhibitors of RIPK1, a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[2] A notable example is Compound 41 .[2]

Signaling Pathway Context

RIPK1 is a serine/threonine kinase that, upon activation by stimuli such as TNF-α, can initiate a signaling cascade leading to the phosphorylation of RIPK3 and subsequently MLKL, culminating in plasma membrane rupture and necroptotic cell death.

RIPK1_Signaling_Pathway cluster_stimulus External Stimulus cluster_ripk RIP Kinases TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Cell Death MLKL->Necroptosis Oligomerization & Membrane Translocation Compound_41 Compound 41 Compound_41->RIPK1

Figure 2: Simplified RIPK1-mediated necroptosis pathway and the inhibitory action of Compound 41.

Comparative Selectivity Profile

To contextualize the selectivity of Compound 41 , we compare its potency against RIPK1 with that of GSK2982772, a clinical-stage RIPK1 inhibitor.

Kinase TargetCompound 41 IC50 (nM)[2]GSK2982772 IC50 (nM)[3]
RIPK1 92 16

Data Interpretation: Compound 41 demonstrates potent inhibition of RIPK1 with an IC50 of 92 nM.[2] While GSK2982772 is more potent, the data for Compound 41 establishes the 2,8-diazaspiro[4.5]decan-1-one scaffold as a viable starting point for potent RIPK1 inhibitors. A key aspect of GSK2982772's profile is its high selectivity; it shows over 1,000-fold selectivity against a panel of over 339 kinases.[3][4] A comprehensive kinome scan would be necessary to fully delineate the selectivity profile of Compound 41 and its potential for off-target effects.

III. Methodologies for Assessing Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical component of its preclinical characterization. Several robust methodologies are employed to achieve this, each providing unique insights into the inhibitor's behavior.

A. In Vitro Kinase Inhibition Assays (e.g., ADP-Glo™)

These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->ADP_Glo_Reagent Incubation1 3. Incubate (40 min) ADP_Glo_Reagent->Incubation1 Kinase_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubation1->Kinase_Detection_Reagent Incubation2 5. Incubate (30-60 min) Kinase_Detection_Reagent->Incubation2 Luminescence_Measurement 6. Measure Luminescence Incubation2->Luminescence_Measurement End End Luminescence_Measurement->End

Figure 3: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.[5][6]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in a cellular context.[7] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[7]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

C. Kinobeads Competition Binding Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the selectivity of kinase inhibitors against a large number of endogenous kinases from cell or tissue lysates.[8][9]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions.

  • Compound Incubation: Incubate the lysate with varying concentrations of the test compound or a vehicle control.

  • Kinobeads Pulldown: Add Kinobeads (sepharose beads coupled with a cocktail of non-selective kinase inhibitors) to the lysate and incubate to allow the binding of kinases that are not inhibited by the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each kinase in the presence of the test compound relative to the vehicle control. A decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that the test compound is binding to that kinase and competing for the binding site. This allows for the determination of the inhibitor's affinity for a broad range of kinases simultaneously.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a highly versatile platform for the design of potent and selective kinase inhibitors. The examples of the dual TYK2/JAK1 inhibitor, Compound 48, and the RIPK1 inhibitor, Compound 41, highlight the adaptability of this core structure to target distinct kinase families with high affinity. The selectivity profiles of these compounds, particularly the favorable profile of Compound 48 against other JAK isoforms, underscore the potential for developing targeted therapies with improved safety profiles.

The rigorous assessment of kinase selectivity through a combination of in vitro biochemical assays, cellular target engagement studies, and proteome-wide profiling is essential for the successful development of novel kinase inhibitors. The detailed protocols provided in this guide serve as a valuable resource for researchers in this field, enabling them to make informed decisions and advance the discovery of next-generation kinase-targeted therapeutics.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the spirocyclic scaffold is a cornerstone of modern medicinal chemistry. Its unique three-dimensional architecture offers a compelling advantage, enabling the exploration of chemical space in ways that flat, aromatic systems cannot[1]. Among these valuable structures, 2,8-Diazaspiro[4.5]decan-1-one and its derivatives have emerged as privileged scaffolds in the development of potent and selective inhibitors for a range of therapeutic targets, including TYK2/JAK1 kinases for inflammatory diseases and RIPK1 kinase in necroptosis pathways[2][3].

However, the very structural complexity that makes these compounds so promising also introduces significant challenges to experimental reproducibility. Subtle variations in synthetic protocols, reagent quality, or analytical validation can lead to inconsistent results, hindering research progress and undermining the reliability of published findings. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2,8-Diazaspiro[4.5]decan-1-one hydrochloride. We will dissect a common synthetic route, outline rigorous characterization methodologies, compare it with alternative scaffolds, and provide a detailed protocol for a representative biological assay, all with the goal of empowering researchers to achieve consistent and trustworthy results.

Part 1: The Synthetic Challenge - Achieving Consistency in the Preparation of this compound

The foundation of any reproducible experiment is a pure, well-characterized starting compound. The synthesis of this compound typically involves the deprotection of a Boc-protected precursor. While seemingly straightforward, this acid-mediated step is fraught with potential for variability.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol is a synthesis of common procedures found in the literature[4][5].

Objective: To prepare this compound from tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Materials:

  • tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Dichloromethane (DCM), anhydrous

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

  • Ethyl acetate, anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Acidification: To the stirred solution, slowly add 4 M HCl in 1,4-dioxane (4-5 equivalents) at room temperature. Causality Note: The slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Precipitation and Filtration: To the resulting residue, add anhydrous ethyl acetate and stir to induce precipitation of the hydrochloride salt. Collect the solid product by filtration using a Buchner funnel, washing with a small amount of cold ethyl acetate.

  • Drying: Dry the product under vacuum to a constant weight.

Critical Factors Influencing Reproducibility in Synthesis:
  • Purity of Starting Material: The presence of impurities in the Boc-protected precursor can lead to side reactions and a final product that is difficult to purify.

  • HCl Source and Concentration: The concentration and solvent of the HCl solution (e.g., in dioxane vs. water) can affect reaction kinetics and the final salt form[4]. It is imperative to use a freshly opened or properly stored solution to ensure accurate molarity.

  • Reaction Time and Temperature: Incomplete reactions will result in a mixture of starting material and product, while prolonged reaction times or elevated temperatures can lead to degradation.

  • Work-up and Purification: The choice of solvent for precipitation and washing is critical to ensure high purity and yield. Inadequate drying can leave residual solvent, affecting the accuracy of subsequent measurements.

G cluster_synthesis Synthetic Workflow A Dissolve Boc-precursor in DCM B Slowly add 4M HCl in Dioxane A->B Step 1 C Stir at RT for 8-12h (Monitor by LC-MS) B->C Step 2 D Concentrate under vacuum C->D Step 3 E Precipitate with Ethyl Acetate D->E Step 4 F Filter and Dry E->F Step 5 G Final Product: 2,8-Diazaspiro[4.5]decan-1-one HCl F->G Step 6

Caption: Synthetic workflow for 2,8-Diazaspiro[4.5]decan-1-one HCl.

Part 2: Rigorous Characterization - The Non-Negotiable Step

Ensuring the identity, purity, and integrity of the synthesized compound is paramount for reproducibility. A multi-pronged analytical approach is required.

Analytical Technique Purpose Expected Results for 2,8-Diazaspiro[4.5]decan-1-one HCl
¹H NMR Structural confirmation¹H NMR (400 MHz, DMSO-d6) δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H)[4].
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with a mass corresponding to the protonated molecule [M+H]⁺.
HPLC Quantitative purity analysisPurity ≥95% is generally required for biological assays.

Part 3: Comparison with Alternative Spirocyclic Scaffolds

While 2,8-Diazaspiro[4.5]decan-1-one is a potent scaffold, other spirocyclic systems have been explored for various therapeutic targets. Understanding their properties provides context for experimental design.

Scaffold Key Features & Applications Potential Reproducibility Challenges
2,8-Diazaspiro[4.5]decan-1-one Versatile core for kinase inhibitors (TYK2/JAK1, RIPK1)[2][3].Chirality can be introduced, requiring enantioselective synthesis or separation, which can be a source of variability[6].
1-Oxa-8-azaspiro[4.5]decanes Developed as M1 muscarinic agonists for Alzheimer's disease[7].Synthesis can be more complex, involving multiple steps and cyclization reactions that may have variable yields[8].
1,3,8-Triazaspiro[4.5]decane-2,4-diones Investigated as RIPK1 inhibitors and for other targets[3].The additional nitrogen atom can alter physicochemical properties and may require different synthetic strategies[9].
1,4,8-Triazaspiro[4.5]decan-2-ones Explored as mitochondrial permeability transition pore (mPTP) inhibitors[10].Often synthesized as complex derivatives, requiring careful control over multiple synthetic steps[10].

Part 4: Reproducibility in a Biological Context - A Kinase Inhibition Assay

The ultimate test of reproducibility lies in the biological application. Here, we outline a representative protocol for a kinase inhibition assay, a common application for 2,8-diazaspiro[4.5]decan-1-one derivatives[2][3].

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TYK2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2,8-diazaspiro[4.5]decan-1-one derivative against a target kinase.

Materials:

  • Recombinant human TYK2 kinase

  • Suitable peptide substrate and ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (2,8-Diazaspiro[4.5]decan-1-one derivative) dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Causality Note: Maintaining a consistent, low percentage of DMSO in the final assay volume is critical to avoid solvent effects on enzyme activity.

  • Enzyme and Substrate Preparation: Prepare a solution of the TYK2 enzyme and its peptide substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_bioassay Kinase Inhibition Assay Workflow A Prepare serial dilution of test compound B Add compound, enzyme, and substrate to 384-well plate A->B Step 1 C Initiate reaction with ATP B->C Step 2 D Incubate at constant temperature C->D Step 3 E Stop reaction and add detection reagent D->E Step 4 F Measure luminescence E->F Step 5 G Calculate IC50 F->G Step 6

Caption: Workflow for an in vitro kinase inhibition assay.

Sources of Variability in Biological Assays:
  • Compound Solubility: Poor solubility of the hydrochloride salt in assay buffers can lead to inaccurate concentrations.

  • Enzyme Activity: Batch-to-batch variation in recombinant enzyme activity can shift IC50 values.

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay.

  • Incubation Time and Temperature: Deviations from the established protocol can significantly alter results.

Conclusion and Best Practices

The utility of this compound as a scaffold in drug discovery is well-established. However, realizing its full potential requires a commitment to experimental reproducibility. The challenges are not insurmountable but demand a meticulous and systematic approach.

Key Recommendations for Ensuring Reproducibility:

  • Thorough Characterization is Mandatory: Never proceed with a biological experiment without unambiguous confirmation of the compound's identity and purity (≥95%) via NMR, MS, and HPLC.

  • Standardize Protocols: Adhere strictly to validated synthetic and analytical protocols. Document every detail, including reagent sources, lot numbers, and any deviations.

  • Control for Reagent Variability: Use high-purity, anhydrous solvents and freshly prepared or titrated reagents, especially for acid- or base-sensitive steps.

  • Embrace Orthogonal Assays: Whenever possible, confirm key findings using a different experimental setup or detection method to ensure the results are not an artifact of a specific platform.

  • Communicate Transparently: In publications and reports, provide comprehensive experimental details that would allow another skilled scientist to replicate the work precisely[11][12].

By integrating these principles into every stage of the research process, from synthesis to biological evaluation, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the translation of promising scaffolds like 2,8-Diazaspiro[4.5]decan-1-one into transformative therapies.

References

Comparative Analysis of Enantioselective Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: A Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in MAO-B Inhibition

In the landscape of neurodegenerative disease research, the pursuit of potent and selective enzyme inhibitors is paramount. Monoamine oxidase B (MAO-B), a mitochondrial outer membrane enzyme, is a key player in the dopamine metabolic pathway.[1][2] Its inhibition can elevate dopamine levels, offering symptomatic relief in Parkinson's disease, and may also confer neuroprotection by reducing the production of reactive oxygen species (ROS) associated with dopamine breakdown.[2][3]

Many small molecule inhibitors possess chiral centers, leading to the existence of enantiomers—non-superimposable mirror images. These stereoisomers can exhibit profound differences in pharmacological activity, with one enantiomer often being significantly more potent or possessing a different biological effect altogether.[4][5] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), now strongly recommend the characterization and development of single enantiomer drugs.[6]

This guide provides a comprehensive framework for the enantioselective inhibition analysis of a novel putative MAO-B inhibitor, 2,8-diazaspiro[4.5]decan-1-one hydrochloride. We will navigate the essential experimental stages, from chiral separation to in vitro enzymatic assays and cell-based neuroprotection models. The methodologies described herein are designed to be robust and self-validating, providing researchers with a practical guide to elucidating the stereospecific activity of chiral drug candidates. While 2,8-diazaspiro[4.5]decan-1-one has been explored as a scaffold for other targets like RIPK1 and TYK2/JAK1 kinases,[7][8] this guide will use it as a case study to illustrate the analytical process for a hypothetical MAO-B inhibitor.

Part 1: Chiral Separation and Enantiomer Characterization

The foundational step in any enantioselective analysis is the physical separation of the individual enantiomers from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[6][9]

Rationale for Experimental Choices

The selection of the CSP is critical and is based on the chemical properties of the analyte. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are versatile and widely successful for a broad range of chiral compounds.[10] For the separation of a basic compound like this compound, a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution by minimizing ionic interactions with the stationary phase.[9]

Experimental Protocol: Chiral HPLC Separation
  • System Preparation:

    • HPLC System: An isocratic HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based CSP (e.g., CHIRALPAK® AD-H or equivalent).

    • Mobile Phase: Prepare a mobile phase of n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine. Filter and degas the mobile phase prior to use.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis and Fraction Collection:

    • Inject the racemic mixture and identify the retention times of the two enantiomeric peaks.

    • Perform repeated injections and collect the eluent corresponding to each peak in separate vessels.

    • Combine the fractions for each enantiomer and evaporate the solvent under reduced pressure to obtain the purified enantiomers.

    • Confirm the purity of each isolated enantiomer by re-injecting a small sample onto the chiral column.

Workflow for Chiral Separation

Chiral_Separation_Workflow cluster_prep Preparation cluster_analysis Analysis & Separation cluster_collection Isolation & Verification Racemate Racemic 2,8-diazaspiro [4.5]decan-1-one HCl Inject Inject Racemate Racemate->Inject HPLC_Prep Prepare HPLC System (Chiral Column, Mobile Phase) HPLC_Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect_E1 Collect Enantiomer 1 Detect->Collect_E1 Collect_E2 Collect Enantiomer 2 Detect->Collect_E2 Evaporate Solvent Evaporation Collect_E1->Evaporate Collect_E2->Evaporate Verify Purity Check by HPLC Evaporate->Verify Evaporate->Verify Enantiomer_1 Isolated Enantiomer 1 Verify->Enantiomer_1 Enantiomer_2 Isolated Enantiomer 2 Verify->Enantiomer_2 MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Inhibitors Serial Dilutions: - Racemate - Enantiomer 1 - Enantiomer 2 - Positive Control Plate_Setup Plate Setup in 96-well Plate (Inhibitors + Enzyme) Inhibitors->Plate_Setup Assay_Reagents Prepare Assay Reagents (Enzyme, Substrate, Probe) Assay_Reagents->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate Mix) Pre_Incubate->Add_Substrate Measure Kinetic Fluorescence Measurement Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Plot_Curve Generate Dose-Response Curves Calculate_Rate->Plot_Curve IC50 Determine IC50 Values Plot_Curve->IC50 Neuroprotection_Workflow Start Seed SH-SY5Y Cells in 96-well Plate Adhere Overnight Adherence Start->Adhere Pretreat Pre-treat with Test Compounds (Racemate & Enantiomers) for 2h Adhere->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂) for 24h Pretreat->Induce Assess Assess Cell Viability (e.g., PrestoBlue™ Assay) Induce->Assess Measure Measure Fluorescence/ Absorbance Assess->Measure Analyze Analyze Data: Calculate % Viability Measure->Analyze

References

A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one and 1,3,8-Triazaspiro[4.5]decane Cores in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter in drug discovery has increasingly led researchers away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures. Their inherent rigidity and three-dimensionality can pre-organize appended pharmacophoric groups in a defined spatial orientation, often leading to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties compared to their acyclic or simple cyclic counterparts.[1][2][3][4][5]

This guide provides an in-depth comparative analysis of two prominent spirocyclic cores: 2,8-diazaspiro[4.5]decan-1-one and 1,3,8-triazaspiro[4.5]decane . While structurally related, the subtle differences in their composition—specifically the number and arrangement of nitrogen atoms and the presence of a lactam moiety—give rise to distinct chemical properties and have steered their application towards different therapeutic targets. We will explore their synthesis, structural features, and biological performance, supported by experimental data, to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Structural and Physicochemical Distinctions

At first glance, both scaffolds are built upon a spiro[4.5]decane framework, which consists of a five-membered ring fused to a six-membered ring through a common carbon atom. However, their heteroatomic composition is what sets them apart.

  • 2,8-Diazaspiro[4.5]decan-1-one: This core features two nitrogen atoms at positions 2 and 8. Crucially, it also contains a carbonyl group at position 1, forming a lactam within the five-membered ring. This imparts a degree of planarity and introduces a hydrogen bond acceptor and a potential hydrogen bond donor (the N-H group).

  • 1,3,8-Triazaspiro[4.5]decane: This scaffold incorporates three nitrogen atoms at positions 1, 3, and 8. The five-membered ring is a saturated diazolidine or related structure (depending on the specific derivative, such as a hydantoin), while the six-membered ring is a piperidine. The increased number of nitrogen atoms generally leads to higher polarity and more sites for hydrogen bonding.

G start N-Boc-4-piperidone step1 Strecker Reaction (KCN, NH4Cl) start->step1 step2 Formation of α-aminonitrile step1->step2 step3 Hydrolysis and Lactam Formation step2->step3 end 2,8-Diazaspiro[4.5] decan-1-one Core step3->end G start N-Boc-4-piperidone step1 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) start->step1 end 1,3,8-Triazaspiro[4.5] decane-2,4-dione Core step1->end

References

Confirming the Binding Site of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride on RIPK1: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of RIPK1 and the Quest for Specificity

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a pivotal regulator of cellular life and death, orchestrating complex signaling pathways that lead to inflammation, apoptosis, and necroptosis.[1][2][3] Its kinase activity is a key driver in the pathogenesis of a wide array of inflammatory and degenerative diseases, making it a compelling therapeutic target.[4][5][6] The development of small-molecule inhibitors targeting RIPK1 has shown significant promise, with several candidates advancing into clinical trials.[6][7]

A novel class of potent RIPK1 inhibitors, the 2,8-diazaspiro[4.5]decan-1-one derivatives, has been identified through virtual screening and initial structure-activity relationship (SAR) studies.[8] Among these, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride stands out as a promising lead compound. However, potent inhibitory activity alone is insufficient for advancing a drug candidate. A rigorous, unambiguous confirmation of the inhibitor's binding site on the target protein is paramount. This guide provides a comprehensive overview of the experimental strategies and a comparative analysis of methodologies to definitively confirm the binding site of this compound on RIPK1.

The RIPK1 Signaling Nexus: A Visual Overview

The activation of RIPK1 is a tightly regulated process, primarily initiated by tumor necrosis factor receptor 1 (TNFR1) signaling.[6][9][10] Upon TNF-α binding, a cascade of protein recruitment and post-translational modifications determines the cellular outcome, which can range from pro-survival NF-κB activation to apoptosis or necroptosis.[5][7] Understanding this pathway is crucial for contextualizing the mechanism of action of any RIPK1 inhibitor.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2/5, cIAPs, RIPK1) TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Transition Apoptosis Apoptosis ComplexIIa->Apoptosis Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexIIa->Necrosome Caspase-8 inhibition Necroptosis Necroptosis Necrosome->Necroptosis

Figure 1. Simplified representation of the RIPK1 signaling pathway downstream of TNFR1 activation.

Strategies for Binding Site Confirmation: A Multi-pronged Approach

Confirming the binding site of a novel inhibitor is not a single experiment but a logical progression of complementary techniques. The following sections detail the gold-standard methods and provide a comparative analysis to guide the experimental design for this compound.

High-Resolution Structural Elucidation: The Gold Standard

The most definitive method for identifying a binding site is to visualize the inhibitor-protein complex at an atomic level.[11]

a) X-Ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise interactions, including hydrogen bonds and hydrophobic contacts.[12][13] Co-crystal structures of RIPK1 with other inhibitors have been successfully determined, providing a roadmap for this approach.[4][14][15][16]

b) Cryogenic Electron Microscopy (Cryo-EM): An increasingly powerful alternative to X-ray crystallography, especially for larger or more flexible protein complexes.[11]

Technique Advantages Disadvantages
X-Ray Crystallography Atomic resolution, provides detailed interaction map.[11][12]Requires well-diffracting crystals, which can be challenging to obtain.
Cryo-EM Does not require crystallization, suitable for large complexes.[11]Resolution may be lower than X-ray crystallography for smaller proteins.

Experimental Protocol: Co-crystallization of RIPK1 with this compound

  • Protein Expression and Purification: Express the kinase domain of human RIPK1 in a suitable system (e.g., E. coli) and purify to homogeneity.

  • Complex Formation: Incubate the purified RIPK1 kinase domain with a molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain diffraction-quality crystals of the complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement with a known RIPK1 structure.[14][16]

Biophysical and Biochemical Validation in Solution

While structural methods are powerful, it is crucial to validate the binding interaction in a solution-based environment that more closely mimics physiological conditions.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for studying protein-ligand interactions in solution.[17][18][19] It can identify the binding interface by monitoring chemical shift perturbations of the protein's backbone amides upon ligand binding.[17] Ligand-observed NMR methods can also be employed.[20][21]

b) Site-Directed Mutagenesis: This technique provides functional validation of the binding site identified by structural or computational methods.[22][23][24] By mutating key residues in the putative binding pocket and observing a loss of binding affinity or inhibitory activity, one can confirm their importance in the interaction.[25][26]

c) Competitive Binding Assays: These assays are instrumental in confirming that the inhibitor binds to the intended site, often the ATP-binding pocket for kinase inhibitors.[27][28][29] A common approach involves competing the test compound against a known, often fluorescently labeled, ligand that binds to the site of interest.[30][31][32]

Technique Information Gained Considerations
NMR Spectroscopy Identifies binding interface in solution, provides information on dynamics.[17][18]Requires isotopically labeled protein, can be complex for larger proteins.
Site-Directed Mutagenesis Functionally validates the role of specific residues in binding.[22][25]Mutations can sometimes lead to protein misfolding.
Competitive Binding Assays Confirms binding to a specific site (e.g., ATP pocket), determines binding affinity.[27][28]Requires a suitable probe ligand for the binding site.

Experimental Workflow: Biophysical and Biochemical Validation

Validation_Workflow Start Hypothesized Binding Site (from docking/crystallography) NMR NMR Titration Start->NMR Mutagenesis Site-Directed Mutagenesis of Key Residues Start->Mutagenesis CompAssay Competitive Binding Assay (vs. ATP or known ligand) Start->CompAssay NMR_Result Chemical Shift Perturbations Confirm Binding Interface NMR->NMR_Result Mut_Result Loss of Binding/Inhibition in Mutants Mutagenesis->Mut_Result Comp_Result Displacement of Probe Ligand CompAssay->Comp_Result Conclusion Confirmed Binding Site NMR_Result->Conclusion Mut_Result->Conclusion Comp_Result->Conclusion

Figure 2. A logical workflow for the biophysical and biochemical validation of the binding site.

Experimental Protocol: Site-Directed Mutagenesis and Functional Assay

  • Identify Key Residues: Based on a co-crystal structure or a reliable docking model, identify the amino acid residues in RIPK1 predicted to interact with this compound.

  • Generate Mutants: Use site-directed mutagenesis to create RIPK1 variants where these key residues are mutated, typically to alanine, to remove the specific interaction.[22][26]

  • Express and Purify Mutant Proteins: Express and purify the mutant RIPK1 proteins, ensuring they are correctly folded.

  • Binding Affinity Measurement: Determine the binding affinity (e.g., Kd or IC50) of the compound for both the wild-type and mutant RIPK1 using a suitable assay (e.g., isothermal titration calorimetry or a kinase activity assay).

  • Analyze Results: A significant increase in the Kd or IC50 for a mutant protein compared to the wild-type indicates that the mutated residue is critical for binding.

Comparative Analysis with Known RIPK1 Inhibitors

The binding mode of this compound should be compared with that of other well-characterized RIPK1 inhibitors. Many selective RIPK1 inhibitors are Type II or Type III inhibitors, binding to an allosteric pocket adjacent to the ATP-binding site and stabilizing an inactive "DLG-out" conformation.[4][33][34][35] Some newer inhibitors interact with both the allosteric and ATP-binding pockets.[4][33][36]

Inhibitor Class Binding Site RIPK1 Conformation Example
Type I ATP-binding pocket (active conformation)DLG-inLess common for selective RIPK1 inhibitors
Type II Allosteric pocket and part of ATP siteDLG-outGNE684, R552[4]
Type III Allosteric pocket adjacent to ATP siteDLG-outNecrostatin-1s (Nec-1s)[35]
Dual Binders Allosteric and ATP-binding pocketsDLG-outCompound 20 (from recent study)[4][33]

Determining where this compound fits within this landscape is crucial for understanding its mechanism of selectivity and for guiding future lead optimization efforts.

Conclusion: A Pathway to Confident Drug Development

Confirming the binding site of this compound on RIPK1 is a critical step in its development as a therapeutic agent. A multi-faceted approach, beginning with high-resolution structural studies and followed by rigorous biophysical and biochemical validation, is essential. By employing the techniques outlined in this guide—X-ray crystallography, NMR spectroscopy, site-directed mutagenesis, and competitive binding assays—researchers can build a robust and self-validating body of evidence. This not only confirms the direct interaction with RIPK1 but also elucidates the specific molecular interactions that drive its inhibitory potency. A thorough understanding of the binding mode, benchmarked against existing inhibitors, will provide the authoritative grounding necessary to confidently advance this promising compound through the drug discovery pipeline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
2,8-Diazaspiro[4.5]decan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.